molecular formula C9H9ClO2 B143723 3-Chloro-1-(4-hydroxyphenyl)propan-1-one CAS No. 7182-38-9

3-Chloro-1-(4-hydroxyphenyl)propan-1-one

Cat. No.: B143723
CAS No.: 7182-38-9
M. Wt: 184.62 g/mol
InChI Key: QRXBKSZGQHXBDO-UHFFFAOYSA-N
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Description

3-Chloro-1-(4-hydroxyphenyl)propan-1-one, also known as this compound, is a useful research compound. Its molecular formula is C9H9ClO2 and its molecular weight is 184.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 46501. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Propiophenones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-1-(4-hydroxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c10-6-5-9(12)7-1-3-8(11)4-2-7/h1-4,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRXBKSZGQHXBDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20286561
Record name 3-chloro-1-(4-hydroxyphenyl)propan-1-one
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Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7182-38-9
Record name 7182-38-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46501
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-chloro-1-(4-hydroxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20286561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-1-(4-hydroxyphenyl)-1-propanone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H6HQR4DJT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Synthesis of 3-Chloro-1-(4-hydroxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 3-Chloro-1-(4-hydroxyphenyl)propan-1-one (CAS No. 7182-38-9) is a valuable chemical intermediate, pivotal in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Its structure, featuring a reactive chloropropyl chain and a phenolic group, makes it a versatile building block for introducing a propiophenone moiety. This guide provides an in-depth exploration of the primary synthetic pathways to this compound, focusing on the underlying chemical principles, experimental protocols, and mechanistic considerations. We will dissect the widely employed Friedel-Crafts acylation and the related Fries rearrangement, offering field-proven insights for researchers, scientists, and professionals in drug development.

Introduction and Strategic Importance

Chemical Profile: this compound

This compound is a hydroxyaryl ketone with the molecular formula C₉H₉ClO₂ and a molecular weight of approximately 184.62 g/mol .[3] It presents as a solid, typically white to off-white, and is a key precursor in more complex molecular architectures.[1]

PropertyValueSource
CAS Number 7182-38-9[4][5]
Molecular Formula C₉H₉ClO₂[3]
Molecular Weight 184.62 g/mol [3]
IUPAC Name This compound[3]
Applications in Synthesis

The strategic value of this compound lies in its bifunctional nature. The ketone and aryl chloride moieties can be selectively manipulated to build diverse molecular scaffolds. It is a known reagent in the synthesis of Mannich base derivatives, which have been investigated for therapeutic applications, including the treatment of Chagas disease.[1][2]

Core Synthesis Methodologies

The construction of the this compound backbone is most effectively achieved through electrophilic aromatic substitution on a phenol ring. The two premier strategies are the direct Friedel-Crafts acylation and the two-step O-acylation followed by a Fries rearrangement.

Pathway I: Direct Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of C-C bond formation on aromatic rings.[6] This pathway involves the direct, Lewis acid-catalyzed reaction of phenol with 3-chloropropionyl chloride.

The reaction is initiated by the activation of the acylating agent, 3-chloropropionyl chloride, by a strong Lewis acid, most commonly aluminum chloride (AlCl₃).[7] The Lewis acid coordinates to the carbonyl oxygen and facilitates the departure of the chloride, generating a highly electrophilic and resonance-stabilized acylium ion.[8][9] This acylium ion is the key species that attacks the electron-rich phenol ring.

Caption: Generation of the acylium ion electrophile.

Phenols are bidentate nucleophiles, meaning they can react at two positions: C-acylation on the aromatic ring to form the desired hydroxyaryl ketone, or O-acylation on the phenolic oxygen to form a phenyl ester.[10]

  • O-Acylation (Kinetic Product): This reaction is often faster and can be promoted by base catalysis or small amounts of acid catalyst.

  • C-Acylation (Thermodynamic Product): This is the desired pathway. The product is more stable and its formation is favored under thermodynamic control, which typically requires a stoichiometric excess of the Lewis acid catalyst.[10] The excess AlCl₃ coordinates with the lone pairs on the phenolic oxygen, which deactivates the ring somewhat but also prevents O-acylation.[10] This coordination also complexes with the final ketone product, necessitating at least a stoichiometric amount of the catalyst.[11]

G cluster_paths Competing Pathways cluster_products Products phenol Phenol + Acylium Ion C_Acylation C-Acylation (Ring Attack) phenol->C_Acylation High [AlCl₃] Thermodynamic Control O_Acylation O-Acylation (Oxygen Attack) phenol->O_Acylation Low [AlCl₃] Kinetic Control ketone Hydroxyaryl Ketone (Desired Product) C_Acylation->ketone ester Phenyl Ester (Side Product) O_Acylation->ester

Caption: Competing C- and O-acylation pathways for phenol.

Pathway II: The Fries Rearrangement

An alternative strategy is the Fries rearrangement, which converts a phenolic ester into a hydroxyaryl ketone.[12][13] This approach involves two distinct steps:

  • Esterification: Phenol is first O-acylated with 3-chloropropionyl chloride to form phenyl 3-chloropropanoate. This step is typically performed under conditions that favor kinetic control.

  • Rearrangement: The isolated phenyl ester is then treated with a Lewis acid (like AlCl₃) to induce the migration of the acyl group from the oxygen to the aromatic ring.[14][15]

The regioselectivity of the Fries rearrangement (ortho- vs. para-substitution) is highly dependent on reaction conditions. Generally, lower temperatures favor the formation of the para-product, which is the desired isomer in this case.[13][14] The use of polar solvents can also promote para-selectivity.[13]

Fries_Pathway Phenol Phenol + 3-Chloropropionyl Chloride Ester Phenyl 3-Chloropropanoate (Aryl Ester) Phenol->Ester Step 1: O-Acylation (Kinetic Control) Product This compound (p-Hydroxyaryl Ketone) Ester->Product Step 2: Fries Rearrangement (Lewis Acid, Low Temp)

Caption: The two-step synthesis pathway via Fries rearrangement.

Reagent Selection and Preparation

Primary Reactants
  • Phenol: Standard reagent-grade phenol should be used. It should be free of water, as moisture will react violently with and consume the Lewis acid catalyst.

  • 3-Chloropropionyl Chloride: This is a key reagent. While commercially available, its synthesis is straightforward and may be necessary. A common method is the reaction of acrylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or triphosgene, often in the presence of a catalyst like DMF.[16][17][18] Continuous flow methods have also been developed for safer, on-demand production.[16]

Catalysts
  • Aluminum Chloride (AlCl₃): The most common and cost-effective Lewis acid for these reactions. It must be anhydrous, as any moisture will decompose it.[7] A stoichiometric amount or more is required for Friedel-Crafts acylation of phenols.[11]

  • Other Lewis Acids (TiCl₄, SnCl₄, BF₃): These can also catalyze the reaction and may offer different selectivity or milder conditions in some cases.[12]

  • Brønsted Acids (Methanesulfonic Acid - MSA): MSA has been shown to be an effective and more environmentally benign catalyst for Fries rearrangements, often providing excellent para-selectivity.[15][19]

Validated Experimental Protocols

The following protocols are adapted from established procedures for Friedel-Crafts acylation and provide a reliable framework for synthesis.[20]

Protocol: Direct Friedel-Crafts Acylation of Phenol

protocol_flowchart A 1. Setup & Inert Atmosphere (N₂ or Ar) B 2. Prepare AlCl₃ Suspension (Anhydrous AlCl₃ in dry CH₂Cl₂) A->B C 3. Cool to 0°C (Ice Bath) B->C D 4. Prepare Reactant Solution (Phenol & 3-Chloropropionyl Chloride in dry CH₂Cl₂) C->D E 5. Slow, Dropwise Addition (Maintain temp below 5°C) D->E F 6. Reaction (Stir at RT for 2-4 hours) E->F G 7. Quench Reaction (Pour onto crushed ice / dilute HCl) F->G H 8. Work-up (Separate layers, Extract aqueous phase) G->H I 9. Purification (Wash, Dry, Evaporate solvent, Recrystallize/Column) H->I

Caption: Experimental workflow for Friedel-Crafts acylation.

Step-by-Step Methodology:

  • Reaction Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to handle the evolving HCl gas. Ensure all glassware is oven-dried. Purge the system with an inert atmosphere (e.g., nitrogen).

  • Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (1.1 to 1.5 equivalents) and suspend it in a dry, inert solvent such as dichloromethane (CH₂Cl₂) or nitrobenzene.

  • Cooling: Cool the stirred AlCl₃ suspension to 0°C using an ice bath.

  • Reactant Addition: In the dropping funnel, prepare a solution of phenol (1.0 equivalent) and 3-chloropropionyl chloride (1.05 equivalents) in the same dry solvent.

  • Reaction Execution: Add the reactant solution dropwise to the AlCl₃ suspension over 30-60 minutes, ensuring the internal temperature does not rise above 5-10°C. Vigorous HCl evolution will be observed.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-6 hours, monitoring the reaction progress by TLC or GC-MS.

  • Work-up and Quenching: Carefully and slowly pour the reaction mixture onto a stirred mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer 2-3 times with dichloromethane.

  • Purification: Combine the organic extracts and wash sequentially with dilute HCl, water, and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization (e.g., from a toluene/hexane mixture) or column chromatography on silica gel.

Product Characterization

Proper characterization is essential to confirm the identity and purity of the final product.

Analysis TypeExpected Results for this compound
¹H NMR Signals corresponding to the aromatic protons (two doublets in the ~6.9 and ~7.9 ppm region), a phenolic -OH proton (a broad singlet), and two triplets for the -CH₂CH₂Cl protons (~3.3 and ~4.0 ppm).[21]
¹³C NMR A carbonyl carbon signal (~198 ppm), signals for the substituted aromatic ring, and two aliphatic carbon signals.
Mass Spec (MS) A molecular ion peak (M⁺) corresponding to the molecular weight (184.62) with a characteristic M+2 peak (~1/3 the intensity) due to the ³⁷Cl isotope.
Infrared (IR) A broad -OH stretch (~3300 cm⁻¹), a sharp C=O stretch (~1670 cm⁻¹), and C-Cl stretching in the fingerprint region.
Melting Point Literature values should be consulted for comparison with the purified solid.

Conclusion

The synthesis of this compound is most reliably achieved via a direct Friedel-Crafts acylation of phenol using 3-chloropropionyl chloride and a stoichiometric amount of aluminum chloride. This method offers a direct route to the desired para-substituted product. While the Fries rearrangement presents a viable alternative, it requires an additional step and careful control of reaction conditions to ensure high para-selectivity. For drug development professionals and researchers, mastering the nuances of the Friedel-Crafts acylation of this activated yet sensitive phenolic substrate is key to accessing this valuable synthetic intermediate efficiently and in high purity.

References

  • Advanced Journal of Chemistry, Section A. Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. [Link]

  • Organic Preparations and Procedures International. An Improved Synthesis of Hydroxy Aryl Ketones by Fries Rearrangement with Methanesulfonic Acid/Methanesulfonic Anhydride. [Link]

  • Wolters Kluwer. Fries Rearrangement. [Link]

  • BYJU'S. What is the Fries Rearrangement Reaction?. [Link]

  • Google Patents. CN112409166A - Synthetic method of 3-chloropropionyl chloride.
  • Sathee Jee. Friedel Crafts Reaction. [Link]

  • Eureka | Patsnap. Preparation method of 3-chloropropionyl chloride. [Link]

  • Chemistry Stack Exchange. Friedel–Crafts reaction of phenol. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Google Patents. JPH11199540A - Production of 3-chloropropionyl chloride.
  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • University of Calgary. Acylation of phenols. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]

  • PubChem. This compound. [Link]

  • Pharmaffiliates. 3-Chloro-1-(4-methylphenyl)propan-1-one. [Link]

Sources

An In-Depth Technical Guide to 3-Chloro-1-(4-hydroxyphenyl)propan-1-one: Properties, Structure, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-1-(4-hydroxyphenyl)propan-1-one, a versatile chemical intermediate. The document elucidates its chemical and physical properties, details its molecular structure through spectroscopic analysis, and presents a robust protocol for its synthesis via Friedel-Crafts acylation. Furthermore, this guide explores the compound's reactivity and its significant applications as a pivotal building block in the synthesis of various biologically active molecules, including chalcones and flavonoids, which are of considerable interest in medicinal chemistry and drug discovery.

Introduction

This compound, also known as 3-Chloro-4'-hydroxypropiophenone, is an aromatic ketone that incorporates a reactive β-chloroethyl group and a phenolic hydroxyl group. This unique combination of functional groups makes it a valuable precursor in organic synthesis, particularly for constructing more complex molecular architectures. Its utility is most pronounced in the field of medicinal chemistry, where it serves as a key starting material for the synthesis of various heterocyclic compounds and natural product analogues with potential therapeutic activities.[1][2] This guide aims to provide a detailed technical resource for researchers, covering the fundamental chemical properties, structural characterization, synthesis, and reactivity of this important building block.

Chemical Structure and Properties

The structural integrity and physicochemical properties of a molecule are foundational to its application in chemical synthesis. This section details the key identifiers and characteristics of this compound.

Molecular Structure

The molecular structure of this compound is characterized by a 4-hydroxyphenyl group attached to a propan-1-one chain, with a chlorine atom at the C3 position.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. These properties are crucial for handling, storage, and designing reaction conditions.

PropertyValueSource(s)
Molecular Formula C₉H₉ClO₂[3][4]
Molecular Weight 184.62 g/mol [3][4]
CAS Number 7182-38-9[4]
Appearance White to off-white solid[2]
Density 1.253 g/cm³[5]
Flash Point 171.9 °C[5]
IUPAC Name This compound[3]
SMILES C1=CC(=CC=C1C(=O)CCCl)O[3]
InChI Key QRXBKSZGQHXBDO-UHFFFAOYSA-N[3]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of phenol with 3-chloropropionyl chloride.[6][7] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).[8]

Reaction Mechanism

The reaction proceeds through the formation of an acylium ion intermediate from the reaction of 3-chloropropionyl chloride with the Lewis acid catalyst. This highly electrophilic species then attacks the electron-rich phenol ring, primarily at the para position due to the ortho, para-directing effect of the hydroxyl group and for steric reasons. A subsequent workup quenches the reaction and liberates the final product. It is crucial to use a stoichiometric amount or more of the catalyst because the product ketone can form a complex with the Lewis acid.[8]

Synthesis_Workflow phenol Phenol reaction_vessel Reaction Vessel (Anhydrous Solvent, 0°C to RT) phenol->reaction_vessel acyl_chloride 3-Chloropropionyl Chloride acyl_chloride->reaction_vessel lewis_acid AlCl₃ (Lewis Acid) lewis_acid->reaction_vessel Catalyst workup Aqueous Workup (Ice, HCl) reaction_vessel->workup Quenching extraction Extraction (Organic Solvent) workup->extraction purification Purification (e.g., Recrystallization) extraction->purification product This compound purification->product

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established procedures for Friedel-Crafts acylation.[6][7]

Materials:

  • Phenol

  • 3-Chloropropionyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) or another suitable inert solvent

  • Concentrated hydrochloric acid (HCl)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Reflux condenser with a gas trap

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap, suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen). Cool the suspension to 0°C using an ice bath.

  • Addition of Reactants: Dissolve phenol (1.0 equivalent) and 3-chloropropionyl chloride (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension via the dropping funnel, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Carefully quench the reaction by pouring the mixture onto a mixture of crushed ice and concentrated HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the aromatic and aliphatic protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.0 - 10.0s1HAr-OH
~7.8d2HAr-H (ortho to C=O)
~6.9d2HAr-H (meta to C=O)
~3.9t2H-CH₂-Cl
~3.4t2H-C(=O)-CH₂ -
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~198C =O
~162C -OH
~131C -H (ortho to C=O)
~129C -C=O
~116C -H (meta to C=O)
~41-C H₂-Cl
~39-C(=O)-C H₂-
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will exhibit characteristic absorption bands for the functional groups present.

Wavenumber (cm⁻¹)VibrationFunctional Group
3400 - 3200 (broad)O-H stretchPhenolic -OH
~3100C-H stretchAromatic
~2950C-H stretchAliphatic
~1680C=O stretchKetone
~1600, ~1500C=C stretchAromatic ring
~1250C-O stretchPhenol
~750C-Cl stretchAlkyl chloride
Mass Spectrometry (Predicted)

The mass spectrum (Electron Ionization) is expected to show the molecular ion peak and characteristic fragmentation patterns.

m/zFragment
184/186[M]⁺ (Molecular ion, with ³⁵Cl/³⁷Cl isotope pattern)
121[M - CH₂CH₂Cl]⁺ or [HOC₆H₄CO]⁺
93[HOC₆H₄]⁺

Reactivity and Stability

The reactivity of this compound is governed by its three primary functional groups: the phenolic hydroxyl group, the ketone, and the alkyl chloride.

  • Phenolic Hydroxyl Group: This group is weakly acidic and can be deprotonated with a suitable base. It is also an activating, ortho, para-directing group for further electrophilic aromatic substitution, although the ketone group is deactivating.

  • Ketone Carbonyl Group: The carbonyl group can undergo nucleophilic addition reactions and can be reduced to a secondary alcohol. The α-protons are acidic and can be removed by a base to form an enolate, which can then participate in various reactions.

  • Alkyl Chloride: The chlorine atom is a good leaving group, making the C3 position susceptible to nucleophilic substitution reactions. This is a key feature for its use as a synthetic building block.

The compound should be stored in a cool, dry place away from strong oxidizing agents and bases. Stability data is limited, and it is recommended to handle it in a well-ventilated area.[5]

Applications in Drug Development and Research

This compound is a valuable intermediate in the synthesis of a variety of biologically active compounds.

Synthesis of Chalcones and Flavonoids

This compound serves as a precursor for the synthesis of chalcones, which are open-chain flavonoids with a 1,3-diaryl-2-propen-1-one backbone.[11] Chalcones and their derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The synthesis typically involves the reaction of this compound with an aromatic aldehyde in the presence of a base. The resulting chalcone can then be cyclized to form flavonoids, another important class of natural products with diverse biological activities.[12]

Building Block in Medicinal Chemistry

The reactive alkyl chloride moiety allows for the introduction of various nucleophiles, leading to the formation of a diverse library of compounds for biological screening.[1] For instance, reaction with amines can lead to the formation of Mannich bases, a class of compounds with applications in the treatment of various diseases.[2] Its structural motif is found in precursors to more complex molecules investigated for a range of therapeutic targets.

Conclusion

This compound is a chemical intermediate of significant value to the research and drug development community. Its well-defined structure and the presence of multiple reactive functional groups provide a versatile platform for the synthesis of a wide array of more complex molecules, particularly those with potential therapeutic applications. A thorough understanding of its chemical properties, a reliable synthetic protocol, and an appreciation of its reactivity are essential for its effective utilization in the laboratory. This guide provides a solid foundation for researchers working with this important synthetic building block.

References

  • Synthesis and Characterization of 4-Hydroxy Chalcones Using PEG-400 as a Recyclable Solvent - RJPBCS. (2010). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 1(4), 480-485.
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2018). Molecules, 23(10), 2635.
  • One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones - Supporting Information. (n.d.). Retrieved January 14, 2026, from [Link]

  • Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation - Organic Syntheses Procedure. (2019). Organic Syntheses, 96, 134-147.
  • Friedel–Crafts reaction - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

  • This compound | C9H9ClO2 | CID 240358 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

  • 1-Propanone, 3-chloro-1-phenyl- - the NIST WebBook. (n.d.). Retrieved January 14, 2026, from [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved January 14, 2026, from [Link]

  • WO2020164218A1 - New process for friedel-crafts reaction, and catalyst therefore - Google Patents. (n.d.).
  • CAS#:7182-42-5 | 3-chloro-1-(4-hydroxy-3-methoxy-phenyl)propan-1-one. (n.d.). Retrieved January 14, 2026, from [Link]

  • Synthesis of Flavones - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2017). Biomedical Journal of Scientific & Technical Research, 1(6).
  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024). International Journal of Molecular Sciences, 25(4), 2307.
  • Comprehensive Overview of 3-Chloro-1-propanol: Properties, Applications, and Safety. (n.d.). Retrieved January 14, 2026, from [Link]

  • 22422-21-5 | Product Name : 3-Chloro-1-(4-methylphenyl)propan-1-one | Pharmaffiliates. (n.d.). Retrieved January 14, 2026, from [Link]

  • 3-CHLORO-1-(4-CHLOROPHENYL)PROPAN-1-ONE | CAS 3946-29-0 - Matrix Fine Chemicals. (n.d.). Retrieved January 14, 2026, from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties and Applications of 3-chloro-1-(4-hydroxyphenyl)propan-1-one (CAS 7182-38-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Defining the Role of 3-chloro-1-(4-hydroxyphenyl)propan-1-one in Modern Chemistry

This compound, registered under CAS number 7182-38-9, is a substituted propiophenone derivative that serves as a valuable intermediate in synthetic organic chemistry. Its bifunctional nature, featuring a reactive chloropropyl chain and a phenolic ring, makes it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its physicochemical properties, detailed protocols for its characterization, and insights into its applications, particularly within the realm of medicinal chemistry and drug development. For professionals in these fields, understanding the handling, analysis, and synthetic utility of this compound is crucial for leveraging its potential in creating novel chemical entities.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its proper handling, storage, and application in experimental settings.

PropertyValueSource(s)
CAS Number 7182-38-9[1][2]
Molecular Formula C₉H₉ClO₂[1][3]
Molecular Weight 184.62 g/mol [1][3]
IUPAC Name This compound[3]
Synonyms 3-Chloro-4'-hydroxypropiophenone[2][4]
Appearance White to off-white solid/powder[5]
Solubility Soluble in DMSO and Methanol (Slightly)
InChI Key QRXBKSZGQHXBDO-UHFFFAOYSA-N[3]

Synthesis and Characterization: A Validated Workflow

The synthesis of this compound is typically achieved through a Friedel-Crafts acylation reaction. The following protocol is a representative method, followed by a rigorous, self-validating characterization workflow to ensure the identity and purity of the final product.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

This protocol describes the acylation of phenol with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Materials:

  • Phenol

  • 3-Chloropropionyl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.

  • Acyl Chloride Addition: Cool the suspension to 0°C in an ice bath. Add 3-chloropropionyl chloride (1.0 equivalent) dropwise to the stirred suspension.

  • Phenol Addition: Following the addition of the acyl chloride, add a solution of phenol (1.1 equivalents) in anhydrous dichloromethane dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl. This step hydrolyzes the aluminum chloride complexes and separates the organic layer.

  • Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, or by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Causality in Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous reagents and a nitrogen atmosphere is critical because aluminum chloride reacts violently with water, which would deactivate the catalyst and inhibit the reaction.

  • Lewis Acid Catalyst: Aluminum chloride is an effective Lewis acid that coordinates with the acyl chloride, increasing its electrophilicity and facilitating the electrophilic aromatic substitution on the electron-rich phenol ring.

  • Controlled Temperature: The initial cooling to 0°C helps to control the exothermic reaction and prevent side reactions. Allowing the reaction to proceed at room temperature provides sufficient energy for the reaction to go to completion.

  • Aqueous Workup: The acidic workup is necessary to break down the product-catalyst complex and remove the aluminum salts. The bicarbonate wash neutralizes any remaining acid.

Workflow for Structural Characterization and Purity Verification

The following workflow ensures the unambiguous identification and purity assessment of the synthesized this compound.

Caption: Workflow for the purification and characterization of this compound.

Step-by-Step Methodologies for Characterization:

  • Mass Spectrometry (MS):

    • Protocol: A sample of the purified compound is introduced into a mass spectrometer (e.g., using electrospray ionization, ESI).

    • Expected Outcome: The mass spectrum should display a molecular ion peak [M+H]⁺ at m/z 185, corresponding to the protonated molecule, and show the characteristic isotopic pattern for a compound containing one chlorine atom (a ratio of approximately 3:1 for the M and M+2 peaks). This analysis confirms the molecular weight of the compound.

  • Infrared (IR) Spectroscopy:

    • Protocol: The IR spectrum of the solid sample is recorded using a Fourier-transform infrared (FTIR) spectrometer, typically using a KBr pellet or an ATR (Attenuated Total Reflectance) accessory.

    • Expected Outcome: The spectrum should exhibit characteristic absorption bands for the key functional groups:

      • A broad peak around 3400-3200 cm⁻¹ corresponding to the O-H stretch of the phenolic group.

      • A strong, sharp peak around 1670-1685 cm⁻¹ indicative of the C=O (ketone) stretch.

      • Peaks in the 1600-1450 cm⁻¹ region corresponding to C=C stretching in the aromatic ring.

      • A peak around 700-800 cm⁻¹ associated with the C-Cl stretch.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR Protocol: A sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and the ¹H NMR spectrum is acquired.

    • Expected Outcome: The spectrum will show distinct signals for the different protons in the molecule. The expected chemical shifts (δ) and multiplicities are:

      • A triplet at approximately 3.4-3.6 ppm for the two protons of the -CH₂- group adjacent to the carbonyl.

      • A triplet at approximately 3.8-4.0 ppm for the two protons of the -CH₂- group adjacent to the chlorine atom.

      • A doublet at around 6.8-7.0 ppm for the two aromatic protons ortho to the hydroxyl group.

      • A doublet at around 7.8-8.0 ppm for the two aromatic protons ortho to the carbonyl group.

      • A singlet for the phenolic -OH proton (its chemical shift can vary and it may be exchangeable with D₂O).

    • ¹³C NMR Protocol: The ¹³C NMR spectrum is acquired from the same sample.

    • Expected Outcome: The spectrum will show the expected number of carbon signals, including signals for the carbonyl carbon (around 195-200 ppm), the aromatic carbons, and the two aliphatic carbons of the propyl chain.

Applications in Medicinal Chemistry and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but is a key starting material or intermediate in the synthesis of various biologically active molecules. Its utility stems from the ability to perform further chemical modifications at three key positions: the chlorine atom, the carbonyl group, and the phenolic hydroxyl group.

A significant application is in the synthesis of Mannich bases . The reactive α-methylene group to the carbonyl can be involved in Mannich reactions, or the terminal chlorine can be displaced by amines. For instance, a related compound, 3-chloro-1-(4-methylphenyl)propan-1-one, is used to synthesize Mannich base-type derivatives that have been investigated for the treatment of Chagas disease[5]. The 4-hydroxy group on the phenyl ring of CAS 7182-38-9 provides an additional handle for modification, such as etherification, to modulate the pharmacokinetic and pharmacodynamic properties of the final compounds.

Caption: Synthetic utility of this compound.

Conclusion

This compound (CAS 7182-38-9) is a well-characterized chemical intermediate with significant potential for researchers in synthetic and medicinal chemistry. Its defined physicochemical properties and straightforward characterization via standard analytical techniques make it a reliable building block. The presence of multiple reactive sites allows for diverse synthetic transformations, enabling the creation of libraries of complex molecules for screening and drug development programs. This guide provides the foundational knowledge and practical protocols necessary for the effective utilization of this versatile compound in a research and development setting.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

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The Versatile Ketone: A Technical Guide to 3-Chloro-1-(4-hydroxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Key Building Block in Modern Synthesis

In the landscape of medicinal chemistry and drug development, the strategic value of certain molecular scaffolds cannot be overstated. 3-Chloro-1-(4-hydroxyphenyl)propan-1-one, also known as 3-Chloro-4'-hydroxypropiophenone, is one such pivotal intermediate.[1][2] With its unique combination of a reactive chloropropyl chain, a ketone, and a phenolic ring, this compound serves as a versatile and highly valued building block for constructing more complex, biologically active molecules.[3] Its structure is a frequent starting point for creating a variety of pharmaceutical agents, from cardiovascular drugs to selective estrogen receptor modulators (SERMs).[4][5][6]

This guide provides an in-depth technical overview of this compound, designed for researchers, chemists, and drug development professionals. We will explore its chemical properties, delve into the primary synthetic methodologies with detailed protocols, analyze its spectroscopic signature, and showcase its critical applications in the synthesis of high-value pharmaceutical compounds.

Core Properties and Specifications

A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in synthesis. The key properties of this compound are summarized below.

PropertyValueSource(s)
IUPAC Name This compound[7]
Synonyms 3-Chloro-4'-hydroxypropiophenone[1][2]
CAS Number 7182-38-9[3]
Molecular Formula C₉H₉ClO₂[2][3][7]
Molecular Weight 184.62 g/mol [2][3][7]
Appearance White to off-white solid[4]
XLogP3 2.1[7]

Synthesis and Mechanistic Insights

The synthesis of this compound is primarily achieved through two classic reactions of aromatic compounds: the Fries Rearrangement and the Friedel-Crafts Acylation. The choice between these routes depends on starting material availability, desired regioselectivity, and reaction conditions.

Method 1: The Fries Rearrangement (Preferred for Para-Selectivity)

The Fries rearrangement is an elegant and powerful method for converting a phenolic ester into a hydroxy aryl ketone.[8][9] This reaction is particularly valuable because, by controlling the temperature, one can favor the formation of the para-isomer, which is our target compound.[8]

Reaction Principle: The synthesis begins with the O-acylation of phenol with 3-chloropropionyl chloride to form phenyl 3-chloropropanoate. This ester is then subjected to a Lewis acid-catalyzed rearrangement. The Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen, weakening the ester linkage and facilitating the migration of the acyl group onto the aromatic ring.[9]

Causality in Experimental Design:

  • Low Temperature for Para-Selectivity: Conducting the rearrangement at low temperatures (0-25°C) favors the formation of the para-substituted product. This is a classic example of kinetic versus thermodynamic control; the para position is sterically more accessible, leading to a lower activation energy pathway (kinetic control). At higher temperatures, the reaction favors the more thermodynamically stable ortho-isomer, which can form a bidentate complex with the aluminum catalyst.[8][9]

  • Lewis Acid Stoichiometry: More than one equivalent of AlCl₃ is required. The first equivalent coordinates to the carbonyl group of the ester, a second equivalent is needed to coordinate with the product's phenolic hydroxyl and ketone groups, and a catalytic amount facilitates the reaction itself.[10]

Fries_Rearrangement cluster_0 Step 1: O-Acylation cluster_1 Step 2: Rearrangement phenol Phenol ester Phenyl 3-chloropropanoate phenol->ester acyl_chloride 3-Chloropropionyl Chloride acyl_chloride->ester product 3-Chloro-1-(4-hydroxyphenyl) propan-1-one ester->product Low Temp (0-25°C) alcl3 AlCl₃ (Lewis Acid) alcl3->ester

Caption: Fries Rearrangement workflow for synthesis.

Detailed Experimental Protocol (Representative):

  • Ester Formation: In a three-neck round-bottom flask under a nitrogen atmosphere, dissolve phenol (1.0 eq.) in a suitable anhydrous solvent like dichloromethane (DCM). Cool the solution to 0°C in an ice bath. Add pyridine (1.1 eq.) followed by the dropwise addition of 3-chloropropionyl chloride (1.05 eq.). Allow the reaction to warm to room temperature and stir for 2-4 hours. Upon completion (monitored by TLC), wash the mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield phenyl 3-chloropropanoate.

  • Fries Rearrangement: Charge a new, dry three-neck flask with anhydrous aluminum chloride (AlCl₃, 2.5 eq.) and anhydrous nitrobenzene or 1,2-dichloroethane as the solvent. Cool the suspension to 0°C. Add the phenyl 3-chloropropanoate (1.0 eq.) dropwise, ensuring the internal temperature does not exceed 10°C.

  • Reaction and Work-up: Stir the mixture at room temperature for 12-18 hours. The reaction progress should be monitored by TLC or HPLC. After completion, carefully and slowly pour the reaction mixture onto crushed ice containing concentrated HCl. This hydrolyzes the aluminum complexes and protonates the phenoxide.

  • Purification: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., toluene/hexane) to afford pure this compound.

Method 2: Direct Friedel-Crafts Acylation

Direct acylation of phenol with 3-chloropropionyl chloride is also a viable route. However, this method can be less selective and presents unique challenges.[11][12]

Reaction Principle: In this electrophilic aromatic substitution, the Lewis acid (AlCl₃) activates the 3-chloropropionyl chloride to form a highly reactive acylium ion. This electrophile is then attacked by the electron-rich phenol ring.[12][13]

Causality in Experimental Design:

  • Competing Reactions: The free hydroxyl group of phenol can compete with the aromatic ring for the acylating agent, leading to O-acylation (forming the ester) as a significant side product.[11]

  • Directing Effects: The hydroxyl group is a strong ortho, para-director. This means a mixture of 2-acylated and 4-acylated phenols will be formed. While the para-product is often favored due to reduced steric hindrance, separation of the isomers can be challenging.

  • Solvent Choice: The choice of solvent can influence the ortho/para ratio. Non-polar solvents like carbon disulfide may favor ortho-acylation, while more polar solvents like nitrobenzene can favor the para-product.[8]

Friedel_Crafts phenol Phenol product_para Para-Product (Target) phenol->product_para product_ortho Ortho-Product (Isomer) phenol->product_ortho side_product O-acylation Product (Ester) phenol->side_product acyl_chloride 3-Chloropropionyl Chloride acylium Acylium Ion Intermediate acyl_chloride->acylium acyl_chloride->side_product alcl3 AlCl₃ alcl3->acylium acylium->product_para Electrophilic Aromatic Substitution acylium->product_ortho

Caption: Friedel-Crafts acylation pathway and products.

Spectroscopic Characterization

Structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques. While a publicly available, fully assigned spectrum is not readily found in the literature, the expected signals can be reliably predicted based on its structure and data from analogous compounds.[14][15]

TechniqueExpected Data & Interpretation
¹H NMR ~10.0-11.0 ppm (s, 1H): Phenolic -OH proton. ~7.90 ppm (d, 2H, J ≈ 8.8 Hz): Aromatic protons ortho to the carbonyl group (H-2', H-6'). ~6.90 ppm (d, 2H, J ≈ 8.8 Hz): Aromatic protons meta to the carbonyl group (H-3', H-5'). ~3.95 ppm (t, 2H, J ≈ 6.5 Hz): Methylene protons adjacent to the chlorine atom (-CH₂Cl). ~3.40 ppm (t, 2H, J ≈ 6.5 Hz): Methylene protons adjacent to the carbonyl group (-COCH₂-).
¹³C NMR ~200 ppm: Carbonyl carbon (C=O). ~162 ppm: Phenolic carbon (C-4'). ~131 ppm: Aromatic carbons ortho to carbonyl (C-2', C-6'). ~129 ppm: Aromatic carbon bearing the acyl group (C-1'). ~116 ppm: Aromatic carbons meta to carbonyl (C-3', C-5'). ~41 ppm: Methylene carbon adjacent to chlorine (-CH₂Cl). ~39 ppm: Methylene carbon adjacent to carbonyl (-COCH₂-).
IR (KBr) ~3300-3400 cm⁻¹ (broad): O-H stretching of the phenol. ~1670 cm⁻¹ (strong): C=O stretching of the aryl ketone. ~1600, 1580 cm⁻¹: C=C stretching of the aromatic ring. ~1280 cm⁻¹: C-O stretching of the phenol. ~750 cm⁻¹: C-Cl stretching.
Mass Spec (EI) m/z 184/186 (M⁺): Molecular ion peak showing the characteristic 3:1 isotopic pattern for chlorine. m/z 121: Fragment corresponding to the [HOC₆H₄CO]⁺ ion (loss of CH₂CH₂Cl).

Applications in Drug Development

The true value of this compound lies in its utility as a versatile synthetic intermediate. The chloro-ketone functionality allows for a wide range of subsequent transformations, making it a cornerstone in the synthesis of numerous pharmaceutical agents.

Gateway to Pharmacologically Active Scaffolds

The β-chloro ketone moiety is an excellent electrophile, readily undergoing nucleophilic substitution with various amines, thiols, and other nucleophiles. This provides a straightforward entry into diverse molecular frameworks.

  • Synthesis of Mannich Bases: While not a direct Mannich reaction, the compound is a precursor to molecules that are structurally analogous to Mannich bases. The chlorine atom can be displaced by primary or secondary amines to create β-amino ketones. These motifs are prevalent in many drug classes, including anesthetics, antipsychotics, and cardiovascular agents. The analogue, 3-chloro-1-(4-methylphenyl)propan-1-one, is explicitly used to synthesize Mannich base derivatives for treating Chagas disease.[4]

  • Precursor to Cardiovascular Drugs (e.g., Buflomedil): Although direct synthesis schemes starting from our title compound are proprietary or less common, it serves as a key structural template for drugs like Buflomedil. The synthesis of Buflomedil involves the reaction of a similar chloro-ketone with pyrrolidine, highlighting the industrial relevance of this type of intermediate.

  • Intermediate for Selective Estrogen Receptor Modulators (SERMs) (e.g., Raloxifene): Raloxifene is a complex benzothiophene derivative used to treat osteoporosis and reduce the risk of breast cancer in postmenopausal women.[5][16] Several patented syntheses of Raloxifene and its analogues involve a Friedel-Crafts acylation step to construct the core structure.[16][17] this compound represents a key fragment of the final Raloxifene molecule, specifically the C-benzoyl group attached to the benzothiophene core. Synthetic routes often build the benzothiophene first and then acylate it with a derivative of 4-hydroxybenzoyl chloride, a process for which our title compound is a direct precursor or a closely related structural analogue.

Applications cluster_0 Synthetic Transformations cluster_1 Resulting Drug Classes / Scaffolds start 3-Chloro-1-(4-hydroxyphenyl) propan-1-one nuc_sub Nucleophilic Substitution (e.g., with R₂NH) start->nuc_sub cyclization Cyclization Reactions (e.g., to form heterocycles) start->cyclization reduction Ketone Reduction start->reduction beta_amino β-Amino Ketones (Mannich-type Products) nuc_sub->beta_amino heterocycles Flavanones, Chromanones, Benzothiazepines cyclization->heterocycles chiral_alcohols Chiral Alcohols reduction->chiral_alcohols

Caption: Key synthetic transformations and resulting scaffolds.

Safety and Handling

As with any reactive chemical intermediate, proper handling of this compound is essential.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[13]

  • Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing.[13]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[13]

  • Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[13]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

For complete safety information, always consult the latest Safety Data Sheet (SDS) from your supplier.[13]

Conclusion

This compound is more than just a simple ketone; it is a strategically important intermediate that provides a reliable and versatile entry point into a multitude of complex molecular architectures. Its synthesis, primarily via the regioselective Fries rearrangement, is well-established, and its chemical reactivity is ideally suited for the construction of high-value pharmaceutical compounds. For research teams engaged in drug discovery and development, a comprehensive understanding of this compound's synthesis, properties, and reactive potential is a significant asset in the efficient design and execution of novel synthetic campaigns.

References

A numbered list of all sources cited in the text, including titles, sources, and verifiable URLs, would be compiled here.

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An In-depth Technical Guide to the Spectroscopic Characterization of 3-Chloro-1-(4-hydroxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for 3-Chloro-1-(4-hydroxyphenyl)propan-1-one, a valuable intermediate in synthetic organic and medicinal chemistry. By delving into its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document aims to equip researchers with the necessary insights for unambiguous identification, purity assessment, and further application of this compound.

Introduction: The Significance of Spectroscopic Analysis

This compound, with the chemical formula C₉H₉ClO₂ and a molecular weight of 184.62 g/mol , is a ketone derivative featuring a para-substituted phenolic ring and a reactive chloropropyl chain.[1][2][3] The precise structural elucidation and confirmation of its identity are paramount for its successful use in multi-step syntheses. Spectroscopic techniques provide a powerful, non-destructive means to probe the molecular architecture, offering a detailed fingerprint of the compound. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data, explaining the rationale behind the spectral features and providing a framework for their interpretation.

Molecular Structure:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the connectivity and spatial relationships of atoms within the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the aliphatic chain protons, and the phenolic hydroxyl proton. The multiplicity of the signals, governed by spin-spin coupling, provides crucial information about neighboring protons.

Experimental Protocol for ¹H NMR:

A standard protocol for acquiring a ¹H NMR spectrum would involve dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The spectrum is then recorded on a 300 or 400 MHz spectrometer.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent add_tms Add TMS as internal standard dissolve->add_tms transfer Transfer to NMR tube add_tms->transfer insert_sample Insert sample into spectrometer transfer->insert_sample lock_shim Lock and shim the magnetic field insert_sample->lock_shim acquire Acquire ¹H NMR spectrum lock_shim->acquire ft Fourier Transform acquire->ft phase_baseline Phase and baseline correction ft->phase_baseline integrate Integrate peaks phase_baseline->integrate

Caption: Workflow for ¹H NMR data acquisition and processing.

Predicted ¹H NMR Data and Interpretation:

While a publicly available spectrum for direct citation is elusive, based on the analysis of structurally similar compounds and established chemical shift principles, the following is a highly probable interpretation of the ¹H NMR spectrum.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.9Doublet (d)2HAr-H (ortho to C=O)The deshielding effect of the carbonyl group causes a downfield shift. These protons are coupled to the meta protons.
~ 6.9Doublet (d)2HAr-H (meta to C=O)The electron-donating hydroxyl group shields these protons, shifting them upfield. They are coupled to the ortho protons.
~ 5.0 - 6.0Singlet (s, broad)1HAr-OHThe chemical shift of the phenolic proton is variable and depends on concentration and solvent. It often appears as a broad singlet.
~ 3.9Triplet (t)2H-CH₂-ClThe electronegative chlorine atom deshields these protons. They are coupled to the adjacent methylene group, resulting in a triplet.
~ 3.4Triplet (t)2H-CO-CH₂-The carbonyl group deshields these protons. They are coupled to the methylene group adjacent to the chlorine, appearing as a triplet.
¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. The chemical shifts are indicative of the type of carbon (aliphatic, aromatic, carbonyl) and its electronic environment.

Predicted ¹³C NMR Data and Interpretation:

Chemical Shift (δ, ppm)AssignmentRationale
~ 197C=OThe carbonyl carbon is highly deshielded and appears significantly downfield.
~ 162C-OH (aromatic)The carbon attached to the hydroxyl group is shielded by its electron-donating effect.
~ 131Ar-C (ortho to C=O)Aromatic carbons in the vicinity of the electron-withdrawing carbonyl group.
~ 128Ar-C (ipso)The quaternary carbon to which the propanone chain is attached.
~ 116Ar-C (meta to C=O)Aromatic carbons shielded by the hydroxyl group.
~ 41-CH₂-ClThe carbon atom bonded to the electronegative chlorine atom is shifted downfield.
~ 39-CO-CH₂-The carbon adjacent to the carbonyl group.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

Experimental Protocol for IR Spectroscopy:

A common method for solid samples is the preparation of a potassium bromide (KBr) pellet. A small amount of the sample is ground with dry KBr and pressed into a transparent disk. The spectrum is then recorded using an FTIR spectrometer.

Predicted IR Data and Interpretation:

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~ 3400-3200BroadO-H stretchThe broadness of this peak is characteristic of the hydrogen-bonded phenolic hydroxyl group.
~ 3100-3000MediumAromatic C-H stretchCharacteristic stretching vibrations of C-H bonds on the benzene ring.
~ 2980-2850MediumAliphatic C-H stretchStretching vibrations of the C-H bonds in the methylene groups.
~ 1670StrongC=O stretchThe strong absorption is indicative of the conjugated ketone carbonyl group.
~ 1600, 1510MediumC=C stretch (aromatic)Characteristic skeletal vibrations of the benzene ring.
~ 1250StrongC-O stretch (phenol)Stretching vibration of the carbon-oxygen bond of the phenol.
~ 750-700StrongC-Cl stretchThe carbon-chlorine stretching vibration typically appears in this region.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. This data is invaluable for confirming the molecular formula and gaining further structural insights.

Experimental Protocol for Mass Spectrometry:

Electron Ionization (EI) is a common technique where the sample is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting charged fragments are then separated based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum Data and Interpretation:

The mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at m/z 184, corresponding to the molecular weight of the compound. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an [M+2]⁺ peak at m/z 186 with about one-third the intensity of the molecular ion peak should be observed.

Key Fragmentation Pathways:

G M [M]⁺˙ m/z 184/186 F1 [M - Cl]⁺ m/z 149 M->F1 - Cl• F2 [HOC₆H₄CO]⁺ m/z 121 M->F2 - CH₂CH₂Cl• F5 [CH₂CH₂Cl]⁺ m/z 63/65 M->F5 α-cleavage F3 [HOC₆H₄]⁺ m/z 93 F2->F3 - CO F4 [C₆H₅O]⁺ m/z 93 F3->F4 rearrangement

Caption: Plausible fragmentation pathways for this compound in EI-MS.

  • m/z 121: This prominent peak likely arises from the acylium ion, [HOC₆H₄CO]⁺, formed by the cleavage of the bond between the carbonyl carbon and the adjacent methylene group. This is a characteristic fragmentation for ketones.

  • m/z 93: Loss of a carbonyl group (CO) from the m/z 121 fragment would lead to the hydroxyphenyl cation, [HOC₆H₄]⁺.

  • m/z 63/65: This isotopic pair corresponds to the [CH₂CH₂Cl]⁺ fragment resulting from alpha-cleavage.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a robust and self-validating framework for the characterization of this compound. The predicted spectral data, based on established principles and comparison with analogous structures, offers a reliable guide for researchers. Each spectroscopic technique provides a unique piece of the structural puzzle, and their combined interpretation allows for the confident identification and purity assessment of this important chemical intermediate.

References

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • Global Substance Registration System. 3-CHLORO-1-(4-HYDROXYPHENYL)-1-PROPANONE. Available from: [Link][3]

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The Chemistry and Therapeutic Potential of 3-Chloro-1-(4-hydroxyphenyl)propan-1-one Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Chemical Scaffold

In the landscape of medicinal chemistry, the identification of versatile scaffolds that can be readily modified to generate libraries of biologically active compounds is a cornerstone of modern drug discovery. 3-Chloro-1-(4-hydroxyphenyl)propan-1-one and its analogs represent such a promising chemical framework. This propiophenone derivative, characterized by a chlorinated ethyl ketone chain attached to a phenol ring, serves as a pivotal precursor for the synthesis of a diverse array of heterocyclic compounds, most notably chalcones and flavonoids. These downstream derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.

This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound and its derivatives. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to facilitate further exploration and exploitation of this valuable chemical scaffold.

Chemical Properties and Synthesis of the Core Scaffold

This compound is a solid chemical compound with the molecular formula C₉H₉ClO₂ and a molecular weight of 184.62 g/mol .[1][2] Its structure features a 4-hydroxyphenyl group, which significantly influences its reactivity and serves as a key handle for derivatization.

Synthesis via Friedel-Crafts Acylation: A Detailed Protocol

The primary method for synthesizing this compound is through the Friedel-Crafts acylation of phenol with 3-chloropropionyl chloride, typically using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[3] However, the reaction with phenol presents unique challenges due to the presence of the hydroxyl group. This can lead to two competing reactions: C-acylation (on the aromatic ring) and O-acylation (at the hydroxyl group). Furthermore, the O-acylated product can undergo a Fries rearrangement to yield the C-acylated product.[4]

To favor the desired para-substituted C-acylation product (4-hydroxy isomer), reaction conditions must be carefully controlled. Low temperatures generally favor the formation of the para-isomer.

Experimental Protocol: Synthesis of this compound

  • Materials: Phenol, 3-chloropropionyl chloride, anhydrous aluminum chloride (AlCl₃), dichloromethane (DCM), hydrochloric acid (HCl), ice, saturated sodium bicarbonate solution, anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous AlCl₃ (1.1 equivalents) in dry DCM.

    • Cool the suspension to 0°C in an ice bath.

    • Add a solution of phenol (1.0 equivalent) in dry DCM to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension.

    • To a separate dropping funnel, add a solution of 3-chloropropionyl chloride (1.0 equivalent) in dry DCM. Add this solution dropwise to the reaction mixture while maintaining the temperature at 0°C.

    • After the addition is complete, allow the reaction to stir at 0°C for 2-3 hours.

    • Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Causality Behind Experimental Choices: The use of anhydrous conditions is critical to prevent the deactivation of the Lewis acid catalyst. The low temperature (0°C) is employed to control the exothermicity of the reaction and to favor the formation of the para-substituted product. The acidic workup is necessary to break down the aluminum chloride-ketone complex and protonate the phenoxide.

Key Derivatives and Their Synthesis

The true potential of this compound lies in its utility as a starting material for the synthesis of more complex and biologically active molecules, particularly chalcones and flavonoids.

Chalcones: The Open-Chain Flavonoid Precursors

Chalcones, or 1,3-diaryl-2-propen-1-ones, are synthesized via a Claisen-Schmidt condensation reaction between an acetophenone derivative and an aromatic aldehyde.[5] In this context, this compound can be dehydrochlorinated to form 1-(4-hydroxyphenyl)prop-2-en-1-one, which can then react with various benzaldehydes to yield a diverse library of chalcones.

Experimental Protocol: Synthesis of a Chalcone Derivative

  • Materials: 1-(4-hydroxyphenyl)ethan-1-one (derived from the core scaffold), substituted benzaldehyde, ethanol, sodium hydroxide (NaOH).

  • Procedure:

    • Dissolve 1-(4-hydroxyphenyl)ethan-1-one (1 equivalent) and a substituted benzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

    • Cool the mixture in an ice bath and add a solution of NaOH (typically 10-40%) dropwise with stirring.

    • Allow the reaction to stir at room temperature for several hours until a precipitate forms.

    • Pour the reaction mixture into cold water and acidify with dilute HCl.

    • Collect the precipitated chalcone by vacuum filtration, wash with water, and recrystallize from a suitable solvent like ethanol.

Flavonoids: The Biologically Active Heterocycles

Flavonoids are a class of natural products with a C6-C3-C6 skeleton. They can be synthesized from chalcones through an oxidative cyclization reaction.

Experimental Protocol: Synthesis of a Flavone Derivative from a Chalcone

  • Materials: Chalcone precursor, dimethyl sulfoxide (DMSO), iodine.

  • Procedure:

    • Dissolve the chalcone precursor in DMSO.

    • Add a catalytic amount of iodine to the solution.

    • Reflux the mixture for several hours, monitoring the reaction progress by TLC.

    • After completion, pour the reaction mixture into an ice-water mixture.

    • Collect the precipitated flavone by filtration and recrystallize from an appropriate solvent.

Biological Activities and Therapeutic Applications

Derivatives of this compound, especially chalcones and flavonoids, have been extensively studied for their wide range of biological activities.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer effects of chalcone and flavonoid derivatives against various cancer cell lines.[6][7] Their mechanisms of action are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.

Key Signaling Pathways Targeted by Derivatives:

  • p53 Pathway Activation: Many chalcone derivatives have been shown to activate the p53 tumor suppressor pathway.[6][8][9] They can disrupt the interaction between p53 and its negative regulator, MDM2, leading to p53 stabilization and the transcriptional activation of genes involved in apoptosis and cell cycle arrest.[10][11]

  • NF-κB Pathway Inhibition: The NF-κB signaling pathway is a key regulator of inflammation and cell survival, and its aberrant activation is common in many cancers.[7][12] Flavonoids have been shown to inhibit this pathway by preventing the phosphorylation of IκB and the subsequent nuclear translocation of NF-κB.[13][14][15]

Quantitative Data on Anticancer Activity:

Compound ClassCancer Cell LineIC50 ValueReference
Chalcone DerivativeMCF-7 (Breast)3.44 ± 0.19 µM[6]
Chalcone DerivativeHepG2 (Liver)4.64 ± 0.23 µM[6]
Chalcone DerivativeHCT116 (Colon)6.31 ± 0.27 µM[6]
Chalcone-Azole HybridMCF-7 (Breast)0.6–3.7 µg/mL[7]
Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Derivatives of this compound have shown promising activity against a range of bacteria and fungi.[16]

Structure-Activity Relationship (SAR) Insights: The presence of specific substituents on the aromatic rings of chalcones and flavonoids can significantly influence their antimicrobial potency. For instance, the introduction of halogen atoms or hydroxyl groups can enhance activity.

Quantitative Data on Antimicrobial Activity:

Compound ClassMicroorganismMIC Value (µg/mL)Reference
Chalcone DerivativeCandida albicans1.95[16]
Chalcone DerivativeAspergillus niger7.81[16]

Analytical Characterization

The robust characterization of synthesized compounds is essential for ensuring their purity and confirming their structure. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the chemical structure of these compounds.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecule.

A comprehensive set of spectral data for this compound can be found in various chemical databases.[17]

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the synthesized compounds and for their quantification.

Visualizations

Synthesis Workflow

G cluster_start Starting Materials cluster_synthesis Synthesis of Core Scaffold cluster_derivatization Derivatization phenol Phenol fc_acylation Friedel-Crafts Acylation (AlCl3, DCM, 0°C) phenol->fc_acylation cpc 3-Chloropropionyl Chloride cpc->fc_acylation core_compound This compound fc_acylation->core_compound dehydrochlorination Dehydrochlorination core_compound->dehydrochlorination acetophenone_analog 1-(4-hydroxyphenyl)prop-2-en-1-one dehydrochlorination->acetophenone_analog claisen_schmidt Claisen-Schmidt Condensation (Ar-CHO, NaOH, EtOH) acetophenone_analog->claisen_schmidt chalcone Chalcone Derivatives claisen_schmidt->chalcone oxidative_cyclization Oxidative Cyclization (DMSO, I2) chalcone->oxidative_cyclization flavonoid Flavonoid Derivatives oxidative_cyclization->flavonoid G chalcone Chalcone Derivative mdm2 MDM2 chalcone->mdm2 Inhibits p53 p53 mdm2->p53 Ubiquitinates for degradation proteasome Proteasome mdm2->proteasome Targets p53 to p53->mdm2 Induces expression p53->proteasome apoptosis Apoptosis p53->apoptosis Activates cell_cycle_arrest Cell Cycle Arrest p53->cell_cycle_arrest Activates

Caption: Simplified diagram of p53 pathway activation by chalcone derivatives.

Conclusion and Future Directions

This compound has proven to be a highly valuable and versatile starting material in medicinal chemistry. Its straightforward synthesis and the ease with which it can be converted into biologically active chalcones and flavonoids make it an attractive scaffold for the development of new therapeutic agents. The demonstrated anticancer and antimicrobial activities of its derivatives, coupled with a growing understanding of their mechanisms of action, provide a solid foundation for further research.

Future efforts in this area should focus on the synthesis of novel analogs with improved potency and selectivity, as well as a more detailed elucidation of their molecular targets. The exploration of this chemical space holds significant promise for the discovery of new drugs to address unmet medical needs in oncology and infectious diseases. While some chalcone derivatives have entered clinical studies, further investigation into the therapeutic potential of compounds derived from this specific scaffold is warranted. [18]

References

  • Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. (2023). National Institutes of Health. [Link]

  • Chalcone Derivatives: Role in Anticancer Therapy. (n.d.). MDPI. [Link]

  • TChal activated the p53 signaling pathway at the transcriptional... (n.d.). ResearchGate. [Link]

  • Natural chalcones interfering with p53 pathway. (n.d.). ResearchGate. [Link]

  • Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway. (n.d.). National Institutes of Health. [Link]

  • Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway. (2025). Arabian Journal of Chemistry. [Link]

  • Fries rearrangement. (n.d.). Wikipedia. [Link]

  • Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions. (n.d.). National Institutes of Health. [Link]

  • Summary of the effects of flavonoids on cancer mediated by the NF-kB signaling pathway. (n.d.). ResearchGate. [Link]

  • Antiproliferative activity and p53 upregulation effects of chalcones on human breast cancer cells. (2019). National Institutes of Health. [Link]

  • Recent advances in therapeutic chalcones. (2025). ResearchGate. [Link]

  • Chalcone Synthesis & Antibacterial Study | PDF. (n.d.). Scribd. [Link]

  • Experiment 14: Friedel-Crafts Acylation. (2011). YouTube. [Link]

  • Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence. (n.d.). National Institutes of Health. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • In silico screening of chalcone derivatives as promising EGFR-TK inhibitors for the clinical treatment of cancer. (n.d.). PubMed Central. [Link]

  • Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. (2022). National Institutes of Health. [Link]

  • Chalcone Derivatives as Potential Inhibitors of P-Glycoprotein and NorA: An In Silico and In Vitro Study. (2022). PubMed Central. [Link]

  • Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. (n.d.). SciSpace. [Link]

  • Microbial Stereo Inversion of (R) 3 Chloro-1,2-Propandiol by Wickerhamomyces anomalous MGR6-KY209903. (2020). Biointerface Research in Applied Chemistry. [Link]

  • CAS#:7182-42-5 | 3-chloro-1-(4-hydroxy-3-methoxy-phenyl)propan-1-one. (2025). Chemsrc. [Link]

  • (1R)-3-chloro-1-phenylpropan-1-ol. (n.d.). PubChem. [Link]

  • 3-CHLORO-1-(4-CHLOROPHENYL)PROPAN-1-ONE | CAS 3946-29-0. (n.d.). Matrix Fine Chemicals. [Link]

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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Chloro-1-(4-hydroxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-1-(4-hydroxyphenyl)propan-1-one, a halogenated propiophenone derivative, is a valuable intermediate in pharmaceutical synthesis. Its bifunctional nature, incorporating both a reactive chloroketone and a phenolic moiety, makes it a versatile building block. However, these same characteristics necessitate a thorough understanding and implementation of stringent safety and handling protocols. This guide provides an in-depth analysis of the potential hazards associated with this compound, offering a framework for its safe utilization in a research and development setting. By integrating principles of chemical reactivity, toxicological assessment by structural analogy, and established laboratory safety practices, this document aims to empower researchers to minimize risks and ensure a secure working environment.

Hazard Identification and Risk Assessment: An Evidence-Based Approach

GHS Classification (Predicted)

Based on data for related compounds such as 3-chloropropiophenone and other α-chloroketones, the following Globally Harmonized System (GHS) classification is predicted.[1][2] It is imperative to handle the compound as if it meets these classifications until definitive data becomes available.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritation
Acute Toxicity (Oral)4 (Predicted)H302: Harmful if swallowed

Disclaimer: This classification is predictive and based on structural analogues. All handling procedures should reflect this potential hazard level.

Causality of Hazards
  • Skin and Eye Irritation: The electrophilic carbon of the α-chloroketone can react with nucleophilic functional groups in skin and eye proteins, leading to irritation and potential tissue damage.[3][4] The phenolic hydroxyl group can also contribute to irritant effects.

  • Respiratory Irritation: As a fine powder or aerosol, the compound can irritate the mucous membranes of the respiratory tract upon inhalation.

  • Potential for Sensitization: While no specific data exists for this compound, some halogenated organic compounds are known to be skin sensitizers. Repeated exposure could potentially lead to an allergic skin reaction.

Prudent Practices for Safe Handling and Use

A multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment, is essential for the safe handling of this compound.

Engineering Controls: The First Line of Defense
  • Fume Hood: All manipulations of the solid compound or its solutions must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.

  • Ventilation: Ensure adequate general laboratory ventilation to dilute and remove any fugitive emissions.

Personal Protective Equipment (PPE): A Necessary Barrier

A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure.

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or if there is a significant splash risk.Protects against splashes and airborne particles.
Hand Protection Nitrile or neoprene gloves. Consult a glove compatibility chart for specific solvents.Prevents direct skin contact. Double gloving is recommended for extended manipulations.
Skin and Body Protection A flame-resistant lab coat.Protects skin and personal clothing from contamination.
Respiratory Protection For operations that may generate significant dust or aerosols and cannot be fully contained within a fume hood, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P95 or P100 particulate filter is recommended.Prevents inhalation of irritant dust and potential vapors.
Workflow for Safe Handling

The following diagram outlines a self-validating workflow for handling this compound, ensuring safety at each step.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Prep Review SDS & SOPs DonPPE Don Appropriate PPE Prep->DonPPE Proceed if understood Weigh Weigh Solid DonPPE->Weigh Enter controlled area Dissolve Dissolve in Solvent Weigh->Dissolve React Perform Reaction Dissolve->React Decontaminate Decontaminate Glassware React->Decontaminate Reaction complete DisposeWaste Dispose of Waste Decontaminate->DisposeWaste DoffPPE Doff PPE Correctly DisposeWaste->DoffPPE Work area clear

Caption: A logical workflow for the safe handling of this compound.

Emergency Procedures: Preparedness and Response

Prompt and correct response to an exposure or spill is critical.

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Accidental Release Measures
  • Small Spills: Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation. Place in a sealed, labeled container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.

  • Large Spills: Evacuate the area. Do not attempt to clean up the spill unless you are trained in hazardous material response. Contact your institution's environmental health and safety department.

Storage and Disposal: Ensuring Long-Term Safety and Environmental Responsibility

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[3]

Disposal

As a halogenated organic compound, this compound must be disposed of as hazardous waste.

  • Waste Segregation: Collect waste in a designated, properly labeled container for halogenated organic waste. Do not mix with non-halogenated waste.[5][6]

  • Disposal Method: The material should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Do not discharge to sewer systems.[7]

The following decision tree illustrates the proper disposal pathway.

DisposalDecisionTree Start Waste Generated IsHalogenated Is it a halogenated organic compound? Start->IsHalogenated HalogenatedWaste Collect in designated 'Halogenated Waste' container IsHalogenated->HalogenatedWaste Yes NonHalogenatedWaste Collect in 'Non-Halogenated Waste' container IsHalogenated->NonHalogenatedWaste No LicensedDisposal Dispose via licensed hazardous waste vendor HalogenatedWaste->LicensedDisposal NonHalogenatedWaste->LicensedDisposal

Caption: Decision tree for the proper disposal of laboratory waste.

Conclusion

While this compound is a valuable synthetic intermediate, its potential hazards necessitate a cautious and well-informed approach to its handling. By adhering to the principles of proactive risk assessment, implementing robust engineering controls, consistently using appropriate personal protective equipment, and following established protocols for emergency response and waste disposal, researchers can safely harness the synthetic utility of this compound. A culture of safety, grounded in scientific understanding and procedural discipline, is paramount in the responsible conduct of chemical research.

References

  • University of California, Riverside Environmental Health & Safety. Hazardous Waste Segregation. [Link]

  • Braun Research Group, University of Illinois Urbana-Champaign. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • PubChem. 2-Chloropropiophenone. [Link]

  • Martinez, A. G., et al. Synthetic Access to Aromatic α-Haloketones. Molecules, 2017. [Link]

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A Guide to Starting Materials for the Synthesis of 3-Chloro-1-(4-hydroxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the selection of starting materials for the synthesis of 3-Chloro-1-(4-hydroxyphenyl)propan-1-one, a key intermediate in the pharmaceutical industry. The document outlines the principal synthetic strategies, focusing on the causality behind experimental choices, and offers detailed protocols. It is intended for an audience of researchers, chemists, and professionals in drug development who require a robust understanding of this synthetic process. We will explore both direct and indirect routes, emphasizing reaction mechanisms, catalyst selection, and process optimization to ensure a high-yield, high-purity outcome.

Introduction and Strategic Overview

This compound is a valuable building block in the synthesis of various pharmaceutical agents.[1][2] Its structure, featuring a reactive chloroketone and a phenolic moiety, allows for diverse downstream modifications. The successful synthesis of this intermediate hinges on the judicious selection of starting materials and reaction pathways. The two primary strategies for its synthesis are:

  • Direct Friedel-Crafts Acylation: This is the most straightforward approach, involving the reaction of a phenolic substrate with an acylating agent.

  • Fries Rearrangement: An alternative route that begins with a phenolic ester, which then rearranges to the target hydroxyaryl ketone.[3][4][5][6]

This guide will dissect both methodologies, providing the technical rationale required for informed decision-making in a laboratory or process chemistry setting.

Retrosynthetic Analysis

A logical approach to identifying the ideal starting materials begins with a retrosynthetic analysis of the target molecule.

G Target This compound Route1 Friedel-Crafts Acylation Target->Route1 Route2 Fries Rearrangement Target->Route2 StartingMaterials1 Phenol + 3-Chloropropionyl Chloride Route1->StartingMaterials1 StartingMaterials2 Phenyl 3-chloropropanoate Route2->StartingMaterials2 Precursor Phenol + 3-Chloropropionyl Chloride StartingMaterials2->Precursor

Caption: Retrosynthetic pathways to the target molecule.

Primary Synthetic Route: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and efficient method for forming carbon-carbon bonds on an aromatic ring.[7] It involves the reaction of an aromatic compound with an acyl chloride or anhydride in the presence of a Lewis acid catalyst.[7][8]

Starting Material 1: The Phenolic Substrate

The most direct and cost-effective starting material is Phenol .

  • Expertise & Experience: Phenol is a highly activated aromatic ring due to the electron-donating nature of the hydroxyl group. This high reactivity, however, presents a challenge: the potential for O-acylation to form an ester, which competes with the desired C-acylation.[9] Furthermore, the lone pairs on the hydroxyl group's oxygen can coordinate strongly with the Lewis acid catalyst, potentially deactivating it.[9][10]

  • Controlling Selectivity: To favor the desired para-substituted product (C-acylation), the reaction conditions must be carefully controlled. A stoichiometric amount or even an excess of the Lewis acid catalyst is often required.[8] The catalyst first coordinates with the acylating agent to form the electrophilic acylium ion. An excess of the catalyst can also complex with the phenolic oxygen, which can influence the regioselectivity of the reaction.

Starting Material 2: The Acylating Agent

The clear choice for the acylating agent is 3-Chloropropionyl Chloride .

  • Causality: 3-Chloropropionyl chloride provides the three-carbon chain with the terminal chlorine atom required for the final product. It is highly reactive, readily forming an acylium ion in the presence of a Lewis acid. An alternative, 3-chloropropanoic acid, could also be used, but would require harsher conditions or different catalytic systems to be effective.

Catalyst and Solvent Selection
  • Lewis Acid Catalyst: Anhydrous Aluminum Chloride (AlCl₃) is the most common and effective catalyst for this reaction.[8] Its strong Lewis acidity efficiently generates the acylium ion. A stoichiometric amount is necessary because AlCl₃ complexes with both the carbonyl oxygen of the product and the phenolic oxygen of the starting material.[8]

  • Solvent: The choice of solvent is critical for controlling the reaction rate and selectivity. Non-polar solvents like dichloromethane or 1,2-dichloroethane are often preferred as they are good at solvating the reaction intermediates without strongly coordinating with the catalyst.[5][11]

Workflow for Friedel-Crafts Acylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Suspend AlCl3 in dry solvent (e.g., Dichloromethane) C Cool AlCl3 suspension to 0°C A->C B Prepare solution of 3-Chloropropionyl Chloride and Phenol D Add reactant solution dropwise to suspension B->D C->D E Allow reaction to proceed at controlled temperature D->E F Quench reaction with ice/HCl E->F G Separate organic layer F->G H Wash, dry, and concentrate G->H I Purify by recrystallization or chromatography H->I

Caption: General workflow for the Friedel-Crafts synthesis.

Alternative Route: The Fries Rearrangement

The Fries rearrangement is a powerful alternative for synthesizing hydroxyaryl ketones.[3][4] This reaction involves the rearrangement of a phenolic ester to an ortho- or para-hydroxyaryl ketone, catalyzed by a Lewis acid.[5][6]

Starting Material: Phenolic Ester

The starting material for this route is Phenyl 3-chloropropanoate . This ester is synthesized in a preliminary step from phenol and 3-chloropropionyl chloride .

  • Expertise & Experience: This two-step approach can offer better control over selectivity. The initial O-acylation to form the ester is often a high-yielding reaction. The subsequent intramolecular rearrangement can be directed to favor the desired para-product by controlling the reaction conditions.[3][6] Low temperatures generally favor the formation of the para-isomer.[3]

Catalyst and Conditions

Similar to the Friedel-Crafts acylation, a Lewis acid like AlCl₃ is the standard catalyst.[3] The reaction is typically run in a solvent like nitromethane or without a solvent at elevated temperatures.[3] The choice of conditions is crucial for achieving high regioselectivity.

Comparison of Starting Materials and Routes

FeatureFriedel-Crafts AcylationFries Rearrangement
Primary Starting Materials Phenol, 3-Chloropropionyl ChloridePhenyl 3-chloropropanoate
Number of Steps OneTwo (Esterification + Rearrangement)
Key Challenge Controlling O- vs. C-acylation and regioselectivityAchieving high yield and selectivity in the rearrangement step
Typical Catalyst AlCl₃ (stoichiometric)AlCl₃, TiCl₄, SnCl₄, HF
Advantages More direct, fewer stepsCan offer better control over isomer formation[3]

Detailed Experimental Protocol: Friedel-Crafts Acylation

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

  • Reaction Setup: A three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap for HCl. The system is maintained under an inert atmosphere (e.g., nitrogen).

  • Reagent Preparation: Anhydrous aluminum chloride (1.1 to 1.5 equivalents) is suspended in dry dichloromethane in the reaction flask.[11] A solution of phenol (1.0 equivalent) and 3-chloropropionyl chloride (1.0 equivalent) is prepared in a separate flask with dry dichloromethane.

  • Reaction Execution: The AlCl₃ suspension is cooled to 0°C in an ice bath. The solution of phenol and acyl chloride is added dropwise to the stirred suspension over 30-60 minutes, maintaining the temperature below 5°C.[11] After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • Workup: The reaction mixture is slowly poured into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[11]

  • Extraction and Purification: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with dichloromethane. The combined organic layers are washed with water, then with a saturated sodium bicarbonate solution, and finally with brine. The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Conclusion

The synthesis of this compound is most commonly and directly achieved via the Friedel-Crafts acylation of phenol with 3-chloropropionyl chloride. This method, while powerful, requires careful control of reaction conditions to manage the inherent reactivity of the phenolic substrate and ensure high selectivity for the desired para-isomer. The Fries rearrangement offers an alternative two-step route that can provide greater control over regioselectivity. The choice between these pathways will depend on the specific requirements of the synthesis, including scale, purity requirements, and available resources. A thorough understanding of the underlying mechanisms and the role of each starting material is paramount for the successful and efficient production of this critical pharmaceutical intermediate.

References

  • Advanced Journal of Chemistry, Section A. Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. Available from: [Link]

  • Organic Chemistry Letters. An Improved Synthesis of Hydroxy Aryl Ketones by Fries Rearrangement with Methanesulfonic Acid/Methanesulfonic Anhydride. Available from: [Link]

  • BYJU'S. What is the Fries Rearrangement Reaction?. Available from: [Link]

  • Chemistry Stack Exchange. Friedel–Crafts reaction of phenol. Available from: [Link]

  • Wikipedia. Friedel–Crafts reaction. Available from: [Link]

  • ResearchGate. How can i perform Friedel crafts acylation with phenol?. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

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Methodological & Application

Application Notes & Protocols: The Strategic Use of 3-Chloro-1-(4-hydroxyphenyl)propan-1-one in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Chloro-1-(4-hydroxyphenyl)propan-1-one, also known as 3-Chloro-4'-hydroxypropiophenone, is a highly versatile bifunctional intermediate of significant interest in medicinal chemistry and drug development. Its molecular architecture, featuring a reactive β-chloro ketone system and a nucleophilic phenolic hydroxyl group, presents multiple avenues for synthetic elaboration. This document provides an in-depth guide for researchers and drug development professionals on the synthesis and application of this key intermediate. We will explore the fundamental principles behind its preparation via Friedel-Crafts acylation, detail a robust laboratory-scale synthesis protocol, and demonstrate its utility in constructing core pharmacophores relevant to modern therapeutics.

Introduction: A Multifunctional Synthetic Building Block

The strategic value of this compound lies in its three primary functional domains:

  • The Phenolic Hydroxyl Group: An excellent handle for introducing diversity through O-alkylation, forming ethers that are prevalent in numerous drug classes. It also modulates the reactivity of the aromatic ring.

  • The Ketone Carbonyl Group: Can be subjected to reduction to form a secondary alcohol, or used as a point of attachment for more complex moieties.

  • The Alkyl Chloride: A reactive electrophilic center, ideal for nucleophilic substitution reactions, most commonly with primary or secondary amines to form β-amino ketones. This "Mannich base-type" structure is a key pharmacophore in many centrally active agents.[1][2]

This combination makes the molecule a powerful precursor for pharmaceuticals such as selective estrogen receptor modulators (SERMs) like Raloxifene, and intermediates for antidepressants like Venlafaxine.[3][4][5][6]

Physicochemical & Safety Data

A thorough understanding of the intermediate's properties and handling requirements is paramount for its safe and effective use.

Properties
PropertyValueSource
IUPAC Name This compoundPubChem[7]
Synonyms 3-Chloro-4'-hydroxypropiophenoneChemicalBook[8]
CAS Number 7182-38-9SCBT[9]
Molecular Formula C₉H₉ClO₂PubChem[7]
Molecular Weight 184.62 g/mol PubChem[7]
Appearance White to off-white solidN/A
Melting Point 88 - 90 °CSigma-Aldrich[10]
Safety & Handling

Researchers must consult the full Safety Data Sheet (SDS) before handling.[11]

  • Personal Protective Equipment (PPE): Wear chemical-impermeable gloves, safety goggles, and a lab coat.[11]

  • Handling: Use in a well-ventilated area, such as a chemical fume hood. Avoid dust formation and inhalation. Avoid contact with skin and eyes.[11]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]

  • First Aid: In case of skin contact, remove contaminated clothing and rinse skin with water. In case of eye contact, rinse with water for at least 15 minutes. If inhaled, move to fresh air. Seek medical attention if symptoms persist.[11]

Synthesis Protocol: this compound

The most common and efficient method for preparing this intermediate is the Friedel-Crafts acylation of phenol with 3-chloropropionyl chloride.[12]

Underlying Mechanism: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[13] The mechanism involves several key steps:

  • Generation of the Electrophile: The Lewis acid catalyst (e.g., anhydrous aluminum chloride, AlCl₃) coordinates with the acyl chloride, polarizing the carbon-chlorine bond and generating a highly electrophilic acylium ion.

  • Electrophilic Attack: The electron-rich phenol ring acts as a nucleophile, attacking the acylium ion. The hydroxyl group is a strong activating group, directing the substitution primarily to the ortho and para positions. Due to steric hindrance from the hydroxyl group, the para product is significantly favored.

  • Rearomatization: The resulting arenium ion intermediate is deprotonated, restoring aromaticity and yielding the final ketone product. The AlCl₃ catalyst is regenerated in this step, although in practice, more than a stoichiometric amount is often required as the product ketone can form a complex with the catalyst.[13]

It is critical to note that phenol can undergo both C-acylation (on the ring) and O-acylation (at the hydroxyl group). High concentrations of the Lewis acid catalyst strongly favor the desired C-acylation.[14][15]

Experimental Workflow Diagram

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification phenol Phenol in Solvent (e.g., Dichloromethane) reaction_vessel Reaction Flask (0-5°C) phenol->reaction_vessel 2. Add Phenol Solution acyl_chloride 3-Chloropropionyl Chloride in Solvent acyl_chloride->reaction_vessel 3. Add Acyl Chloride (dropwise at 0°C) lewis_acid Anhydrous AlCl₃ Suspension lewis_acid->reaction_vessel 1. Charge Reactor quench Quench with Acidified Ice reaction_vessel->quench 4. Reaction Mixture extract Separatory Funnel: Organic Extraction quench->extract 5. Quenched Mixture dry Dry with Na₂SO₄ extract->dry evaporate Rotary Evaporation dry->evaporate purify Recrystallization evaporate->purify product Final Product: 3-Chloro-1-(4-hydroxyphenyl) propan-1-one purify->product

Caption: Workflow for the synthesis of the target intermediate.

Step-by-Step Laboratory Protocol

This protocol is adapted from established Friedel-Crafts procedures and should be performed by trained personnel in a suitable laboratory setting.[12]

Materials:

  • Phenol (1.0 eq.)

  • 3-Chloropropionyl chloride (1.1 eq.)

  • Anhydrous Aluminum Chloride (AlCl₃) (2.5 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water / Ice

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Toluene or Ethanol for recrystallization

Procedure:

  • Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure the system is dry.

  • Catalyst Suspension: Under a nitrogen atmosphere, charge the flask with anhydrous AlCl₃ (2.5 eq.) and anhydrous DCM to create a stirrable suspension.

  • Cooling: Cool the suspension to 0-5°C using an ice bath.

  • Reagent Addition: Dissolve phenol (1.0 eq.) and 3-chloropropionyl chloride (1.1 eq.) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 60-90 minutes, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5°C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, cool the flask back to 0°C. Very slowly and carefully, quench the reaction by adding crushed ice, followed by the slow addition of concentrated HCl to dissolve the aluminum salts. Caution: This is an exothermic process and will release HCl gas.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., toluene or ethanol/water) to yield pure this compound.

Application Protocol: Synthesis of a β-Amino Ketone Pharmacophore

The primary application of the synthesized intermediate is the displacement of the chloride with an amine to form β-amino ketones, which are key precursors for many CNS-active drugs.

Underlying Mechanism: Nucleophilic Substitution

This reaction proceeds via a standard bimolecular nucleophilic substitution (Sₙ2) mechanism. The nitrogen atom of the amine acts as the nucleophile, attacking the carbon atom bearing the chlorine. The chlorine atom is displaced as a chloride ion. A non-nucleophilic base (like potassium carbonate or triethylamine) is typically added to scavenge the proton from the amine after it has bonded, preventing the formation of an ammonium salt and regenerating the neutral amine to react further.

Synthetic Pathway Diagram

G start 3-Chloro-1-(4-hydroxyphenyl) propan-1-one reagents + Secondary Amine (e.g., Dimethylamine) + Base (e.g., K₂CO₃) + Solvent (e.g., Acetonitrile) start->reagents product 1-(4-Hydroxyphenyl)-3-(dimethylamino) propan-1-one (β-Amino Ketone) reagents->product Heat (Reflux)

Caption: General scheme for synthesizing a β-amino ketone.

Step-by-Step Laboratory Protocol

Materials:

  • This compound (1.0 eq.)

  • Dimethylamine (2.0 M solution in THF, or Dimethylamine HCl with an additional equivalent of base) (1.5 eq.)

  • Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq.)

  • Acetonitrile or Acetone as solvent

  • Ethyl Acetate

  • Deionized Water

Procedure:

  • Setup: In a round-bottom flask, combine this compound (1.0 eq.), potassium carbonate (2.0 eq.), and acetonitrile.

  • Amine Addition: Add the dimethylamine solution (1.5 eq.) to the stirred suspension.

  • Reaction: Heat the mixture to reflux (approx. 82°C for acetonitrile) and maintain for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cooling & Filtration: Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Work-up: Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: The crude product can often be used directly in the next step or purified further by column chromatography or recrystallization if necessary.

This resulting β-amino ketone is a direct precursor that can be further modified (e.g., reduction of the ketone, etherification of the phenol) to synthesize complex drug molecules.

Conclusion

This compound is a cornerstone intermediate whose value is defined by its synthetic flexibility. The protocols detailed herein provide a reliable foundation for its preparation and subsequent elaboration. By mastering the synthesis of this building block, drug development professionals gain access to a rapid and efficient route for constructing the β-amino ketone pharmacophore, a privileged scaffold in modern medicinal chemistry.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Kavitha, C.V., et al. (2005). Synthesis and molecular structure analysis of venlafaxine intermediate and its analog. Journal of Chemical Crystallography, 35(12). Retrieved from [Link]

  • New Drug Approvals. (2015). VENLAFAXINE PART 2/3. Retrieved from [Link]

  • Google Patents. (2008). WO2008059525A2 - An improved process for the preparation of venlafaxine and its analogs.
  • Asian Journal of Chemistry. (n.d.). Preparation of Venlafaxine-Antidepressant Drug (1). Retrieved from [Link]

  • University of Mysore. (n.d.). Synthesis and molecular structure analysis of venlafaxine intermediate and its analog. Physics @ Manasagangotri. Retrieved from [Link]

  • Bathini, P. K., et al. (n.d.). AN IMPROVED SYNTHESIS OF RALOXIFENE HYDROCHORIDE: A SELECTIVE ESTROGEN RECEPTOR MODULATOR. Retrieved from [Link]

  • Dadiboyena, S. (2012). Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Chemsrc. (n.d.). CAS#:7182-42-5 | 3-chloro-1-(4-hydroxy-3-methoxy-phenyl)propan-1-one. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-1-(2,4-dihydroxyphenyl)propan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • WADA. (2011). Synthesis of three hydroxyraloxifenes as reference compounds in doping analytics. Retrieved from [Link]

  • LOTTE Chemical. (2022). Safety Data Sheet(SDS). Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol. Retrieved from [Link]

  • ResearchGate. (1998). Chapter 5: Synthesis of Raloxifene. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme for the synthesis of Raloxifene. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • ResearchGate. (2018). How can i perform Friedel crafts acylation with phenol?. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3-Chloro-N-(4-hydroxyphenyl)propanamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN110668918A - Chemical synthesis method of 3-chloro-1-propanol.
  • Pharmaffiliates. (n.d.). CAS No : 347-93-3 | Product Name : 3-Chloro-1-(4-fluorophenyl)propan-1-one. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 3-CHLORO-1-PHENYLPROPAN-1-ONE. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 22422-21-5 | Product Name : 3-Chloro-1-(4-methylphenyl)propan-1-one. Retrieved from [Link]

  • PubMed Central. (2025). Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. Retrieved from [Link]

Sources

Application Notes & Protocols: 3-Chloro-1-(4-hydroxyphenyl)propan-1-one in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the synthetic applications of 3-Chloro-1-(4-hydroxyphenyl)propan-1-one. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering field-proven insights into its utility as a versatile building block for complex molecular architectures, particularly in the realm of pharmaceutical development.

Core Compound Analysis: A Strategic Overview

This compound (CAS: 7182-38-9) is a trifunctional organic intermediate of significant value.[1][2][3] Its structure, featuring a ketone, a phenolic hydroxyl group, and a primary alkyl chloride, presents a rich landscape for synthetic manipulation. The inherent reactivity differences between these functional groups allow for selective and sequential transformations, making it a powerful tool for constructing diverse molecular scaffolds.

The primary alkyl chloride offers a reactive site for nucleophilic substitution, the ketone carbonyl is susceptible to a range of additions and reductions, and the phenolic hydroxyl group can be engaged in etherifications, esterifications, or can modulate the reactivity of the aromatic ring. This guide will focus on protocols that leverage these features for the synthesis of key structural motifs.

Physicochemical & Safety Data

A thorough understanding of a reagent's properties is fundamental to its effective and safe use. The key characteristics of this compound are summarized below.

PropertyValueSource
CAS Number 7182-38-9[1][2]
Molecular Formula C₉H₉ClO₂[2][3]
Molecular Weight 184.62 g/mol [2][3]
IUPAC Name This compound[3]
Synonyms 3-Chloro-4'-hydroxypropiophenone, NSC-46501[3][4]
Appearance White to Off-White Solid[5]

Safety & Handling: Users should treat this compound as a potential irritant. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. All manipulations should be performed in a well-ventilated fume hood.[6] Store the compound in a tightly sealed container in a cool, dry place.[6] For complete safety information, consult the full Safety Data Sheet (SDS) from your supplier.[6]

Application Protocol I: Synthesis of β-Hydroxy Ketone Derivatives

The conversion of the alkyl chloride to a hydroxyl group yields 3-Hydroxy-1-(4-hydroxyphenyl)-1-propanone, a β-hydroxy ketone.[7] This structural motif is a common feature in natural products and is a valuable synthon for further elaborations, such as aldol reactions or dehydrations to form α,β-unsaturated ketones.[8]

Workflow: Hydrolytic Displacement of Chloride

This protocol utilizes a simple Sₙ2 reaction with water as the nucleophile, facilitated by a mild base to neutralize the HCl byproduct.

Caption: Hydrolysis of the primary chloride to a β-hydroxy ketone.

Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1.0 equivalent of this compound in a 1:1 mixture of acetone and water.

  • Base Addition: Add 1.5 equivalents of sodium bicarbonate (NaHCO₃) to the solution.

    • Causality: Sodium bicarbonate is a weak, non-nucleophilic base. Its role is to neutralize the hydrochloric acid formed during the substitution. A strong base like NaOH could deprotonate the phenol, leading to potential side reactions and polymerization.

  • Reaction Execution: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a 1:1 mixture of ethyl acetate and hexanes.

  • Work-up: After the reaction is complete (disappearance of starting material), cool the mixture to room temperature. Remove the acetone under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous solution to a separatory funnel and extract three times with ethyl acetate.

    • Causality: The product is more soluble in the organic phase (ethyl acetate), while the inorganic salts (NaCl and excess NaHCO₃) remain in the aqueous phase.

  • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield the pure 3-Hydroxy-1-(4-hydroxyphenyl)-1-propanone.

Application Protocol II: A Gateway to Flavonoid Scaffolds

The compound is an ideal precursor for the synthesis of flavanones and chalcones, which are core structures in the flavonoid family of natural products.[9] This protocol details a base-catalyzed intramolecular cyclization to form a chromanone ring system, a key intermediate.

Workflow: Intramolecular Williamson Ether Synthesis

This reaction proceeds via deprotonation of the phenolic hydroxyl, which then acts as an intramolecular nucleophile, displacing the chloride to form the heterocyclic ring.

Sources

Application Notes & Protocols: The Role of 3-Chloro-1-(4-hydroxyphenyl)propan-1-one in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 3-Chloro-1-(4-hydroxyphenyl)propan-1-one is a versatile bifunctional molecule that serves as a cornerstone intermediate in synthetic and medicinal chemistry. Its structure, featuring a reactive β-chloro ketone system and a phenolic ring, provides a valuable platform for constructing diverse molecular scaffolds. This guide elucidates the core applications of this compound, detailing its utility in synthesizing key pharmacophores such as β-amino ketones (Mannich base analogues), thioether derivatives, and various heterocyclic systems. We provide detailed, field-tested protocols for its synthesis and subsequent derivatization, underpinned by mechanistic insights to guide researchers in drug discovery and development.

Introduction and Physicochemical Profile

This compound, also known as 3-Chloro-4'-hydroxypropiophenone, is an aromatic ketone characterized by a chlorine atom on the terminal carbon of the propane chain. This substitution pattern makes it an excellent electrophilic building block. The phenolic hydroxyl group offers an additional site for modification and influences the reactivity of the aromatic ring. Its strategic importance lies in its ability to undergo facile nucleophilic substitution at the C-3 position, making it a powerful tool for introducing a three-carbon chain with a terminal functional group into target molecules.

Table 1: Physicochemical Properties of this compound [1][2][3]

Property Value
IUPAC Name This compound
CAS Number 7182-38-9
Molecular Formula C₉H₉ClO₂
Molecular Weight 184.62 g/mol
Appearance Solid (form may vary)
SMILES C1=CC(=CC=C1C(=O)CCCl)O

| InChIKey | QRXBKSZGQHXBDO-UHFFFAOYSA-N |

Core Synthetic Applications in Medicinal Chemistry

The primary value of this compound stems from the reactivity of its β-chloro ketone motif. The electron-withdrawing carbonyl group activates the C-Cl bond, rendering it susceptible to displacement by a wide range of nucleophiles. This allows for the straightforward synthesis of diverse scaffolds with proven pharmacological relevance.

A Versatile Precursor for Bioactive Scaffolds

The compound serves as a key intermediate for synthesizing molecules with potential therapeutic activities. The general reaction involves the substitution of the chloride ion, a good leaving group, by various nucleophiles. This flexibility is a cornerstone of its utility in building libraries of compounds for drug screening.

G cluster_nuc Nucleophiles (Nu-H) cluster_prod Medicinal Scaffolds main This compound Prod1 β-Amino Ketones (Mannich Base Analogues) main->Prod1 + R₂NH Prod2 β-Thioether Ketones main->Prod2 + RSH Prod3 β-Azido Ketones (Click Chemistry Precursors) main->Prod3 + NaN₃ Prod4 N-Alkylated Heterocycles main->Prod4 + N-Het Amine R₂NH (Amines) Thiol RSH (Thiols) Azide N₃⁻ (Azides) Heterocycle N-Heterocycles

Diagram 1: General synthetic utility of this compound.
Synthesis of β-Amino Ketones (Mannich Base Analogues)

β-Amino ketones are a critical pharmacophore found in numerous biologically active compounds. The reaction of this compound with primary or secondary amines provides a direct route to this scaffold. These structures are often investigated for their potential as antimicrobial, anticancer, and CNS-active agents. For instance, novel derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been synthesized and shown to exhibit promising, structure-dependent antimicrobial activity against ESKAPE pathogens and drug-resistant fungi.[4]

Synthesis of Heterocyclic Compounds

The 1,3-dielectrophilic nature of the β-chloro ketone allows it to be a precursor in cyclization reactions to form various heterocycles. After substitution with a suitable nucleophile, the resulting intermediate can undergo intramolecular condensation to form five- or six-membered rings, which are privileged structures in medicinal chemistry.

Experimental Protocols

Authoritative Note: The following protocols are designed as self-validating systems. All reagents should be of high purity, and reactions involving anhydrous conditions should be performed under an inert atmosphere (e.g., Nitrogen or Argon).

Protocol 1: Synthesis of this compound

This synthesis is achieved via a Friedel-Crafts acylation of phenol. A key consideration in acylating phenols is preventing O-acylation in favor of the desired C-acylation. Using a sufficient amount of the Lewis acid catalyst (AlCl₃) complexes with the phenolic oxygen, deactivating it towards acylation and promoting electrophilic substitution on the aromatic ring, primarily at the para position due to steric hindrance and electronic effects.[5][6] This procedure is adapted from standard Friedel-Crafts methodologies.[7]

G cluster_reactants Reactants cluster_process Process cluster_product Product R1 Phenol P1 Complexation of Phenol with AlCl₃ R1->P1 R2 3-Chloropropionyl chloride P2 Formation of Acylium Ion R2->P2 R3 AlCl₃ (Lewis Acid) R3->P1 R3->P2 P3 Electrophilic Aromatic Substitution (para-attack) P1->P3 P2->P3 P4 Aqueous Workup P3->P4 Prod 3-Chloro-1-(4-hydroxyphenyl) propan-1-one P4->Prod

Diagram 2: Workflow for Friedel-Crafts synthesis.

Methodology:

  • Setup: Equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap for HCl. Ensure the system is flame-dried and under an inert atmosphere.

  • Reagent Preparation: Suspend anhydrous aluminum chloride (AlCl₃, 2.5 equivalents) in an anhydrous solvent like 1,2-dichloroethane. Cool the suspension to 0°C in an ice bath.

  • Phenol Addition: Dissolve phenol (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the AlCl₃ suspension. Stir for 30 minutes to allow for complexation.

  • Acylation: Add 3-chloropropionyl chloride (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0°C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Workup: Carefully quench the reaction by pouring it over crushed ice containing concentrated HCl. This will hydrolyze the aluminum complexes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

Protocol 2: Synthesis of a β-Amino Ketone Derivative

This protocol details the reaction of this compound with a secondary amine (e.g., piperidine) to yield a tertiary β-amino ketone. This is a standard Sₙ2 reaction.

Methodology:

  • Reactant Mixture: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a polar aprotic solvent such as acetonitrile or DMF.

  • Base and Nucleophile: Add a non-nucleophilic base like potassium carbonate (K₂CO₃, 1.5 equivalents) to act as an acid scavenger. Add the secondary amine (e.g., piperidine, 1.2 equivalents).

  • Reaction: Heat the mixture to 60-80°C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, cool the reaction to room temperature and filter off the inorganic salts.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.

Therapeutic Potential of Derivatives

While the title compound is primarily a synthetic intermediate, its derivatives have been explored for various therapeutic applications. The ability to easily generate diverse libraries from this single precursor makes it an attractive starting point for hit-to-lead campaigns.

Table 2: Examples of Bioactive Scaffolds Derived from the Propiophenone Backbone

Derivative Class Synthetic Approach Potential Therapeutic Area Reference
β-Amino Ketones Reaction with primary/secondary amines Antimicrobial, Anticancer [4]
β-Thioether Ketones Reaction with thiols Antifungal, Enzyme Inhibition [8]
N-Alkylated Heterocycles Reaction with N-heterocycles (e.g., imidazole) Various (scaffold dependent) [8]

| α₁-Adrenoceptor Antagonists | Multi-step synthesis using related arylpiperazine intermediates | Benign Prostatic Hyperplasia, Prostate Cancer |[9] |

Conclusion and Future Perspectives

This compound is a high-value, versatile building block in medicinal chemistry. Its dual reactivity allows for the efficient construction of complex molecular architectures, particularly β-amino ketones and other pharmacologically relevant scaffolds. The straightforward and scalable protocols for its synthesis and derivatization ensure its continued importance in drug discovery pipelines. Future research will likely focus on leveraging this intermediate to build novel heterocyclic systems and to populate compound libraries for screening against emerging therapeutic targets. The development of stereoselective reactions involving this prochiral ketone also presents an exciting avenue for creating chiral drugs with improved efficacy and safety profiles.

References

  • PubChem. This compound. National Center for Biotechnology Information.

  • BenchChem. Application Note: A Step-by-Step Protocol for the Friedel-Crafts Synthesis of 3-Chloropropiophenone. BenchChem.

  • Hunt, I. Acylation of phenols. University of Calgary.

  • Chemistry Stack Exchange. Friedel–Crafts reaction of phenol.

  • Santa Cruz Biotechnology. This compound.

  • Global Substance Registration System. 3-CHLORO-1-(4-HYDROXYPHENYL)-1-PROPANONE.

  • Wikipedia. Friedel–Crafts reaction.

  • Al-Ostoot, F.H., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central.

  • Roman, G., et al. (2016). Synthesis of novel 3-substituted-1-(2'-hydroxyphenyl)propan-1-ones. ResearchGate.

  • Wan, J., et al. (2020). Synthesis and pharmacological evaluation of naftopidil-based arylpiperazine derivatives containing the bromophenol moiety. PubMed.

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) Methods for the Analysis of 3-Chloro-1-(4-hydroxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides detailed protocols for the quantitative analysis of 3-Chloro-1-(4-hydroxyphenyl)propan-1-one, a key intermediate in various synthetic pathways, utilizing both High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies herein are designed for researchers, scientists, and drug development professionals requiring robust and reliable analytical techniques for this compound. The HPLC method offers a straightforward approach for routine quantification, while the GC-MS method provides high sensitivity and structural confirmation. This document outlines the scientific rationale behind the selection of analytical parameters and offers step-by-step protocols for method implementation and validation, ensuring data integrity and compliance with regulatory expectations.

Introduction

This compound is a chemical intermediate of significant interest in the pharmaceutical and chemical industries.[1] Its purity and accurate quantification are critical for ensuring the quality and safety of downstream products. This application note presents two orthogonal analytical techniques, HPLC and GC-MS, for the comprehensive analysis of this compound.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and thermally labile compounds.[2][3][4] The method described here utilizes reversed-phase chromatography with UV detection, which is a common and robust approach for the analysis of phenolic compounds.[2][3]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. For polar and less volatile compounds like phenols, a derivatization step is often necessary to improve their chromatographic behavior and thermal stability.[5][6][7] This note details a derivatization protocol followed by GC-MS analysis for sensitive and specific detection of this compound.

The validation of these analytical methods is paramount to ensure their fitness for purpose. The principles outlined in the International Council for Harmonisation (ICH) guidelines Q2(R2) and Q14 are foundational to the protocols described.[8][9][10][11][12]

High-Performance Liquid Chromatography (HPLC) Method

The developed HPLC method is designed for the routine quantification of this compound. The selection of a C18 stationary phase is based on its wide applicability for the separation of moderately polar compounds. The mobile phase, a mixture of acetonitrile and water with a phosphoric acid modifier, is chosen to ensure good peak shape and retention.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 70% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 275 nm
Standard and Sample Preparation Protocol
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting start Start weigh_std Weigh Reference Standard start->weigh_std weigh_sample Weigh Sample start->weigh_sample dissolve_std Dissolve in Methanol (Stock) weigh_std->dissolve_std dilute_std Prepare Working Standards dissolve_std->dilute_std inject Inject into HPLC System dilute_std->inject dissolve_sample Dissolve in Methanol weigh_sample->dissolve_sample filter_sample Filter Sample (0.45 µm) dissolve_sample->filter_sample filter_sample->inject separate Chromatographic Separation inject->separate detect UV Detection at 275 nm separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify report Generate Report quantify->report end End report->end

Caption: HPLC analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

For enhanced sensitivity and specificity, a GC-MS method is presented. Due to the presence of a polar phenolic hydroxyl group, derivatization is employed to increase the volatility and thermal stability of the analyte.[5][6][7] Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective derivatization reaction for hydroxyl groups.

Derivatization Protocol
  • Sample Preparation: Accurately weigh a sample containing approximately 1 mg of this compound into a vial.

  • Drying: Ensure the sample is free of water, as it can interfere with the derivatization reaction. If necessary, dry the sample under a stream of nitrogen.

  • Derivatization: Add 100 µL of BSTFA with 1% TMCS and 100 µL of pyridine (catalyst) to the vial.

  • Reaction: Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Analysis: Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Conditions
ParameterCondition
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Inlet Temperature 250 °C
Injection Mode Split (10:1)
Injection Volume 1 µL
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min
Carrier Gas Helium at 1.0 mL/min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-400 m/z
GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing & Identification start Start weigh_sample Weigh Sample start->weigh_sample dry_sample Dry Sample (if necessary) weigh_sample->dry_sample add_reagents Add BSTFA and Pyridine dry_sample->add_reagents heat_reaction Heat at 70°C for 30 min add_reagents->heat_reaction cool_sample Cool to Room Temperature heat_reaction->cool_sample inject Inject into GC-MS System cool_sample->inject separate Gas Chromatographic Separation inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Spectrometric Detection ionize->detect extract_tic Extract Total Ion Chromatogram detect->extract_tic identify_peak Identify Analyte Peak extract_tic->identify_peak extract_ms Extract Mass Spectrum identify_peak->extract_ms confirm_id Confirm Identity (Library/Standard) extract_ms->confirm_id quantify Quantify (using internal standard if needed) confirm_id->quantify report Generate Report quantify->report end End report->end

Caption: GC-MS analysis workflow for this compound.

Method Validation

To ensure the reliability of the analytical data, both the HPLC and GC-MS methods should be validated according to ICH guidelines.[8][9][10][11][12] The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a placebo and spiked samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the calibration curve.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Conclusion

This application note provides comprehensive and scientifically grounded protocols for the analysis of this compound using both HPLC and GC-MS. The HPLC method is suitable for routine quality control, while the GC-MS method offers higher sensitivity and structural confirmation. The detailed workflows and validation guidelines are intended to assist researchers and drug development professionals in implementing robust and reliable analytical procedures.

References

  • Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. Journal of Environmental Science and Health, Part A, [Link]

  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Molecules, [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma, [Link]

  • Determination of Phenolic Compounds by Gas Chromatography-Mass Spectrometry After Derivatization with Acetic Anhydride. Canada Commons, [Link]

  • Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. Semantic Scholar, [Link]

  • (PDF) Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. ResearchGate, [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency, [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation, [Link]

  • Development of HPLC Method for Determination of Phenolic Compounds on a Core Shell Column by Direct Injection of Wine Samples. AKJournals, [Link]

  • ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. ECA Academy, [Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. LinkedIn, [Link]

  • Applicability of Phenolic Profile Analysis Method Developed with RP-HPLC-PDA to some Bee Product. SciELO, [Link]

  • General derivatization mechanism for phenol with MTBSTFA. ResearchGate, [Link]

  • This compound. PubChem, [Link]

  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. National Institutes of Health, [Link]

  • What Is Derivatization In GC-MS?. YouTube, [Link]

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Application Notes and Protocols for the O-Alkylation of Phenols using 3-Chloro-1-(4-hydroxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Phenolic Ethers

The alkylation of phenols to form phenolic ethers is a cornerstone transformation in organic synthesis, particularly within the realm of drug discovery and materials science. Phenolic ethers are prevalent structural motifs in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products.[1] The ether linkage can enhance a molecule's metabolic stability, modulate its solubility, and provide a critical scaffold for constructing more complex molecular architectures. The Williamson ether synthesis, a reliable and versatile SN2 reaction, remains one of the most fundamental methods for forging this crucial C-O bond.[1][2]

This application note provides a comprehensive experimental protocol for the O-alkylation of a model phenol using 3-Chloro-1-(4-hydroxyphenyl)propan-1-one. This specific alkylating agent is of interest as it introduces a keto-functionalized propyl chain, a versatile handle for further chemical modifications. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step laboratory procedure, outline methods for product characterization, and offer insights into troubleshooting and optimization.

Reaction Principle: The Williamson Ether Synthesis

The reaction proceeds via the classic Williamson ether synthesis mechanism.[2][3] This is a bimolecular nucleophilic substitution (SN2) reaction. The process can be broken down into two primary stages:

  • Deprotonation: A base is used to deprotonate the acidic hydroxyl group of the phenol, generating a highly nucleophilic phenoxide anion.[4][5] The choice of base is critical; it must be strong enough to quantitatively deprotonate the phenol but not so strong as to induce side reactions with the alkylating agent.

  • Nucleophilic Attack: The newly formed phenoxide ion attacks the electrophilic carbon atom of this compound, which bears the leaving group (in this case, a chloride ion). The reaction proceeds via a backside attack, leading to the displacement of the chloride and the formation of the new carbon-oxygen bond, yielding the desired ether product.[2]

Polar aprotic solvents, such as acetone or dimethylformamide (DMF), are typically employed as they effectively solvate the cation of the base while leaving the nucleophilic anion relatively free, thereby accelerating the SN2 reaction.[6]

Caption: General mechanism for the Williamson ether synthesis.

Health and Safety Precautions

Working with phenols and alkylating agents requires strict adherence to safety protocols.

  • Phenol Hazards: Phenol is highly corrosive, toxic, and can be rapidly absorbed through the skin, potentially causing severe chemical burns and systemic toxicity.[7][8] Initial contact may be painless due to its local anesthetic properties.[8] Always handle phenol and its derivatives inside a certified chemical fume hood.[9][10]

  • Alkyl Halide Hazards: Chlorinated organic compounds are potential irritants and should be handled with care to avoid inhalation and skin contact.

  • Personal Protective Equipment (PPE): At a minimum, a lab coat, splash-proof chemical goggles, and appropriate chemical-resistant gloves (neoprene or butyl rubber are recommended for phenol) must be worn at all times.[9][10][11]

  • Emergency Procedures: Ensure immediate access to an emergency eyewash station and safety shower.[7][10] In case of skin contact with phenol, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek urgent medical attention.[8][9]

Detailed Experimental Protocol

This protocol details the alkylation of 4-methoxyphenol as a model substrate. The procedure can be adapted for other phenols with minor modifications.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )PurityNotes
4-Methoxyphenol150-76-5124.14≥99%The nucleophilic phenol.
This compound7182-38-9184.62≥98%The electrophilic alkylating agent.[12][13]
Potassium Carbonate (K₂CO₃)584-08-7138.21Anhydrous, ≥99%The base for deprotonation.
Acetone67-64-158.08Anhydrous, ACS GradeReaction solvent.
Ethyl Acetate141-78-688.11ACS GradeFor extraction and chromatography.
Hexanes110-54-386.18ACS GradeFor chromatography.
Deionized Water7732-18-518.02N/AFor work-up.
Brine (Saturated NaCl)7647-14-558.44N/AFor work-up.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37N/ADrying agent.
Experimental Workflow

Caption: Step-by-step experimental workflow for phenol alkylation.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxyphenol (1.24 g, 10.0 mmol, 1.0 equiv.) and anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 equiv.).

    • Causality: Using a slight excess of the base ensures complete deprotonation of the phenol to drive the reaction to completion. Potassium carbonate is a moderately strong base, suitable for this transformation, and its insolubility in acetone allows for easy removal by filtration.[5]

  • Solvent Addition: Add 40 mL of anhydrous acetone to the flask. Stir the resulting suspension at room temperature for 15 minutes.

    • Causality: This pre-stirring period helps to initiate the formation of the potassium phenoxide salt before the addition of the electrophile.

  • Addition of Alkylating Agent: Add this compound (1.85 g, 10.0 mmol, 1.0 equiv.) to the suspension.

  • Reaction: Heat the reaction mixture to reflux (approx. 56°C) using a heating mantle. Maintain a gentle reflux with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 2-3 hours. Use a 7:3 mixture of hexanes:ethyl acetate as the eluent. The reaction is complete when the 4-methoxyphenol spot has been consumed (typically 12-18 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid salts (KCl and excess K₂CO₃) using a Büchner funnel and wash the filter cake with a small amount of fresh acetone.

  • Solvent Removal: Combine the filtrate and the washings. Remove the acetone under reduced pressure using a rotary evaporator to obtain a crude oil or solid.

  • Extraction: Redissolve the crude residue in ethyl acetate (50 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with deionized water (2 x 30 mL) and brine (1 x 30 mL).

    • Causality: The water wash removes any remaining inorganic salts and water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate on a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 9:1 and gradually increasing polarity) to afford the pure alkylated phenol.[14]

Product Characterization

Confirm the structure and purity of the final product, 1-(4-hydroxyphenyl)-3-(4-methoxyphenoxy)propan-1-one, using standard spectroscopic methods.

MethodExpected Observations
¹H NMR Disappearance of the phenolic -OH proton from the starting material. Appearance of new signals corresponding to the -O-CH₂-CH₂-C(O)- protons. The protons on the carbon adjacent to the ether oxygen (Ar-O-CH₂ -) will be shifted downfield to approximately 4.0-4.5 ppm.[15]
¹³C NMR Appearance of new carbon signals in the 50-80 δ range for the alkyl chain carbons, characteristic of ether-linked carbons.[15]
IR Spectroscopy Disappearance of the broad O-H stretch from the 4-methoxyphenol starting material (around 3300-3400 cm⁻¹).[16] Appearance of a strong C-O ether stretching band around 1250 cm⁻¹ and 1050 cm⁻¹.[15] A strong C=O stretch will be present from the ketone group.
Mass Spectrometry The molecular ion peak (M+) corresponding to the calculated mass of the product (C₁₆H₁₆O₄) should be observed.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive base (absorbed moisture).2. Insufficient reaction time or temperature.3. Poor quality alkylating agent.1. Use freshly dried, anhydrous potassium carbonate.2. Increase reaction time and ensure a steady reflux is maintained.3. Verify the purity of the this compound by NMR.
C-Alkylation Byproduct 1. Use of protic solvents (e.g., ethanol) can sometimes favor C-alkylation by solvating the phenoxide oxygen.[4][17]1. Ensure the use of a polar aprotic solvent like acetone, DMF, or acetonitrile.
Complex Product Mixture 1. Reaction temperature too high, causing decomposition.2. Presence of impurities in starting materials.1. Maintain a gentle, controlled reflux. Do not overheat.2. Ensure the purity of all reagents before starting the reaction.
Difficult Purification 1. Product and starting material have similar polarities.2. Streaking on the TLC plate.1. Use a long chromatography column and a shallow elution gradient for better separation.2. Add a small amount of acetic acid (~0.5%) to the eluent to suppress ionization of phenolic compounds on the silica gel.

References

  • Hubei Sanli Fengxiang Technology Co., Ltd. Phenol Alkylation Plant.
  • Benchchem. Technical Support Center: Optimization of Reaction Conditions for Phenol Alkylation.
  • Alfa Chemistry. Alkylation and Dealkylation of Phenols and Application of Magnesium Iodide in Dealkylation of Phenol Ethers.
  • PharmaXChange.info. Phenolates- O-alkylation and C-alkylation.
  • Reddit. Is a base necessary for a phenol O-alkylation using alkyl iodides?.
  • UC Berkeley. Phenol: Hazards and Precautions.
  • Monash University. Phenol - OHS Information Sheet.
  • Princeton EHS. Phenol.
  • Yale Environmental Health & Safety. Phenol Standard Operating Procedure.
  • Master Organic Chemistry. The Williamson Ether Synthesis.
  • European Patent Office. PURIFICATION OF ALKYLATED PHENOLS BY MELT CRYSTALLIZATION.
  • Wikipedia. Williamson ether synthesis.
  • Wikipedia. Phenol ether.
  • OpenStax adaptation. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition.
  • University of Calgary. Ch24: Phenols-Spectroscopic Analysis.
  • McMurry, J. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry.
  • Benchchem. Application Notes and Protocols for the Synthesis of 4-Heptyloxyphenol via Alkylation of Hydroquinone.
  • OpenStax. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry.
  • GSRC. 3-CHLORO-1-(4-HYDROXYPHENYL)-1-PROPANONE.
  • Santa Cruz Biotechnology. This compound.
  • University of Auckland. Safe Method of Use for Hazardous Substances of High Risk 3 Concentrated Phenol.
  • Williamson, A. W. Theory of Ætherification. Philosophical Magazine. 1850, 37 (251), 350-356.

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The Versatile Precursor: Application Notes on 3-Chloro-1-(4-hydroxyphenyl)propan-1-one in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Key Building Block

In the landscape of medicinal chemistry and drug discovery, the efficient synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are ubiquitous in pharmaceuticals and natural products, exhibiting a vast array of biological activities. A key precursor that has emerged as a versatile and valuable starting material is 3-chloro-1-(4-hydroxyphenyl)propan-1-one . This seemingly simple molecule, characterized by a reactive chloropropyl chain attached to a hydroxyphenyl ketone core, holds the key to constructing a diverse range of heterocyclic scaffolds. Its strategic placement of functional groups—a phenolic hydroxyl, a carbonyl group, and an electrophilic chlorinated carbon—allows for a variety of cyclization strategies, making it an ideal starting point for the synthesis of chromanones, flavanones, pyrazoles, and other important heterocyclic systems.

This technical guide provides an in-depth exploration of the synthetic utility of this compound. Moving beyond a mere recitation of procedures, we will delve into the mechanistic underpinnings of these transformations, offering field-proven insights to empower researchers in their quest for novel molecular entities. The protocols described herein are designed to be self-validating, with a focus on robust and reproducible methodologies.

Core Chemistry: The Trifecta of Reactivity

The synthetic versatility of this compound stems from the interplay of its three key functional groups. Understanding their individual and cooperative reactivity is paramount to designing successful synthetic strategies.

  • The Phenolic Hydroxyl Group (-OH): This group is a potent nucleophile, especially under basic conditions where it is deprotonated to the corresponding phenoxide. This nucleophilicity is the driving force for intramolecular cyclization reactions, leading to the formation of oxygen-containing heterocycles.

  • The Carbonyl Group (C=O): The carbonyl group can act as an electrophile, susceptible to attack by nucleophiles. Furthermore, the α-protons adjacent to the carbonyl are acidic and can be removed by a base to form an enolate, which is a powerful nucleophile. This dual reactivity is crucial for a variety of condensation and cyclization reactions.

  • The Chloropropyl Chain (-CH2CH2Cl): The terminal carbon of this chain is electrophilic due to the presence of the chlorine atom, a good leaving group. This site is susceptible to nucleophilic attack, a key step in many of the cyclization reactions discussed in this guide.

The strategic positioning of these groups allows for a cascade of reactions, often leading to the formation of complex heterocyclic systems in a single step.

Application I: Synthesis of Chroman-4-ones via Intramolecular Cyclization

Chroman-4-ones are a class of oxygen-containing heterocyclic compounds that form the core structure of many biologically active molecules, including some flavonoids and other natural products. The synthesis of 4'-hydroxychroman-4-one from this compound is a classic example of an intramolecular Williamson ether synthesis.

Mechanistic Insight

The reaction proceeds via an intramolecular SN2 reaction. Under basic conditions, the phenolic hydroxyl group is deprotonated to form a phenoxide ion. This potent nucleophile then attacks the electrophilic carbon atom bearing the chlorine, displacing the chloride ion and forming the six-membered heterocyclic ring of the chroman-4-one. The choice of a suitable base is critical; it must be strong enough to deprotonate the phenol but not so strong as to promote side reactions like elimination.

DOT Diagram: Synthesis of 4'-Hydroxychroman-4-one

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_intermediate Intermediate cluster_product Product start This compound reagents Base (e.g., NaOH, K2CO3) Solvent (e.g., Ethanol, Acetone) Heat start->reagents 1. Deprotonation intermediate Phenoxide Intermediate start->intermediate product 4'-Hydroxychroman-4-one intermediate->product 2. Intramolecular Nucleophilic Substitution (SN2)

Caption: Intramolecular cyclization to form 4'-hydroxychroman-4-one.

Detailed Protocol: Synthesis of 4'-Hydroxychroman-4-one

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • Ethanol or Acetone

  • Hydrochloric acid (HCl), 1M solution

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.0 g (54.2 mmol) of this compound in 100 mL of ethanol.

  • Addition of Base: While stirring, add 2.38 g (59.6 mmol) of sodium hydroxide pellets (or 8.24 g, 59.6 mmol of potassium carbonate) to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The disappearance of the starting material spot indicates the completion of the reaction.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture by the dropwise addition of 1M HCl until the pH is approximately 7.

  • Extraction: Remove the ethanol under reduced pressure using a rotary evaporator. To the resulting aqueous residue, add 100 mL of deionized water and extract with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4'-hydroxychroman-4-one.

Expected Yield: 75-85%

ParameterValue
Starting Material This compound
Product 4'-Hydroxychroman-4-one
Molecular Weight ( g/mol ) 184.62
Molecular Weight ( g/mol ) 148.16
Typical Yield (%) 75-85
Reaction Time (h) 4-6
Reaction Temperature (°C) Reflux (approx. 78°C for ethanol)

Application II: A Gateway to Flavanones - A Two-Step Approach

Flavanones are another important class of flavonoids with diverse biological activities. While a direct one-step synthesis from this compound is not commonly reported, a highly plausible and efficient two-step synthesis can be designed. This involves an initial base-catalyzed elimination to form an α,β-unsaturated ketone (a chalcone-like intermediate), followed by an intramolecular Michael addition.

Mechanistic Pathway

Step 1: Formation of the Chalcone Intermediate. In the presence of a strong base, an α-proton is abstracted from the carbon adjacent to the carbonyl group to form an enolate. This is followed by the elimination of HCl to generate the α,β-unsaturated ketone, 4'-hydroxychalcone.

Step 2: Intramolecular Michael Addition. The phenoxide, formed by the deprotonation of the hydroxyl group, then acts as a nucleophile in an intramolecular Michael addition to the β-carbon of the α,β-unsaturated system. This cyclization step forms the flavanone ring.

DOT Diagram: Two-Step Synthesis of a Flavanone

G cluster_start Starting Material cluster_step1 Step 1: Elimination cluster_step2 Step 2: Cyclization start This compound elimination Strong Base (e.g., NaH, LDA) - HCl start->elimination chalcone 4'-Hydroxychalcone (Intermediate) elimination->chalcone cyclization Intramolecular Michael Addition chalcone->cyclization product Flavanone cyclization->product

Caption: A plausible two-step pathway to flavanones.

Proposed Protocol: Synthesis of a Flavanone Derivative

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Ammonium chloride (NH₄Cl), saturated aqueous solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask and nitrogen line

Procedure:

  • Reaction Setup: To a flame-dried 250 mL Schlenk flask under a nitrogen atmosphere, add 1.3 g (54.2 mmol) of sodium hydride (60% dispersion in mineral oil). Wash the NaH with anhydrous hexane (3 x 10 mL) to remove the mineral oil and then suspend it in 50 mL of anhydrous THF.

  • Addition of Starting Material: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 10.0 g (54.2 mmol) of this compound in 50 mL of anhydrous THF to the NaH suspension over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Work-up and Extraction: Add 100 mL of diethyl ether and 100 mL of water. Separate the layers, and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired flavanone.

Application III: Synthesis of Pyrazoles - A Reaction with Hydrazine

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are prevalent in many pharmaceuticals. This compound can serve as a precursor to pyrazoles through a reaction with hydrazine.

Mechanistic Considerations

The reaction likely proceeds through the initial formation of an α,β-unsaturated ketone intermediate via elimination of HCl, as described in the flavanone synthesis. This chalcone-like intermediate then undergoes a condensation reaction with hydrazine. The hydrazine first acts as a nucleophile, attacking the carbonyl carbon. This is followed by a cyclization step where the second nitrogen atom of the hydrazine attacks the β-carbon of the unsaturated system, and subsequent dehydration leads to the aromatic pyrazole ring.

DOT Diagram: Synthesis of a Pyrazole Derivative

G cluster_start Starting Material cluster_intermediate_formation Intermediate Formation cluster_reaction Reaction with Hydrazine cluster_product Product start This compound elimination Base - HCl start->elimination chalcone 4'-Hydroxychalcone elimination->chalcone hydrazine Hydrazine (NH2NH2) chalcone->hydrazine condensation Condensation & Cyclization chalcone->condensation product 3-(4-Hydroxyphenyl)-1H-pyrazole condensation->product

Caption: Proposed pathway for the synthesis of a pyrazole derivative.

Detailed Protocol: Synthesis of 3-(4-Hydroxyphenyl)-1H-pyrazole

Materials:

  • This compound

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol

  • Acetic acid (glacial)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 5.0 g (27.1 mmol) of this compound in 50 mL of ethanol.

  • Addition of Hydrazine: Add 1.6 mL (32.5 mmol) of hydrazine hydrate and 1 mL of glacial acetic acid to the solution.

  • Reaction: Heat the reaction mixture to reflux for 8-12 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add 50 mL of water to the residue and neutralize with saturated aqueous sodium bicarbonate solution.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from ethanol/water or by column chromatography to yield 3-(4-hydroxyphenyl)-1H-pyrazole.

Expected Yield: 60-75%

ParameterValue
Starting Material This compound
Product 3-(4-Hydroxyphenyl)-1H-pyrazole
Molecular Weight ( g/mol ) 184.62
Molecular Weight ( g/mol ) 160.17
Typical Yield (%) 60-75
Reaction Time (h) 8-12
Reaction Temperature (°C) Reflux (approx. 78°C)

Future Directions and Broader Applications

The synthetic utility of this compound is not limited to the examples provided. This versatile precursor can be employed in the synthesis of a wide range of other heterocyclic systems. For instance:

  • Pyrimidines: Reaction with urea or thiourea in the presence of a base could lead to the formation of pyrimidine or thiopyrimidine derivatives.

  • 1,4-Diazepines: Condensation with o-phenylenediamine could potentially yield 1,4-diazepine derivatives.

  • Thiazines: Reaction with thiourea under different conditions could also lead to the formation of thiazine rings.

The exploration of these and other synthetic pathways represents a fertile ground for future research, with the potential to unlock novel heterocyclic scaffolds for drug discovery and materials science.

Conclusion

This compound is a powerful and versatile precursor for the synthesis of a variety of biologically relevant heterocyclic compounds. Its unique combination of a nucleophilic hydroxyl group, an electrophilic/enolizable carbonyl group, and a reactive chloroalkyl chain provides a rich platform for a multitude of cyclization strategies. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers, enabling them to harness the full potential of this key building block in their synthetic endeavors. By understanding the underlying principles of its reactivity, scientists can continue to develop innovative and efficient methods for the construction of novel heterocyclic molecules with promising therapeutic applications.

References

  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules. [Link]

  • Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents. Molecules. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions. [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts. [Link]

  • Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. International Journal of Molecular Sciences. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis. [Link]

  • PubChem Compound Summary for CID 240358, this compound. National Center for Biotechnology Information. [Link]

Application Notes and Protocols for the Scalable Synthesis of 3-Chloro-1-(4-hydroxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the scalable synthesis of 3-Chloro-1-(4-hydroxyphenyl)propan-1-one, a key intermediate in the pharmaceutical industry. The primary focus is on the industrially viable Friedel-Crafts acylation of phenol with 3-chloropropionyl chloride. This application note details the underlying chemical principles, a step-by-step scalable protocol, safety considerations for industrial manufacturing, and methods for purification. Additionally, it explores the related Fries rearrangement as a critical aspect of the synthesis of hydroxyaryl ketones.

Introduction: Significance of this compound

This compound, also known as 3-Chloro-4'-hydroxypropiophenone, is a vital building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its bifunctional nature, possessing both a reactive chloroketone and a phenolic hydroxyl group, allows for a variety of subsequent chemical transformations, making it a versatile intermediate in drug development. The scalable and cost-effective production of this compound is therefore of significant interest for industrial applications.

The predominant method for the synthesis of this compound is the Friedel-Crafts acylation of phenol. This classic electrophilic aromatic substitution reaction offers a direct route to the desired product. However, the synthesis is not without its challenges, particularly concerning the reactivity of the phenol and the handling of the Lewis acid catalyst on a large scale.

Mechanistic Insights: Friedel-Crafts Acylation vs. Fries Rearrangement

The synthesis of hydroxyaryl ketones from phenols and acyl chlorides can proceed through two primary pathways: direct C-acylation (Friedel-Crafts acylation) and O-acylation followed by a Fries rearrangement.[1]

Friedel-Crafts Acylation

In a direct Friedel-Crafts acylation, a Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates the 3-chloropropionyl chloride to form a highly electrophilic acylium ion. This ion then attacks the electron-rich phenol ring, primarily at the para position due to the ortho-directing and activating nature of the hydroxyl group, coupled with steric hindrance at the ortho positions.

However, a significant challenge in the Friedel-Crafts acylation of phenols is the interaction between the phenolic hydroxyl group and the Lewis acid. The lone pairs on the oxygen atom of the hydroxyl group can coordinate with the AlCl₃, which can deactivate the catalyst and reduce the overall efficiency of the reaction.[1]

Fries Rearrangement

An alternative and often concurrent pathway is the Fries rearrangement.[2] This reaction involves the initial O-acylation of the phenol to form a phenyl ester. In the presence of a Lewis acid and under specific temperature conditions, this ester can then undergo an intramolecular rearrangement to yield the C-acylated hydroxyaryl ketone. The Fries rearrangement is a crucial industrial method for the synthesis of hydroxyaryl ketones.[2]

The choice between favoring a direct Friedel-Crafts acylation or a two-step O-acylation/Fries rearrangement depends on the specific reaction conditions, including the solvent, temperature, and the molar ratio of the reactants and catalyst.

Scalable Synthesis Protocol

This protocol is adapted from established industrial procedures for the synthesis of analogous hydroxypropiophenones and is designed for scalability.[2]

Reagents and Materials
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Key Properties
Phenol108-95-294.11Corrosive, toxic
3-Chloropropionyl chloride625-36-5126.98Corrosive, lachrymator
Anhydrous Aluminum Chloride (AlCl₃)7446-70-0133.34Corrosive, reacts violently with water
Dichloromethane (CH₂Cl₂)75-09-284.93Volatile, suspected carcinogen
Toluene108-88-392.14Flammable, toxic
Hydrochloric Acid (HCl)7647-01-036.46Corrosive
Sodium Bicarbonate (NaHCO₃)144-55-884.01-
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Hygroscopic
Step-by-Step Procedure

Step 1: Formation of the Phenyl Ester (O-Acylation)

  • In a suitable glass-lined reactor equipped with a mechanical stirrer, thermometer, reflux condenser, and a dropping funnel, charge phenol and a suitable organic solvent such as dichloromethane or toluene.

  • Add a weak base, such as sodium bicarbonate or potassium carbonate, to the mixture.

  • Heat the mixture to reflux with vigorous stirring.

  • Slowly add 3-chloropropionyl chloride to the refluxing mixture over a period of 1-2 hours.

  • After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

  • Once the reaction is complete, cool the mixture and quench by carefully pouring it into a vessel containing ice and water.

  • Adjust the pH of the aqueous layer to 6-8 with a basic solution (e.g., sodium carbonate solution).

  • Separate the organic layer and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude phenyl 3-chloropropanoate.

Step 2: Fries Rearrangement to this compound (C-Acylation)

  • In a separate, dry, glass-lined reactor, charge anhydrous aluminum chloride.

  • Slowly add the crude phenyl 3-chloropropanoate from Step 1 to the aluminum chloride with stirring, maintaining the temperature below 30°C.

  • Once the addition is complete, slowly heat the reaction mixture to 60-80°C and maintain this temperature for 2-4 hours. The progress of the rearrangement should be monitored.

  • After the reaction is complete, cool the mixture to room temperature and then carefully quench the reaction by slowly adding it to a mixture of crushed ice and concentrated hydrochloric acid.

  • The product will precipitate as a solid. Filter the solid, wash with cold water until the washings are neutral, and then dry the crude product.

Synthesis_Workflow cluster_step1 Step 1: O-Acylation cluster_step2 Step 2: Fries Rearrangement Phenol Phenol Reactor1 Reactor 1 (Reflux) Phenol->Reactor1 AcylChloride 3-Chloropropionyl Chloride AcylChloride->Reactor1 SolventBase Solvent + Weak Base SolventBase->Reactor1 PhenylEster Crude Phenyl 3-chloropropanoate Reactor1->PhenylEster Reactor2 Reactor 2 (60-80°C) PhenylEster->Reactor2 PhenylEster->Reactor2 AlCl3 Anhydrous AlCl₃ AlCl3->Reactor2 Quench Quench (Ice/HCl) Reactor2->Quench Filtration Filtration & Drying Quench->Filtration FinalProduct Crude this compound Filtration->FinalProduct

Diagram of the two-step synthesis process.

Safety Considerations for Industrial Scale-Up

The scalable synthesis of this compound requires strict adherence to safety protocols due to the hazardous nature of the reagents involved.

  • Anhydrous Aluminum Chloride (AlCl₃): This Lewis acid is highly corrosive and reacts violently and exothermically with water, releasing toxic hydrogen chloride (HCl) gas. All equipment must be scrupulously dried before use, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen) to prevent contact with moisture. Appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield, is mandatory.

  • 3-Chloropropionyl Chloride: This reagent is corrosive and a lachrymator (causes tearing). It should be handled in a well-ventilated fume hood or a closed-system reactor.

  • Phenol: Phenol is toxic and corrosive and can cause severe skin burns. It must be handled with appropriate PPE.

  • Hydrogen Chloride (HCl) Gas: The reaction generates HCl gas, which is corrosive and toxic. The reactor must be equipped with a gas scrubber to neutralize the evolved HCl.

  • Exothermic Reactions: The formation of the acylium ion complex with AlCl₃ is exothermic. The addition of reagents must be controlled to manage the reaction temperature and prevent runaway reactions. The quenching of the reaction mixture is also highly exothermic and must be performed slowly and with efficient cooling.

Process Optimization and Scale-Up Considerations

For industrial production, several parameters need to be optimized to ensure high yield, purity, and cost-effectiveness.

  • Solvent Selection: The choice of solvent can influence the reaction rate and the ratio of ortho to para isomers. Dichloromethane is a common solvent for Friedel-Crafts reactions, but its use may be restricted due to environmental concerns. Toluene is a viable alternative.

  • Temperature Control: The temperature of the Fries rearrangement is a critical parameter. Higher temperatures can lead to the formation of byproducts. Precise temperature control is essential for maximizing the yield of the desired para-isomer.

  • Molar Ratios: The molar ratios of the reactants and the Lewis acid catalyst should be carefully optimized. An excess of AlCl₃ is typically required to drive the reaction to completion, but this also increases the cost and the amount of waste generated.

  • Work-up Procedure: The quenching and work-up procedures must be carefully designed to ensure the safe decomposition of the AlCl₃ complex and efficient isolation of the product.

Purification of this compound

The crude product obtained after the reaction work-up typically requires purification to meet the stringent requirements of the pharmaceutical industry.

  • Recrystallization: This is a common and effective method for purifying the solid product. A suitable solvent system should be chosen to provide good recovery of the pure compound.

  • Distillation: For larger-scale purification, fractional distillation under reduced pressure can be employed to remove volatile impurities.

  • Column Chromatography: While effective for achieving very high purity, column chromatography is generally less practical for large industrial-scale production due to the high solvent consumption and cost.

Purification MethodTypical Purity AchievedAdvantagesDisadvantages
Recrystallization>98%Cost-effective, suitable for solid productsSolvent selection is crucial, potential for product loss
Fractional Distillation>99%Ideal for large-scale purificationRequires specialized equipment, not suitable for heat-sensitive compounds
Column Chromatography>99.5%High separation efficiencyHigh cost, large solvent consumption

Conclusion

The scalable synthesis of this compound via the Friedel-Crafts acylation of phenol, particularly through a two-step O-acylation/Fries rearrangement protocol, is a robust and industrially applicable method. Careful control of reaction parameters, strict adherence to safety protocols, and efficient purification techniques are paramount for the successful and economical production of this important pharmaceutical intermediate. The insights and protocols provided in this application note are intended to guide researchers and drug development professionals in the successful implementation of this synthesis on a larger scale.

References

  • CN104370727A - Method for synthesizing p-hydroxypropiophenone.
  • Friedel–Crafts reaction. Wikipedia. [Link]

  • Friedel–Crafts reaction of phenol. Chemistry Stack Exchange. [Link]

Sources

The Strategic Utility of 3-Chloro-1-(4-hydroxyphenyl)propan-1-one in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Ketone Intermediate

In the landscape of medicinal chemistry and drug discovery, the identification and utilization of versatile synthetic intermediates are paramount to the efficient construction of complex bioactive molecules. 3-Chloro-1-(4-hydroxyphenyl)propan-1-one, a halogenated propiophenone derivative, has emerged as a valuable building block owing to its trifecta of reactive sites: a nucleophilic phenolic hydroxyl group, an electrophilic carbonyl group, and a readily displaceable chloro group. This unique combination of functional groups allows for a diverse range of chemical transformations, making it a strategic precursor in the synthesis of various therapeutic agents and biologically active compounds. This guide provides an in-depth exploration of the applications of this compound, with a particular focus on detailed protocols for the synthesis of high-value molecules such as the selective estrogen receptor modulator (SERM), Raloxifene, and flavonoid derivatives. The causality behind experimental choices and the principles of reaction mechanisms are elucidated to provide researchers with a comprehensive understanding of its synthetic utility.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective application in synthesis.[1][2]

PropertyValueSource
CAS Number 7182-38-9[1]
Molecular Formula C₉H₉ClO₂[1][2]
Molecular Weight 184.62 g/mol [1][2]
IUPAC Name This compound[2]
Synonyms 3-Chloro-4'-hydroxypropiophenone[3]

Core Reactivity and Mechanistic Considerations

The synthetic versatility of this compound stems from the distinct reactivity of its functional groups. The chlorine atom at the β-position to the carbonyl group is susceptible to nucleophilic substitution, a cornerstone of its application. The carbonyl group itself can undergo a variety of reactions, including reduction and condensation. The phenolic hydroxyl group can be alkylated or acylated to introduce further diversity into the molecular scaffold. Understanding these reactivities is crucial for designing efficient synthetic routes.

Application in the Synthesis of Raloxifene

Raloxifene is a widely prescribed SERM for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[4] this compound serves as a key precursor in several reported synthetic routes to this important pharmaceutical agent.

Workflow for Raloxifene Synthesis

The following diagram illustrates a generalized workflow for the synthesis of Raloxifene, highlighting the pivotal role of this compound.

Raloxifene_Synthesis start This compound intermediate1 Intermediate A (e.g., Mannich base or protected derivative) start->intermediate1 Reaction with secondary amine or protection intermediate2 6-Hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophene intermediate1->intermediate2 Thiophene ring formation intermediate3 [6-Hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophen-3-yl][4-(2-piperidinoethoxy)phenyl]methanone intermediate2->intermediate3 Friedel-Crafts Acylation raloxifene Raloxifene Hydrochloride intermediate3->raloxifene Deprotection and salt formation Flavonoid_Synthesis start This compound intermediate1 Chalcone Intermediate start->intermediate1 Base-catalyzed condensation with an aromatic aldehyde flavonoid Flavonoid Derivative intermediate1->flavonoid Oxidative cyclization

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Chloro-1-(4-hydroxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Chloro-1-(4-hydroxyphenyl)propan-1-one. This document provides in-depth troubleshooting advice and answers to frequently asked questions concerning the purification of this important synthetic intermediate. The guidance herein is structured to address practical challenges encountered in a laboratory setting, grounded in established chemical principles.

Introduction to Purification Challenges

This compound is commonly synthesized via the Friedel-Crafts acylation of phenol with 3-chloropropionyl chloride. While the reaction seems straightforward, the presence of the hydroxyl (-OH) group on the phenol ring introduces significant purification hurdles. The primary challenges stem from the formation of multiple isomers and byproducts that are structurally similar to the target compound, making separation non-trivial. This guide will walk you through these challenges and provide robust solutions.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the purification workflow.

Q: My TLC plate shows two distinct spots with very similar Rf values after the reaction. What are they and how can I separate them?

A: This is the most common observation and a core challenge. The two spots are almost certainly the desired para-substituted product (3-Chloro-1-(4 -hydroxyphenyl)propan-1-one) and the undesired ortho-isomer (3-Chloro-1-(2 -hydroxyphenyl)propan-1-one).

Causality: The hydroxyl group of phenol is an ortho, para-directing group in electrophilic aromatic substitution.[1][2] Therefore, the Friedel-Crafts acylation will inevitably produce a mixture of these two positional isomers. The para isomer is typically the major product due to reduced steric hindrance.

Solution: High-Resolution Column Chromatography

Separating these isomers requires careful optimization of your flash column chromatography protocol.

  • Stationary Phase: Use standard silica gel (230-400 mesh).

  • Mobile Phase (Eluent): An isocratic system is unlikely to provide sufficient resolution. A shallow gradient of a polar solvent in a non-polar solvent is recommended.

    • Recommended System: Start with a mixture of Hexane and Ethyl Acetate (e.g., 9:1 v/v).

    • Gradient: Slowly and incrementally increase the proportion of ethyl acetate. For example, proceed from 10% to 15%, then to 20% over multiple column volumes. This gradual increase in polarity will allow the less polar ortho-isomer to elute first, followed by the more polar para-isomer.

  • Monitoring: Collect small fractions and monitor them meticulously using TLC. Combine only the fractions that show a single, pure spot.

Q: I've isolated a major byproduct that is significantly less polar than my target compound. What is it and how did it form?

A: This byproduct is likely the O-acylated ester, phenyl 3-chloropropanoate.

Causality: Phenol is a bidentate nucleophile, meaning it can react at two positions: on the aromatic ring (C-acylation) to give the desired ketone, or on the phenolic oxygen (O-acylation) to yield an ester.[2] O-acylation is often a competing pathway in Friedel-Crafts reactions involving phenols.

Solution: Reaction Control & Purification

  • Reaction: O-acylation can sometimes be minimized by modulating catalyst concentration. The O-acylated ester can undergo a Fries rearrangement to the desired C-acylated ketone, often requiring an excess of the Lewis acid catalyst and higher temperatures.[1][2]

  • Purification: The O-acylated ester lacks the free hydroxyl group, making it much less polar than the desired phenolic ketone. It will elute much earlier from a silica gel column, typically with a low-polarity eluent (e.g., 5% Ethyl Acetate in Hexane).

Q: How can I effectively remove unreacted phenol from my crude product before chromatography?

A: Unreacted phenol can be removed with a simple acid-base extraction during the reaction workup.

Causality: The hydroxyl group on phenol is weakly acidic (pKa ≈ 10). It can be deprotonated by a mild base to form the water-soluble sodium phenoxide salt.

Protocol: Mildly Basic Wash

  • After quenching the reaction, dissolve the crude organic layer in a suitable solvent like ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Do this 2-3 times. The phenoxide salt will partition into the aqueous layer.

  • Caution: Avoid using strong bases like sodium hydroxide (NaOH), as this can promote hydrolysis of the chloropropyl chain or other side reactions.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. This phenol-free crude material is now ready for chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities to anticipate in the synthesis of this compound?

A: A summary of the most probable impurities is provided in the table below.

Impurity NameStructureReason for Formation
ortho-isomer 3-Chloro-1-(2-hydroxyphenyl)propan-1-oneElectronic directing effect of the -OH group.[1]
O-acylated Ester Phenyl 3-chloropropanoateCompeting reaction at the phenolic oxygen.[2]
Unreacted Phenol PhenolIncomplete reaction of starting material.
Hydrolysis Product 3-Hydroxy-1-(4-hydroxyphenyl)propan-1-one[3][4]Hydrolysis of the alkyl chloride, often during workup.
Q2: Is this compound stable to heat and pH variations?
  • pH: The compound is most stable under neutral to mildly acidic conditions. Strong bases can induce hydrolysis of the C-Cl bond to form the corresponding alcohol or promote an elimination reaction.

  • Heat: Avoid excessive heat. The flash point is approximately 172°C[5], but thermal degradation can occur at lower temperatures during prolonged heating, such as in distillation. It is best to concentrate the product at reduced pressure (e.g., using a rotary evaporator) with a bath temperature below 50°C.

Q3: Can I use recrystallization for purification? What solvents are recommended?

A: Recrystallization is an excellent method for the final purification step, especially after chromatography has removed the isomeric impurities. It is generally not effective for separating the ortho and para isomers from the initial crude mixture.

Recommended Solvent Systems for Recrystallization:

  • Single Solvent: Toluene or Isopropanol.

  • Mixed Solvents: A solvent/anti-solvent system can be highly effective. Common choices include:

    • Ethyl Acetate / Hexane

    • Ethanol / Water

    • Dichloromethane / Hexane

Protocol: Dissolve the compound in the minimum amount of the hot "good" solvent (e.g., ethyl acetate) and slowly add the "poor" solvent (e.g., hexane) until turbidity persists. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

Q4: What is the recommended workflow for achieving >99% purity?

A: The following workflow is a robust, self-validating system for achieving high purity.

Purification_Workflow Crude Crude Product Workup Aqueous Workup (NaHCO3 Wash) Crude->Workup Remove Phenol Chromatography Gradient Flash Chromatography Workup->Chromatography Isomer Separation Analysis1 TLC/HPLC Analysis of Fractions Chromatography->Analysis1 Combine Combine Pure Fractions Analysis1->Combine Recrystal Recrystallization Combine->Recrystal Final Polish Analysis2 Final Purity Analysis (HPLC, NMR, MP) Recrystal->Analysis2 Pure Pure Product (>99%) Analysis2->Pure Impurity_Formation cluster_reactants Reactants cluster_products Reaction Products Phenol Phenol Para Desired Product (para-isomer) Phenol->Para C-Acylation (para) Ortho ortho-isomer (Impurity) Phenol->Ortho C-Acylation (ortho) Ester O-acylated Ester (Impurity) Phenol->Ester O-Acylation AcylCl 3-Chloropropionyl Chloride AcylCl->Para C-Acylation (para) AcylCl->Ortho C-Acylation (ortho) AcylCl->Ester O-Acylation

Caption: Key reaction pathways in the synthesis of this compound.

References

  • Separation of 3-(5-Chloro-2-hydroxyphenyl)-1-(4-chlorophenyl)propan-1-one on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction? CurlyArrows. [Link]

  • Friedel–Crafts reaction of phenol. Chemistry Stack Exchange. [Link]

  • This compound | C9H9ClO2 | CID 240358. PubChem, National Center for Biotechnology Information. [Link]

  • Ch12: Friedel-Crafts limitations. University of Calgary. [Link]

  • Friedel–Crafts reaction. Wikipedia. [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

  • 3-Hydroxy-1-(4-hydroxyphenyl)-1-propanone | C9H10O3 | CID 638759. PubChem, National Center for Biotechnology Information. [Link]

  • Showing Compound 3-Hydroxy-1-(4-hydroxyphenyl)-1-propanone (FDB020438). FooDB. [Link]

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Optimization of reaction conditions for 3-Chloro-1-(4-hydroxyphenyl)propan-1-one synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 3-Chloro-1-(4-hydroxyphenyl)propan-1-one. As a key intermediate in the development of various pharmaceuticals, optimizing its synthesis is critical for achieving high yield and purity. This document provides in-depth troubleshooting advice, frequently asked questions, and a validated experimental protocol to navigate the complexities of its synthesis, which is typically achieved via the Friedel-Crafts acylation of phenol.

Reaction Overview: The Friedel-Crafts Acylation of Phenol

The synthesis of this compound involves the reaction of phenol with 3-chloropropionyl chloride. This is an electrophilic aromatic substitution reaction, where a strong Lewis acid, typically aluminum chloride (AlCl₃), is used to generate a highly reactive acylium ion electrophile.[1][2] However, the presence of the hydroxyl (-OH) group on the phenol ring introduces specific challenges not seen with simple aromatic hydrocarbons. The oxygen's lone pairs can coordinate with the Lewis acid, and the molecule presents two nucleophilic sites: the aromatic ring (C-acylation) and the hydroxyl oxygen (O-acylation).[3][4]

The desired product results from para-selective C-acylation. The initially formed O-acylated product (phenyl 3-chloropropanoate) can rearrange to the C-acylated product under the reaction conditions, a process known as the Fries Rearrangement.[5][6][7] Controlling the reaction conditions is therefore paramount to favor the direct C-acylation or the efficient rearrangement to the desired 4-hydroxyaryl ketone.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediate Formation cluster_products Products & Byproducts Phenol Phenol Complex Phenol-AlCl₃ Complex Phenol->Complex + AlCl₃ O_Acylated O-Acylated Ester Phenol->O_Acylated + AcylChloride (O-Acylation) AcylChloride 3-Chloropropionyl Chloride AcyliumIon Acylium Ion [CH₂ClCH₂C=O]⁺ AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ (Lewis Acid) ParaProduct This compound (Desired Para Product) Complex->ParaProduct + Acylium Ion (C-Acylation) OrthoProduct Ortho Product Complex->OrthoProduct + Acylium Ion (C-Acylation) O_Acylated->ParaProduct Fries Rearrangement (+ AlCl₃, heat)

Caption: General reaction scheme for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is a stoichiometric amount of AlCl₃ required for this reaction, instead of a catalytic amount?

Unlike many catalytic reactions, Friedel-Crafts acylation, especially with substrates like phenol, requires at least one equivalent of the Lewis acid catalyst relative to the acylating agent, and often an excess relative to the phenol.[8] There are two primary reasons for this:

  • Product Complexation : The ketone group in the product is a Lewis base and forms a stable complex with the strong Lewis acid AlCl₃. This complex effectively removes the AlCl₃ from the reaction cycle, preventing it from activating more acyl chloride molecules.[1][9]

  • Substrate Complexation : The lone pair of electrons on the phenol's hydroxyl group also coordinates with AlCl₃.[3] This interaction deactivates the ring toward electrophilic attack to some extent but is a necessary precursor for the reaction. A stoichiometric quantity ensures enough free catalyst is available to generate the acylium ion.[10]

Q2: What is the difference between C-acylation and O-acylation in this synthesis, and which is desired?

Phenols are bidentate nucleophiles, meaning they can react at two different sites.[3]

  • C-acylation is the reaction at the carbon of the aromatic ring, which is an electrophilic aromatic substitution. This pathway directly forms the desired hydroxyaryl ketone product.

  • O-acylation is the reaction at the oxygen of the hydroxyl group, which is an esterification. This forms a phenolic ester (phenyl 3-chloropropanoate).[4]

For the synthesis of this compound, C-acylation is the desired pathway. However, the O-acylated ester can be converted to the C-acylated ketone via the Fries rearrangement under the reaction conditions.[5][6]

Q3: How does temperature affect the ratio of ortho to para isomers?

The acylation of phenol produces a mixture of ortho and para isomers. The ratio is highly dependent on the reaction temperature.

  • Low temperatures (e.g., 0-25 °C) generally favor the formation of the para product. This is because the para position is sterically less hindered, and the reaction is under thermodynamic control.

  • High temperatures (e.g., >100 °C) tend to favor the formation of the ortho product. At higher temperatures, the reaction shifts towards kinetic control, and the chelation of the Lewis acid between the hydroxyl oxygen and the incoming acyl group can stabilize the transition state leading to the ortho isomer.[11][12]

For this specific synthesis, the para isomer is the target, so lower reaction temperatures are recommended.

Q4: What are the best solvents for this reaction?

Solvent choice is critical. The solvent must be inert to the strong Lewis acid and the reaction intermediates.

  • Non-polar, non-coordinating solvents are preferred. Carbon disulfide (CS₂) and nitrobenzene were historically used but are now often avoided due to toxicity and reactivity.

  • Halogenated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices as they are relatively inert and effectively solvate the reactants and intermediates.[10] It is crucial to use anhydrous grades of these solvents, as any moisture will deactivate the AlCl₃ catalyst.[13] In some cases, the reaction can be run with no solvent, which can influence the isomer ratio.[7]

Troubleshooting Guide

This section addresses specific experimental issues in a problem-cause-solution format to help you optimize your reaction conditions.

Troubleshooting_Flowchart Start Low Yield or No Reaction Moisture Moisture Contamination? Start->Moisture Catalyst Incorrect Catalyst Stoichiometry? Moisture->Catalyst No Sol_Moisture SOLUTION: - Dry glassware in oven. - Use anhydrous solvent. - Use fresh, high-purity AlCl₃. Moisture->Sol_Moisture Yes Temp Suboptimal Temperature? Catalyst->Temp No Sol_Catalyst SOLUTION: - Use >2.2 equivalents of AlCl₃. - Ensure slow, controlled addition of reagents. Catalyst->Sol_Catalyst Yes Reagents Poor Reagent Quality? Temp->Reagents No Sol_Temp SOLUTION: - Run reaction at 0-5 °C for para-selectivity. - Monitor reaction progress (TLC/HPLC) to determine optimal time. Temp->Sol_Temp Yes Sol_Reagents SOLUTION: - Purify phenol (distillation/recrystallization). - Use freshly opened or distilled 3-chloropropionyl chloride. Reagents->Sol_Reagents Yes

Caption: A decision tree for troubleshooting low yields in the synthesis.

Problem 1: The reaction yield is very low, or no product is formed.

  • Probable Cause A: Catalyst Inactivation due to Moisture.

    • Scientific Rationale: Aluminum chloride (AlCl₃) is an extremely hygroscopic Lewis acid. It reacts violently and irreversibly with water to form aluminum hydroxide and HCl gas.[9][10] This deactivates the catalyst, preventing the formation of the necessary acylium ion electrophile.[13]

    • Recommended Solution:

      • Thoroughly dry all glassware in an oven (e.g., at 120 °C for several hours) and cool under an inert atmosphere (N₂ or Argon).

      • Use a freshly opened bottle of anhydrous AlCl₃ or a freshly sublimed portion.

      • Use anhydrous grade solvent, preferably dried over a suitable drying agent like calcium hydride (CaH₂) and distilled prior to use.[10]

  • Probable Cause B: Insufficient Catalyst.

    • Scientific Rationale: As detailed in FAQ 1, both the phenol substrate and the ketone product complex with AlCl₃. For the acylation of phenol, more than two equivalents of AlCl₃ are often required to drive the reaction to completion.

    • Recommended Solution: Increase the stoichiometry of AlCl₃. Start with at least 2.2 equivalents relative to the phenol. The reaction may require up to 3 equivalents for optimal results.

  • Probable Cause C: Suboptimal Reaction Temperature.

    • Scientific Rationale: While low temperatures favor the desired para product, a temperature that is too low may prevent the reaction from overcoming its activation energy, resulting in a very slow or stalled reaction.[9]

    • Recommended Solution: Begin the reaction at 0-5 °C for controlled addition. After the addition is complete, allow the reaction to slowly warm to room temperature and monitor its progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Problem 2: The final product is a complex mixture containing significant amounts of the ortho isomer and other byproducts.

  • Probable Cause A: Reaction Temperature was too High.

    • Scientific Rationale: Higher temperatures favor the formation of the kinetically controlled ortho product and can also promote side reactions like polyacylation or decomposition.[8][11]

    • Recommended Solution: Maintain strict temperature control throughout the addition and reaction period. Use an ice-salt bath or a cryocooler to keep the temperature below 5 °C.

  • Probable Cause B: Competing O-acylation and Inefficient Fries Rearrangement.

    • Scientific Rationale: The reaction can proceed through two competing pathways: direct C-acylation or O-acylation followed by the Fries rearrangement.[3][5] If conditions do not sufficiently promote the rearrangement of the O-acylated intermediate, it may persist or lead to other byproducts upon workup. The ratio of O- to C-acylation is strongly influenced by catalyst concentration and solvent.[5]

    • Recommended Solution:

      • Ensure a high concentration of the Lewis acid catalyst is present to promote the Fries rearrangement.[5]

      • Consider the order of addition. Adding the acyl chloride to a pre-formed complex of phenol and AlCl₃ can sometimes favor direct C-acylation.

Competitive_Pathways Reactants Phenol + 3-Chloropropionyl Chloride + AlCl₃ C_Acylation Direct C-Acylation (Electrophilic Aromatic Substitution) Reactants->C_Acylation Pathway 1 Favored by high [AlCl₃] O_Acylation O-Acylation (Esterification) Reactants->O_Acylation Pathway 2 Favored by low [AlCl₃] C_Product C-Acylated Ketone (Desired Product) C_Acylation->C_Product O_Product O-Acylated Ester Intermediate O_Acylation->O_Product Fries Fries Rearrangement Fries->C_Product O_Product->Fries

Caption: Competing reaction pathways in the acylation of phenol.

Problem 3: The reaction workup is problematic, leading to product loss or decomposition.

  • Probable Cause: Improper Quenching of the Reaction Mixture.

    • Scientific Rationale: The reaction mixture contains a large amount of AlCl₃ and its complexes with the product and substrate. Quenching is a highly exothermic process that must be done carefully to hydrolyze these complexes and liberate the product without causing decomposition.

    • Recommended Solution:

      • Cool the reaction vessel in an ice-salt bath.

      • Slowly and carefully pour the reaction mixture onto a stirred slurry of crushed ice and concentrated hydrochloric acid. The acid helps to keep the aluminum salts dissolved in the aqueous phase.

      • Do not add water directly to the reaction flask, as the exothermic reaction can be violent and difficult to control.

      • After quenching, proceed with standard liquid-liquid extraction using a suitable organic solvent (e.g., ethyl acetate or DCM).

Optimization of Reaction Conditions

The yield and purity of this compound are sensitive to several parameters. The following table summarizes their general effects.[14]

ParameterConditionExpected OutcomeRationale
Temperature Low (0–5 °C)Higher para/ortho ratio; higher yield.Favors the thermodynamically more stable para product and minimizes side reactions.[12]
High (>50 °C)Increased proportion of ortho isomer; potential for lower yield due to decomposition.Favors the kinetically controlled ortho product.[11]
Catalyst Stoichiometry < 2 equivalentsLow conversion, potential for O-acylated byproduct.Insufficient catalyst to activate the acyl chloride and overcome product/substrate complexation.[8][10]
(AlCl₃ vs. Phenol)> 2.2 equivalentsHigh conversion to C-acylated products.Ensures enough free Lewis acid is available to drive the reaction and promote the Fries rearrangement.[5]
Solvent Dichloromethane (DCM)Good yields, standard choice.Inert, good solubility for reactants. Must be anhydrous.[10]
NitrobenzeneCan increase yields but is toxic and difficult to remove.High polarity can aid in solvating intermediates.
No SolventCan alter ortho/para ratio, potentially favoring para.Reaction conditions are harsher; may require higher temperatures.[7]

Optimized Experimental Protocol

Safety Precautions: This procedure must be conducted in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory.

  • 3-Chloropropionyl chloride: Corrosive, a lachrymator, and reacts violently with water. It is fatal if inhaled.[15][16]

  • Aluminum chloride (anhydrous): Corrosive and reacts violently with water, releasing HCl gas.[17]

  • Phenol: Toxic and corrosive; can cause severe skin burns.

Materials:

  • Phenol (1.0 eq.)

  • 3-Chloropropionyl chloride (1.1 eq.)

  • Anhydrous Aluminum Chloride (AlCl₃) (2.5 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Crushed Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.

  • Ice-salt bath.

  • Separatory funnel.

  • Rotary evaporator.

Procedure:

  • Setup: Assemble the flame-dried three-neck flask under an inert atmosphere.

  • Catalyst Suspension: To the flask, add anhydrous DCM followed by the slow, portion-wise addition of anhydrous AlCl₃ (2.5 eq.) while stirring. Cool the resulting suspension to 0 °C using an ice-salt bath.

  • Substrate Addition: Dissolve phenol (1.0 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the stirred AlCl₃ suspension via the dropping funnel, maintaining the temperature at 0-5 °C. Stir the mixture for 15-20 minutes to allow for complex formation.

  • Acylating Agent Addition: Dissolve 3-chloropropionyl chloride (1.1 eq.) in anhydrous DCM and add it dropwise to the reaction mixture over 30-45 minutes. Ensure the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Workup (Quenching): Prepare a beaker with a vigorously stirred mixture of crushed ice and concentrated HCl (approx. 5:1 v/v). Slowly and carefully pour the reaction mixture into the ice/HCl slurry.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization (e.g., from a toluene/hexane mixture) or by flash column chromatography on silica gel to yield pure this compound.

References

  • Benchchem. Troubleshooting low yield in Friedel-Crafts acylation reactions. Accessed January 14, 2026.
  • ECHEMI. Friedel–Crafts reaction of phenol. Accessed January 14, 2026.
  • Thermo Fisher Scientific. Fries Rearrangement. Accessed January 14, 2026.
  • Benchchem. Troubleshooting low yield in Friedel-Crafts acylation with Valeryl chloride. Accessed January 14, 2026.
  • Benchchem. Troubleshooting low yields in Friedel-Crafts acylation with 4-Nitrobenzoyl chloride. Accessed January 14, 2026.
  • Wikipedia. Fries rearrangement. Accessed January 14, 2026.
  • Benchchem. Troubleshooting low yields in Friedel-Crafts acylation with electron-rich arenes. Accessed January 14, 2026.
  • Organic Chemistry Portal. Fries Rearrangement. Accessed January 14, 2026.
  • BYJU'S. What is the Fries Rearrangement Reaction?. Accessed January 14, 2026.
  • Wikipedia. Friedel–Crafts reaction. Accessed January 14, 2026.
  • Master Organic Chemistry. EAS Reactions (3)
  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Accessed January 14, 2026.
  • Chemistry Stack Exchange. Friedel–Crafts reaction of phenol. Accessed January 14, 2026.
  • CurlyArrows. Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction?. Accessed January 14, 2026.
  • Loba Chemie. 3-CHLOROPROPIONYL CHLORIDE FOR SYNTHESIS MSDS. June 8, 2016.
  • Fisher Scientific. SAFETY DATA SHEET - 3-Chloropropionyl chloride. Accessed January 14, 2026.
  • Benchchem. Application Note: A Step-by-Step Protocol for the Friedel-Crafts Synthesis of 3-Chloropropiophenone. Accessed January 14, 2026.
  • PRISM BioLab.

Sources

Common side reactions in the synthesis of 3-Chloro-1-(4-hydroxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-1-(4-hydroxyphenyl)propan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, offering explanations and actionable solutions.

Problem 1: Low or No Yield of the Desired Product

Q: I've performed the Friedel-Crafts acylation of phenol with 3-chloropropionyl chloride using aluminum chloride as a catalyst, but my yield of this compound is disappointingly low. What are the likely causes and how can I improve it?

A: Low yields in this reaction are a common issue and can stem from several factors. The primary culprits are often related to catalyst activity, reaction conditions, and the inherent reactivity of phenol.

Root Causes and Solutions:

  • Catalyst Inactivity: Aluminum chloride (AlCl₃) is extremely sensitive to moisture. Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst.[1]

    • Protocol:

      • Ensure all glassware is oven-dried or flame-dried immediately before use.

      • Use anhydrous solvents. It is best to use freshly opened solvents or those dried over appropriate drying agents.

      • Use fresh, high-purity, anhydrous AlCl₃. If the bottle has been opened multiple times, its activity may be compromised.

  • Insufficient Catalyst: The product, a ketone, can form a stable complex with AlCl₃, effectively sequestering the catalyst from the reaction.[1] Therefore, a stoichiometric amount of the catalyst is often required.

    • Protocol:

      • Start with at least 1.1 to 1.3 equivalents of AlCl₃ relative to the limiting reagent (typically 3-chloropropionyl chloride).

      • In some cases, an even larger excess of the catalyst may be necessary to drive the reaction to completion.

  • Sub-optimal Reaction Temperature: Temperature plays a critical role in the regioselectivity and overall success of the reaction.

    • Protocol:

      • The reaction is often started at a low temperature (0-5 °C) during the addition of reagents to control the initial exothermic reaction.

      • After the initial addition, allowing the reaction to slowly warm to room temperature and stir for several hours is a common practice. Some procedures may require gentle heating to promote the reaction, but this can also favor the formation of the ortho-isomer and other side products.

  • Formation of O-acylated Product: Phenol can be acylated at the oxygen atom to form an ester (4-hydroxyphenyl 3-chloropropionate), which is a competing side reaction.[2] This O-acylation is often kinetically favored, especially at lower temperatures and with insufficient Lewis acid.

    • Protocol:

      • To favor the desired C-acylation, ensure a sufficient excess of AlCl₃ is used.

      • Higher reaction temperatures can promote the Fries rearrangement of the O-acylated ester to the desired C-acylated ketone.[3][4]

Problem 2: Presence of Multiple Products in the Final Mixture

Q: My crude product shows multiple spots on TLC, and the NMR spectrum is complex. What are the possible side products, and how can I minimize their formation?

A: The formation of multiple products is a frequent challenge in the Friedel-Crafts acylation of phenols due to the high reactivity of the phenol ring and the potential for different reaction pathways.

Common Side Products and Mitigation Strategies:

  • Ortho- and Para-Isomers: The primary products are often a mixture of the desired para-isomer (this compound) and the ortho-isomer (3-Chloro-1-(2-hydroxyphenyl)propan-1-one). The ratio of these isomers is highly dependent on the reaction conditions.

    • Thermodynamic vs. Kinetic Control: Lower temperatures generally favor the formation of the para-product, while higher temperatures tend to favor the ortho-product due to the formation of a more stable bidentate complex with the aluminum chloride.[4]

    • Solvent Effects: Non-polar solvents may favor the ortho-product, whereas more polar solvents can increase the proportion of the para-product.[4]

    • Separation: These isomers can often be separated by column chromatography or recrystallization.

  • O-Acylated Product (Phenyl Ester): As mentioned previously, the formation of 4-hydroxyphenyl 3-chloropropionate is a significant side reaction.[3]

    • Mitigation: This can be minimized by using a sufficient excess of the Lewis acid catalyst and potentially higher reaction temperatures to facilitate the Fries rearrangement to the desired ketone.[5]

  • Polyacylation Products: The hydroxyl group is a strong activating group, which can make the product susceptible to a second acylation, although the newly introduced acyl group is deactivating.[1]

    • Mitigation: Use a strict 1:1 stoichiometry of phenol to 3-chloropropionyl chloride. Using a slight excess of phenol can also help to minimize polyacylation of the product.

Frequently Asked Questions (FAQs)

Q1: Why is Friedel-Crafts acylation of phenols challenging compared to other aromatic compounds?

A1: The primary challenge lies in the dual reactivity of the phenol molecule. The hydroxyl group's oxygen atom possesses lone pairs of electrons, making it a nucleophilic center that can compete with the aromatic ring for the acylating agent.[3] This leads to the O-acylation side reaction. Furthermore, the lone pairs on the oxygen can coordinate with the Lewis acid catalyst (e.g., AlCl₃), which can deactivate the catalyst.[3]

Q2: Can I avoid the O-acylation side product by protecting the hydroxyl group?

A2: Yes, protecting the hydroxyl group is a common strategy to prevent O-acylation.[1] The hydroxyl group can be converted to an ether (e.g., methoxy), which is still activating but directs acylation to the ring without the complication of O-acylation. However, this adds extra steps to the synthesis (protection and deprotection), which may not be ideal for all applications.

Q3: What is the Fries rearrangement, and how does it relate to this synthesis?

A3: The Fries rearrangement is a reaction where a phenolic ester is converted to a hydroxyaryl ketone in the presence of a Lewis acid catalyst.[4][6] In the context of this synthesis, the O-acylated byproduct, 4-hydroxyphenyl 3-chloropropionate, can undergo a Fries rearrangement to form the desired C-acylated products (ortho- and para-hydroxy ketones).[3] This can be viewed as both a competing reaction pathway and a potential route to the desired product from the initially formed ester. The efficiency and regioselectivity of the Fries rearrangement are also dependent on reaction conditions.[4]

Q4: What are the best practices for setting up the reaction to ensure safety and success?

A4:

  • Safety First: 3-Chloropropionyl chloride is corrosive and a lachrymator.[7] Aluminum chloride reacts violently with water. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Anhydrous Conditions: As emphasized earlier, maintaining anhydrous conditions is critical for the success of the reaction.[1]

  • Controlled Addition: Add the reagents dropwise and at a controlled temperature (typically 0-5 °C) to manage the exothermic nature of the reaction.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent the ingress of moisture.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Competing Reaction Pathways

Reactants Phenol + 3-Chloropropionyl Chloride + AlCl3 C_Acylation C-Acylation (Desired Pathway) Reactants->C_Acylation Thermodynamic Control O_Acylation O-Acylation (Side Reaction) Reactants->O_Acylation Kinetic Control Para_Product para-Isomer (Desired Product) C_Acylation->Para_Product Ortho_Product ortho-Isomer (Side Product) C_Acylation->Ortho_Product Ester_Product Phenyl Ester (Intermediate/Side Product) O_Acylation->Ester_Product Fries Fries Rearrangement Ester_Product->Fries Fries->Para_Product Fries->Ortho_Product

Caption: Competing C-acylation and O-acylation pathways.

Diagram 2: Troubleshooting Workflow for Low Yield

Start Low Yield of Desired Product Check_Catalyst Check Catalyst Activity & Amount (Anhydrous? Stoichiometric?) Start->Check_Catalyst Check_Conditions Review Reaction Conditions (Temperature? Time?) Start->Check_Conditions Analyze_Byproducts Analyze Byproducts (TLC, NMR) Start->Analyze_Byproducts Solution_Catalyst Use Fresh, Anhydrous AlCl3 (>1.1 eq.) Check_Catalyst->Solution_Catalyst Solution_Conditions Optimize Temperature Profile (e.g., 0°C to RT) Check_Conditions->Solution_Conditions Solution_O_Acylation Increase Catalyst or Temperature to Promote Fries Rearrangement Analyze_Byproducts->Solution_O_Acylation O-acylation product dominant? Solution_Isomers Optimize for Para-selectivity (Lower Temperature) Analyze_Byproducts->Solution_Isomers High ortho-isomer content? Success Improved Yield Solution_Catalyst->Success Solution_Conditions->Success Solution_O_Acylation->Success Solution_Isomers->Success

Caption: A workflow for troubleshooting low product yields.

Quantitative Data Summary

ParameterRecommendationRationale
AlCl₃ Stoichiometry 1.1 - 1.3 equivalentsTo compensate for complexation with the ketone product and any residual moisture.[1]
Initial Temperature 0 - 5 °CTo control the initial exothermic reaction and improve selectivity.
Reaction Temperature Room Temperature (or gentle heat)Lower temperatures favor para-substitution, while higher temperatures can promote the Fries rearrangement.[4]
Solvent Anhydrous, non-polar (e.g., Dichloromethane) or polar (e.g., Nitrobenzene)Solvent choice can influence isomer ratios.[4]

References

  • University of Calgary. (n.d.). Acylation of phenols. Retrieved from [Link]

  • CurlyArrows. (n.d.). Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction? Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol. Retrieved from [Link]

  • ResearchGate. (2011). Comparisons of O-acylation and Friedel-Crafts acylation of phenols and acyl chlorides and Fries rearrangement of phenyl esters in trifluoromethanesulfonic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Fries rearrangement. Retrieved from [Link]

  • ResearchGate. (2018). How can i perform Friedel crafts acylation with phenol? Retrieved from [Link]

  • Loba Chemie. (2016). 3-CHLOROPROPIONYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 3-Chloro-1-(4-hydroxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-1-(4-hydroxyphenyl)propan-1-one, a key intermediate in pharmaceutical development. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields. The information provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.

Frequently Asked Questions (FAQs)

Q1: My Friedel-Crafts acylation of phenol with 3-chloropropionyl chloride is resulting in a low yield or failing completely. What are the likely causes?

A1: Low yields in the Friedel-Crafts acylation of phenols are a common challenge and often stem from two primary issues:

  • Competitive O-acylation: Phenols are bidentate nucleophiles, meaning they can react at two positions. The reaction can occur on the aromatic ring (C-acylation) to form the desired hydroxyaryl ketone, or on the phenolic oxygen (O-acylation) to form a phenyl ester.[1][2] O-acylation is often the kinetically favored pathway, meaning it happens faster, and can become the dominant reaction, thereby consuming your starting materials and reducing the yield of the desired C-acylated product.

  • Deactivation of the Catalyst: The lone pair of electrons on the phenolic oxygen can coordinate with the Lewis acid catalyst (e.g., AlCl₃).[2][3] This interaction can deactivate the catalyst, rendering it less effective at promoting the desired electrophilic aromatic substitution on the ring.[3]

Q2: How can I promote the desired C-acylation over the competing O-acylation?

A2: The key to favoring C-acylation lies in the reaction conditions, particularly the amount and type of catalyst used.

  • High Catalyst Concentration: Employing a stoichiometric excess of a strong Lewis acid like aluminum chloride (AlCl₃) or using a strong Brønsted acid like trifluoromethanesulfonic acid (TfOH) as the solvent promotes C-acylation.[1][2][4] The excess catalyst can coordinate with the oxygen of any initially formed O-acylated ester, which facilitates its rearrangement to the more thermodynamically stable C-acylated product through a process known as the Fries rearrangement.[1][4]

Q3: What is the Fries Rearrangement, and how can it be leveraged to improve my yield of this compound?

A3: The Fries rearrangement is a reaction that converts a phenolic ester to a hydroxyaryl ketone with the help of a Lewis acid catalyst.[5][6][7] This reaction can be a powerful strategy to overcome the issue of O-acylation. The process essentially involves two stages:

  • Esterification (O-acylation): The phenol is first intentionally acylated on the oxygen to form the phenyl ester.

  • Rearrangement: The isolated ester is then treated with a Lewis acid, which catalyzes the migration of the acyl group from the oxygen to the aromatic ring, primarily at the ortho and para positions.[5][7]

By performing a deliberate Fries rearrangement, you can convert the undesired O-acylated byproduct back into the synthetic pathway for the desired C-acylated product, thereby increasing your overall yield.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Inactive catalyst (e.g., hydrated AlCl₃).2. Insufficient catalyst amount.3. Reaction temperature is too low.1. Use fresh, anhydrous AlCl₃ and handle it under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.[8][9]2. Increase the molar ratio of AlCl₃ to phenol. A ratio of 1.1 to 1.2 or even higher may be necessary to drive the reaction towards C-acylation.[10][11]3. While the initial addition of reagents is often done at low temperatures (0°C) to control the exothermic reaction, the reaction may require warming to room temperature or gentle heating to proceed to completion.[11] Monitor the reaction by TLC to determine the optimal temperature profile.
Predominance of O-acylated Product (Phenyl 3-chloropropanoate) 1. Insufficient Lewis acid catalyst.2. Kinetically controlled reaction conditions.1. As mentioned in FAQ 2, increase the amount of AlCl₃ to promote the in-situ Fries rearrangement of the O-acylated ester to the C-acylated product.[1][4]2. Isolate the phenyl ester and subject it to Fries rearrangement conditions in a separate step. This involves heating the ester with a Lewis acid.[5][6]
Formation of Both ortho and para Isomers The hydroxyl group is an ortho, para-directing group in electrophilic aromatic substitution.1. The regioselectivity of the Fries Rearrangement is highly dependent on the reaction temperature. Lower reaction temperatures (typically below 60°C) favor the formation of the para isomer, which is the thermodynamically controlled product.[1][12] Higher temperatures tend to favor the ortho isomer.[1]2. Purification by column chromatography or recrystallization is necessary to separate the isomers.
Reaction Stalls or is Incomplete 1. Deactivation of the catalyst over time.2. Poor solubility of reactants or intermediates.1. Ensure all reagents and solvents are anhydrous. Water will quench the Lewis acid catalyst.[8]2. Choose an appropriate inert solvent. While solvents like dichloromethane or carbon disulfide are common, nitrobenzene or nitromethane can sometimes improve solubility and influence product ratios, although they can be more difficult to remove.[8][12][13]

Experimental Protocols

Protocol 1: Direct Friedel-Crafts Acylation (Favoring C-Acylation)

This protocol aims to maximize the direct formation of the C-acylated product by using an excess of aluminum chloride.

dot

Caption: Direct Friedel-Crafts Acylation Workflow.

Methodology:

  • In a three-necked flask equipped with a stirrer, dropping funnel, and nitrogen inlet, suspend anhydrous aluminum chloride (1.2-1.5 equivalents) in anhydrous dichloromethane.

  • Cool the suspension to 0°C in an ice bath.

  • In the dropping funnel, prepare a solution of phenol (1 equivalent) and 3-chloropropionyl chloride (1.1 equivalents) in anhydrous dichloromethane.

  • Add the solution from the dropping funnel to the stirred AlCl₃ suspension slowly, maintaining the temperature at 0-5°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

Protocol 2: Two-Step Synthesis via Fries Rearrangement

This protocol is ideal when O-acylation is the predominant initial outcome.

dot

Friedel_Crafts_vs_Fries cluster_main Reaction Pathways for Phenol Acylation cluster_fc Direct C-Acylation (Friedel-Crafts) cluster_o O-Acylation (Kinetic Product) cluster_fries Fries Rearrangement start Phenol + 3-Chloropropionyl Chloride C_acylation Desired Product: This compound start->C_acylation High [AlCl3] Thermodynamic Control O_acylation Intermediate Ester: Phenyl 3-chloropropanoate start->O_acylation Low [AlCl3] Kinetic Control Fries Rearrangement to C-acylated Product O_acylation->Fries Excess AlCl3, Heat Fries->C_acylation

Sources

Troubleshooting guide for reactions involving 3-Chloro-1-(4-hydroxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Chloro-1-(4-hydroxyphenyl)propan-1-one (CAS 7182-38-9).[1][2][3] This document serves as a centralized resource for researchers, chemists, and drug development professionals to troubleshoot common issues encountered during reactions involving this versatile intermediate. This guide is structured in a question-and-answer format to directly address specific experimental challenges.

Compound Overview

This compound is a trifunctional molecule featuring a phenolic hydroxyl group, an aromatic ketone, and a β-chloroalkyl chain.[1] This structure makes it a valuable building block, particularly in the synthesis of pharmaceutical agents.[4][5] However, the presence of multiple reactive sites necessitates careful reaction design to achieve desired outcomes and avoid common pitfalls.

Frequently Asked Questions & Troubleshooting

I. Issues Related to Reaction Initiation & Progression

Question 1: My reaction shows low or no conversion of the starting material. What are the primary factors to investigate?

Low or no conversion is a frequent issue that can typically be traced back to reagent quality, reaction setup, or suboptimal conditions.

Answer:

A systematic approach is crucial. Here’s a checklist of potential causes and solutions:

  • Reagent & Solvent Quality:

    • Moisture: The presence of water can be highly detrimental, especially in reactions requiring strong bases or Lewis acids (e.g., Friedel-Crafts acylation).[5][6] Ensure all glassware is oven- or flame-dried and solvents are anhydrous.

    • Purity of Starting Material: Verify the purity of your this compound and other reagents via NMR, LC-MS, or melting point analysis. Impurities can inhibit catalysts or introduce side reactions.

    • Base Activity: If using a base (e.g., K₂CO₃, NaH), ensure it has not been passivated by atmospheric CO₂ or moisture. Use freshly opened containers or titrate to determine activity.

  • Reaction Conditions:

    • Temperature: Many nucleophilic substitution reactions require heating to overcome the activation energy. If your reaction is sluggish at room temperature, consider incrementally increasing the temperature (e.g., to 50-80 °C) while monitoring by Thin Layer Chromatography (TLC).

    • Stoichiometry: In reactions like phenol alkylation, an excess of the alkylating agent is sometimes used, but with this substrate, careful control is needed.[7] Ensure a precise 1:1 or slightly higher molar ratio of your nucleophile to the chloro-ketone, depending on the specific reaction.

  • Catalyst Issues (If Applicable):

    • Lewis Acids in Friedel-Crafts: For the synthesis of the title compound via Friedel-Crafts acylation, a stoichiometric amount of a strong Lewis acid like AlCl₃ is often required because the product ketone complexes with the catalyst.[8] Using catalytic amounts may result in low conversion.

    • Phase-Transfer Catalysts: For substitutions with inorganic salts in biphasic systems, a phase-transfer catalyst (e.g., TBAB) is essential. Ensure it is added and is soluble in the organic phase.

Question 2: My TLC analysis shows multiple new spots, indicating significant side product formation. What are the likely side reactions?

The trifunctional nature of this molecule is the primary cause of side product formation. Understanding the competing reaction pathways is key to mitigating them.

Answer:

The most common side reactions stem from the two primary nucleophilic sites (the phenolic oxygen) and electrophilic sites (the carbon bearing the chlorine).

  • Unwanted O-Alkylation vs. C-Alkylation:

    • Problem: When reacting with a nucleophile at the chloro position, the phenoxide ion (formed under basic conditions) can act as a competing nucleophile, leading to self-condensation or polymerization. Alternatively, if you intend to alkylate the phenol, the chloro-ketone can react intramolecularly.

    • Mechanism: The phenolic proton is acidic. In the presence of a base, it deprotonates to form a phenoxide, which is a potent nucleophile. This phenoxide can attack the electrophilic carbon of the chloropropyl chain of another molecule.

    • Solution:

      • Protecting Groups: Protect the phenolic hydroxyl group as a silyl ether (e.g., TBDMS) or a benzyl ether before performing reactions at the chloro position. This is the most robust strategy.

      • Choice of Base: Use a mild, non-nucleophilic base (e.g., Cs₂CO₃ or a hindered amine like DIPEA) if the reaction must be performed without protection. This can favor the intended external nucleophile.

  • Elimination of HCl:

    • Problem: Under strong basic conditions, E2 elimination can occur to form 1-(4-hydroxyphenyl)prop-2-en-1-one (an α,β-unsaturated ketone).

    • Mechanism: A strong, sterically hindered base can abstract the proton alpha to the ketone, leading to the elimination of the beta-chloride.

    • Solution: Avoid strong, non-nucleophilic bases like t-BuOK if substitution is the desired outcome. Use milder bases like potassium or sodium carbonate.

Below is a diagram illustrating the competition between the desired S(_N)2 reaction and the major side reactions.

G cluster_start Starting Material & Conditions cluster_paths Reaction Pathways cluster_products Products SM This compound + Nucleophile (Nu⁻) + Base SN2 Desired S_N2 Substitution SM->SN2 Mild Base Good Nucleophile Elim E2 Elimination SM->Elim Strong, Hindered Base OAlk O-Alkylation (Side Rxn) SM->OAlk Strong Base No External Nu⁻ Prod_SN2 Desired Product (Nu-CH₂-CH₂-CO-Ar-OH) SN2->Prod_SN2 Prod_Elim α,β-Unsaturated Ketone (CH₂=CH-CO-Ar-OH) Elim->Prod_Elim Prod_OAlk Polymer/Dimer (-O-Ar-CO-CH₂-CH₂-)n OAlk->Prod_OAlk

Caption: Competing reaction pathways for this compound.

II. Issues Related to Product Isolation & Purification

Question 3: I am struggling to purify my final product. What are effective purification strategies?

The polarity of both the phenol and ketone groups can complicate purification.

Answer:

A multi-step approach is often necessary.

  • Aqueous Workup:

    • After quenching the reaction, perform a liquid-liquid extraction. Use a suitable organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with a mild acidic solution (e.g., 1M HCl) to remove any basic catalysts or byproducts.

    • Follow with a wash using saturated sodium bicarbonate solution to remove any acidic species.

    • Finish with a brine wash to remove residual water before drying over Na₂SO₄ or MgSO₄.

  • Column Chromatography:

    • This is typically the most effective method. The compound's polarity requires a moderately polar mobile phase.

    • Recommended Solvent Systems: Start with a gradient of ethyl acetate in hexanes or dichloromethane in methanol. A typical starting point would be 10-20% ethyl acetate in hexanes.

    • Use the table below to guide your solvent system selection based on TLC analysis.

TLC R_f ValueRecommended ActionExample Solvent System Adjustment
> 0.6Too non-polarDecrease ethyl acetate % (e.g., from 20% to 10%)
0.2 - 0.4Optimal Range Proceed with column chromatography
< 0.1Too polarIncrease ethyl acetate % (e.g., from 20% to 30-40%)
  • Recrystallization:

    • If the product is a solid and reasonably pure after chromatography (>90%), recrystallization can be an excellent final polishing step.

    • Solvent Selection: Test solubility in a range of solvents. An ideal single-solvent system is one where the compound is sparingly soluble at room temperature but highly soluble when hot. A two-solvent system (one "soluble" and one "anti-solvent") is also common.

    • Potential Solvents: Ethanol/water, isopropanol, toluene, or ethyl acetate/hexanes mixtures are good starting points.

General Troubleshooting Workflow

For any issue encountered, a logical, step-by-step diagnostic process is the most efficient path to a solution.

G cluster_outcomes Analysis Outcomes & Actions cluster_solutions Corrective Actions start Problem Identified (e.g., Low Yield, Impure Product) check_reagents 1. Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions 2. Analyze Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions analyze_mixture 3. Analyze Crude Reaction Mixture (TLC, LC-MS, ¹H NMR) check_conditions->analyze_mixture no_rxn No Reaction Occurred analyze_mixture->no_rxn Only Starting Material side_rxn Side Products Formed analyze_mixture->side_rxn Identifiable Byproducts complex_mix Complex Mixture analyze_mixture->complex_mix Unclear Result increase_energy Increase Temperature or Extend Reaction Time no_rxn->increase_energy change_reagents Modify Base/Solvent or Use Protecting Group side_rxn->change_reagents optimize_purification Optimize Workup or Chromatography complex_mix->optimize_purification Isolate major peaks for ID end_point Problem Solved increase_energy->end_point change_reagents->end_point optimize_purification->end_point

Caption: A systematic workflow for troubleshooting chemical reactions.

References

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Beilstein Journal of Organic Chemistry. Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

  • National Center for Biotechnology Information. Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

  • PharmaCompass. 3'-Chloropropiophenone | Drug Information, Uses, Side Effects. [Link]

  • Organic Syntheses. Rhenium-Catalyzed ortho-Alkylation of Phenols. [Link]

  • PubChem. This compound. [Link]

  • Google Patents.

Sources

Technical Support Center: Purification of 3-Chloro-1-(4-hydroxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 3-Chloro-1-(4-hydroxyphenyl)propan-1-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common purification challenges encountered during their experiments. The following content is structured in a question-and-answer format to directly address specific issues, providing both theoretical explanations and practical, step-by-step protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My crude product is a sticky oil/low-melting solid, and TLC analysis shows multiple spots. What are the likely impurities?

Answer: A non-crystalline crude product with multiple TLC spots suggests the presence of several impurities. The synthesis of this compound is typically achieved via a Friedel-Crafts acylation of phenol with 3-chloropropionyl chloride, catalyzed by a Lewis acid like AlCl₃.[1][2] The primary impurities arise from side reactions inherent to this process.

The most common impurities include:

  • Starting Materials: Unreacted phenol and hydrolyzed 3-chloropropionyl chloride (3-chloropropionic acid).

  • O-Acylated Byproduct: Phenol can be acylated at the hydroxyl group to form 4-hydroxyphenyl 3-chloropropionate. This is a common competing reaction pathway.[3]

  • Ortho Isomer: Friedel-Crafts acylation on a phenol ring is ortho, para-directing. While the para isomer is the desired product, the ortho isomer, 3-Chloro-1-(2-hydroxyphenyl)propan-1-one, is a common byproduct.[4]

  • Fries Rearrangement Products: The O-acylated ester can undergo a Lewis acid-catalyzed Fries rearrangement to yield both the desired para product and the ortho isomer.[5][6][7] This reaction can complicate the impurity profile, especially if the reaction temperature is not well-controlled.

  • Polysubstituted Products: Although the acyl group is deactivating, under forcing conditions, a second acylation can occur.

Question 2: How can I remove unreacted phenol and acidic byproducts from my crude product?

Answer: Unreacted phenol and acidic impurities such as 3-chloropropionic acid can be efficiently removed by a liquid-liquid extraction using a mild base. A dilute aqueous solution of sodium bicarbonate (NaHCO₃) is ideal.

Causality: The product, this compound, is a phenol and therefore weakly acidic. Stronger bases like sodium hydroxide (NaOH) will deprotonate and dissolve the desired product into the aqueous layer along with the impurities. Sodium bicarbonate is a weak base and will selectively react with the more acidic phenol and carboxylic acid impurities, converting them into their water-soluble salts, while leaving the less acidic product in the organic phase.

Workflow for Basic Wash:

start Crude Product in Organic Solvent (e.g., Ethyl Acetate) wash Wash with saturated aq. NaHCO₃ solution in a separatory funnel start->wash separate Separate Layers wash->separate organic_layer Organic Layer: Contains Product and Neutral Impurities separate->organic_layer Top/Bottom depends on solvent density aqueous_layer Aqueous Layer: Contains Sodium Phenoxide, Sodium 3-chloropropionate separate->aqueous_layer dry Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) organic_layer->dry filter Filter dry->filter concentrate Concentrate in vacuo filter->concentrate end Crude Product ready for further purification concentrate->end start Crude Product prepare_column Prepare Silica Gel Column start->prepare_column load_sample Load Sample onto Column prepare_column->load_sample elute Elute with Solvent Gradient (e.g., Hexane/Ethyl Acetate) load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine concentrate Concentrate Combined Fractions combine->concentrate end Purified Product concentrate->end

Sources

Stability issues of 3-Chloro-1-(4-hydroxyphenyl)propan-1-one under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of 3-Chloro-1-(4-hydroxyphenyl)propan-1-one

Introduction

Welcome to the technical support guide for this compound (CAS No. 7182-38-9). This document is designed for researchers, scientists, and drug development professionals to provide a comprehensive understanding of the stability characteristics of this compound. As a bifunctional molecule containing both a phenolic hydroxyl group and an α-chloroketone moiety, its stability is influenced by several environmental factors. Understanding these vulnerabilities is critical for ensuring the integrity of experimental results, the quality of drug substance, and the reliability of analytical data.

This guide will cover common stability issues, troubleshooting protocols for unexpected results, and frequently asked questions regarding the handling, storage, and use of this compound.

Troubleshooting Guide: Common Stability Issues

This section addresses specific issues you may encounter during your experiments, providing likely causes and actionable solutions based on the chemical properties of the molecule.

Issue 1: Appearance of a Pink or Brownish Tinge in the Compound or Solution
  • Question: My solid sample/stock solution of this compound, which was initially off-white, has developed a pink or brownish color over time. What is causing this, and is the material still usable?

  • Answer:

    • Probable Cause: The discoloration is a classic indicator of the oxidation of the phenolic hydroxyl group.[1][2] Phenols are susceptible to oxidation when exposed to air (oxygen) and/or light, which can lead to the formation of colored quinone-type compounds.[1] This process can be accelerated by the presence of trace metal ion contaminants or exposure to alkaline conditions.[2]

    • Recommended Actions:

      • Assess the Extent of Degradation: A slight pinkish hue may indicate minimal oxidation, but a brown color suggests significant degradation. It is highly recommended to assess the purity of the material using an appropriate analytical technique, such as HPLC-UV, to quantify the main peak and detect the presence of degradation products.

      • Usability: For applications requiring high purity, such as reference standards or kinetic studies, it is best to discard the discolored solution and prepare a fresh batch from a pure, solid sample.[2] The presence of oxidation products can interfere with assays and lead to erroneous results.

      • Prevention:

        • Storage: Store the solid compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dark place.[3] Amber vials or containers wrapped in aluminum foil should be used for solutions to protect them from light.[1]

        • Solvent Choice: When preparing solutions, use de-gassed solvents to minimize dissolved oxygen.

Issue 2: Appearance of New Peaks in Chromatographic Analysis (e.g., HPLC, LC-MS)
  • Question: I am running an HPLC analysis of my sample, and I see one or more unexpected peaks that were not present in the initial analysis of the starting material. What are these peaks?

  • Answer:

    • Probable Causes & Identification: The appearance of new peaks strongly suggests chemical degradation. Given the structure of this compound, there are two primary degradation pathways to consider:

      • Hydrolysis of the α-Chloroketone: The chloro group is susceptible to nucleophilic substitution, particularly by water (hydrolysis). This reaction is significantly accelerated under basic (alkaline) pH conditions and can also occur under neutral or acidic conditions, albeit more slowly. The primary hydrolysis product would be 3-Hydroxy-1-(4-hydroxyphenyl)propan-1-one .

      • Oxidation of the Phenol Ring: As discussed in Issue 1, the phenol group can oxidize. The resulting degradation products would have different retention times and molecular weights. Common oxidation products of phenols include benzoquinones.[1]

    • Troubleshooting & Characterization Workflow:

      • Check Solution pH: The pH of your sample solution is a critical factor. If you are using a basic buffer or if the sample was exposed to basic conditions during workup, hydrolysis is a very likely cause.

      • LC-MS Analysis: Use mass spectrometry (MS) to determine the molecular weight of the unknown peaks.

        • A peak with a mass corresponding to the loss of HCl and the addition of OH (M-18.98 Da) would confirm the hydrolysis product, 3-Hydroxy-1-(4-hydroxyphenyl)propan-1-one.

        • Peaks corresponding to the addition of oxygen atoms (M+16 Da, M+32 Da, etc.) or dimerization would suggest oxidative degradation.

      • Forced Degradation Study: To confirm the identity of the degradants, perform a forced degradation study. This involves intentionally exposing the compound to harsh conditions to generate the degradation products in a controlled manner. A detailed protocol is provided later in this document.

G start Unexpected Peak(s) in HPLC check_ph Analyze Sample Preparation: - Check pH of solvents/buffers - Review temperature history start->check_ph lcms Perform LC-MS Analysis on the Sample check_ph->lcms mw_hydrolysis Peak MW matches 3-Hydroxy-1-(4-hydroxyphenyl)propan-1-one? lcms->mw_hydrolysis mw_oxidation Peak MW matches Oxidation Product (e.g., M+16)? mw_hydrolysis->mw_oxidation No confirm_hydrolysis Conclusion: Hydrolytic Degradation mw_hydrolysis->confirm_hydrolysis Yes confirm_oxidation Conclusion: Oxidative Degradation mw_oxidation->confirm_oxidation Yes unknown Conclusion: Unknown Degradation Pathway (Requires further investigation, e.g., NMR) mw_oxidation->unknown No forced_degradation Optional: Confirm with Forced Degradation Study confirm_hydrolysis->forced_degradation confirm_oxidation->forced_degradation

Issue 3: Poor Reproducibility in Biological or Chemical Assays
  • Question: I am getting inconsistent results (e.g., variable IC50 values, fluctuating reaction yields) when using different batches or ages of my this compound stock solution. Why is this happening?

  • Answer:

    • Probable Cause: Poor reproducibility is often a direct consequence of sample instability. If the concentration of the active parent compound is decreasing over time due to degradation, its apparent potency or reactivity in your assay will also decrease. The rate of degradation can be influenced by minor variations in storage conditions (temperature fluctuations, light exposure during handling) and solution preparation (pH, dissolved oxygen).

    • Recommended Solutions:

      • Implement Strict Solution Preparation Protocols:

        • Always use high-purity, degassed solvents.

        • If possible, use a slightly acidic buffer (pH 4-6) to minimize hydrolysis. Phenols are generally more stable at a slightly acidic pH.[4]

        • Prepare stock solutions fresh and in small batches. Avoid long-term storage of dilute solutions.

      • Standardize Storage Conditions: Store all stock solutions consistently at ≤ -20°C in amber vials to mitigate thermal and photolytic degradation.

      • Perform a Purity Check Before Use: For critical experiments, it is good practice to re-analyze the purity of the stock solution via HPLC if it has been stored for an extended period. This validates that the concentration of the active compound is what you assume it to be.

Frequently Asked Questions (FAQs)

  • Q1: What are the optimal storage conditions for solid this compound?

    • A1: The solid compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place, protected from light.[3] For long-term storage, refrigeration (2-8°C) or freezing (≤ -20°C) is recommended. Storing under an inert gas like argon or nitrogen can further prevent oxidative degradation.

  • Q2: In which solvents is this compound most stable?

    • A2: While specific data is limited, stability is generally higher in aprotic organic solvents like DMSO or DMF compared to protic solvents (e.g., methanol, water), especially if the protic solvents are not pH-controlled. For aqueous buffers, a slightly acidic pH (4-6) is preferable to neutral or basic conditions to slow the rate of hydrolysis.

  • Q3: How quickly does the compound degrade in an aqueous solution?

    • A3: The degradation rate is highly dependent on pH and temperature. In basic aqueous solutions (pH > 8), hydrolysis of the C-Cl bond can be rapid. In neutral or acidic solutions, the rate is slower but not negligible, especially at elevated temperatures. It is recommended to conduct a preliminary stability study under your specific experimental conditions if the solution will be used over several hours or days.

  • Q4: Can I heat a solution of this compound?

    • A4: Heating should be approached with caution. Elevated temperatures will accelerate both hydrolysis and oxidation. If heating is necessary, it should be done for the shortest possible time, preferably under an inert atmosphere, and the solution should be analyzed for degradation afterward.

Experimental Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[5][6] This protocol provides a framework for stressing this compound under various conditions.

Objective: To intentionally degrade the compound to generate and identify its primary degradation products under hydrolytic, oxidative, and photolytic stress.

Materials:

  • This compound

  • HPLC-grade Acetonitrile and Water

  • Hydrochloric Acid (HCl), 0.1 M

  • Sodium Hydroxide (NaOH), 0.1 M

  • Hydrogen Peroxide (H₂O₂), 3% (v/v)

  • HPLC system with UV and/or MS detector

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the compound in acetonitrile at a concentration of ~1 mg/mL.

  • Set Up Stress Conditions: For each condition below, mix 1 mL of the stock solution with 1 mL of the stressor solution in a clear vial. Also, prepare a control sample by mixing 1 mL of stock with 1 mL of HPLC-grade water.

Stress ConditionStressorIncubation ConditionsNeutralization Step (before HPLC)
Acid Hydrolysis 0.1 M HCl60°C for 4 hoursAdd 1 mL of 0.1 M NaOH
Base Hydrolysis 0.1 M NaOHRoom Temp for 1 hourAdd 1 mL of 0.1 M HCl
Oxidation 3% H₂O₂Room Temp for 4 hoursNo neutralization needed
Photolytic HPLC-grade WaterExpose to UV light (e.g., 254 nm) for 24 hoursNo neutralization needed
  • Analysis:

    • After the incubation period, neutralize the acid and base samples as indicated in the table.

    • Dilute all samples (including the control) to an appropriate concentration for HPLC analysis.

    • Analyze by HPLC-UV-MS. Compare the chromatograms of the stressed samples to the control.

    • Identify the peaks corresponding to the parent compound and the newly formed degradation products. Use the MS data to propose structures for the degradants.

Expected Results:

  • Base Hydrolysis: Expect a significant peak corresponding to 3-Hydroxy-1-(4-hydroxyphenyl)propan-1-one .

  • Oxidation: Expect one or more peaks with molecular weights suggesting oxygen addition or dimerization.

  • Acid/Photolytic: Degradation may be less pronounced but could still generate identifiable products.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock in Acetonitrile acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, RT) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation photo Photolysis (UV Light, RT) stock->photo control Control (Water, RT, Dark) stock->control neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize hplc Analyze All Samples by HPLC-UV-MS oxidation->hplc photo->hplc control->hplc neutralize->hplc compare Compare Stressed Samples to Control hplc->compare identify Identify Degradation Products using MS data compare->identify

References

  • This compound Safety Data Sheets. Echemi. [URL: https://www.echemi.com/products/7182-38-9.html]
  • Air- and light-sensitivity of phenol. Chemistry Stack Exchange. (2017-07-10). [URL: https://chemistry.stackexchange.com/questions/79543/air-and-light-sensitivity-of-phenol]
  • Stabilization of phenol solutions to prevent oxidation and degradation. Benchchem. [URL: https://www.benchchem.
  • Forced degradation studies: A critical lens into pharmaceutical stability. Sharp. (2025-11-10). [URL: https://sharpclinical.com/article/forced-degradation-studies-a-critical-lens-into-pharmaceutical-stability/]
  • Phenol - Wikipedia. Wikipedia. [URL: https://en.wikipedia.org/wiki/Phenol]
  • This compound | C9H9ClO2 | CID 240358. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/240358]
  • Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [URL: https://rjptonline.org/HTML_Papers/Research%20Journal%20of%20Pharmacy%20and%20Technology/2020/Volume%2013,%20Issue%2011/RJP_13_11_2020_5613_17.html]
  • Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research. (June 2023). [URL: https://www.ijsdr.org/papers/IJSDR2306136.pdf]
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [URL: https://www.researchgate.
  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6475736/]
  • One-carbon chain extension of esters to alpha-chloroketones: a safer route without diazomethane. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11485458/]

Sources

Technical Support Center: By-product Analysis in the Synthesis of 3-Chloro-1-(4-hydroxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-1-(4-hydroxyphenyl)propan-1-one. Here, we address common challenges and frequently asked questions regarding by-product formation in this Friedel-Crafts acylation reaction. Our aim is to provide you with the expertise and practical insights necessary to troubleshoot your experiments, optimize your reaction conditions, and ensure the integrity of your final product.

Troubleshooting Guide: Common Issues and Solutions

This section delves into specific problems you may encounter during the synthesis of this compound and offers actionable solutions based on established chemical principles.

Issue 1: Low Yield of the Desired Product and a High Amount of an Oily By-product.

  • Question: My reaction is producing a low yield of the target compound, this compound, and a significant amount of an oily substance that is difficult to separate. What is likely happening and how can I fix it?

  • Answer: This is a classic issue in the Friedel-Crafts acylation of phenols. The primary cause is likely the competing O-acylation reaction, where the acyl group from 3-chloropropionyl chloride reacts with the hydroxyl group of phenol to form the ester by-product, 4-hydroxyphenyl 3-chloropropionate.[1] Phenols are bidentate nucleophiles, meaning they can react at two positions: on the aromatic ring (C-acylation) to form the desired ketone, or on the oxygen atom (O-acylation) to form an ester.[1]

    Troubleshooting Steps:

    • Catalyst Stoichiometry: Ensure you are using a sufficient excess of the Lewis acid catalyst (e.g., AlCl₃). The lone pair of electrons on the oxygen atom of phenol can coordinate with the Lewis acid, deactivating it.[1][2] An excess of the catalyst promotes the Fries rearrangement of the initially formed O-acylated product to the more stable C-acylated product.[1]

    • Reaction Temperature: Higher reaction temperatures can favor the Fries rearrangement. Carefully and incrementally increase the reaction temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Solvent Choice: The choice of solvent can influence the reaction pathway. Non-polar solvents like nitrobenzene are sometimes used to favor C-acylation.[2]

Issue 2: Presence of an Isomeric By-product with Similar Polarity to the Target Compound.

  • Question: My analytical data (e.g., HPLC, NMR) indicates the presence of an isomer that is difficult to separate from my desired para-substituted product. What is this impurity and how can I minimize its formation?

  • Answer: The most probable isomeric by-product is the ortho-substituted isomer , 3-Chloro-1-(2-hydroxyphenyl)propan-1-one. The hydroxyl group of phenol is an ortho-, para-directing group in electrophilic aromatic substitution.[2] The ratio of ortho to para substitution is influenced by several factors.

    Troubleshooting Steps:

    • Steric Hindrance: The choice of Lewis acid can influence the ortho/para ratio. Bulkier Lewis acids may sterically hinder the formation of the ortho isomer.

    • Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the para isomer, which is often the thermodynamically more stable product.

    • Purification Strategy: If the formation of the ortho isomer cannot be completely suppressed, a more efficient purification method may be required. Consider preparative HPLC or careful column chromatography with a shallow solvent gradient.

Issue 3: Evidence of Polysubstitution in the Crude Product.

  • Question: I am observing by-products with a higher molecular weight than my target compound, suggesting multiple acyl groups have been added to the phenol ring. How can I prevent this?

  • Answer: Polysubstitution is a known limitation of Friedel-Crafts acylation, especially with highly activated aromatic compounds like phenol. The introduction of the first acyl group does not sufficiently deactivate the ring to prevent further acylation.

    Troubleshooting Steps:

    • Control Stoichiometry: Carefully control the stoichiometry of your reactants. Use a slight excess of phenol relative to 3-chloropropionyl chloride to increase the probability of mono-acylation.

    • Reverse Addition: Consider a reverse addition protocol, where the phenol is added slowly to a mixture of the acyl chloride and Lewis acid. This maintains a low concentration of the activated phenol in the reaction mixture, disfavoring polysubstitution.

Frequently Asked Questions (FAQs)

This section addresses common questions about the synthesis and analysis of this compound.

Q1: What is the role of the Lewis acid in this reaction, and why is it so critical?

A1: The Lewis acid, typically aluminum chloride (AlCl₃), plays a crucial role in activating the 3-chloropropionyl chloride. It coordinates with the chlorine atom of the acyl chloride, leading to the formation of a highly electrophilic acylium ion. This acylium ion is the reactive species that undergoes electrophilic aromatic substitution with the phenol ring.[3] The Lewis acid also interacts with the hydroxyl group of phenol, which can influence the reaction's selectivity and yield.

Q2: Can I use a Brønsted acid instead of a Lewis acid for this synthesis?

A2: While strong Brønsted acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TfOH) can also promote Friedel-Crafts acylation, they may lead to different by-product profiles.[1] The choice between a Lewis and a Brønsted acid will depend on the specific substrate and desired outcome. For the acylation of phenols, Lewis acids are more commonly employed to facilitate the potential Fries rearrangement.

Q3: What are the potential genotoxic impurities I should be aware of in my final product?

A3: For drug development professionals, the control of genotoxic impurities is critical. In this synthesis, potential genotoxic impurities could include residual 3-chloropropionyl chloride or related alkylating agents. Additionally, side reactions could potentially generate other chlorinated species. It is crucial to have validated analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), to detect and quantify these impurities at trace levels.[4]

Q4: What are the recommended analytical techniques for monitoring the reaction and analyzing the final product purity?

A4: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture, including the determination of product-to-by-product ratios.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the desired product and identification of by-products.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and by-products.

By-product Formation Summary

The following table summarizes the common by-products and the reaction conditions that influence their formation:

By-productFormation Favored ByMitigation Strategies
4-hydroxyphenyl 3-chloropropionate (O-acylation product) Insufficient Lewis acid, lower temperatures.Use excess Lewis acid, increase reaction temperature to promote Fries rearrangement.
3-Chloro-1-(2-hydroxyphenyl)propan-1-one (ortho-isomer) Less sterically hindered Lewis acids, higher temperatures.Use bulkier Lewis acids, lower reaction temperature, optimize purification.
Polysubstituted products Excess acylating agent, highly activated phenol.Control stoichiometry (slight excess of phenol), reverse addition of phenol.

Reaction Pathway and By-product Formation

The following diagram illustrates the key reaction pathways in the synthesis of this compound, including the formation of major by-products.

reaction_pathway phenol Phenol o_acylated O-acylated Intermediate (Ester By-product) phenol->o_acylated O-Acylation (competing pathway) para_product Desired Product (para-isomer) phenol->para_product C-Acylation (para-attack) ortho_product ortho-isomer By-product phenol->ortho_product C-Acylation (ortho-attack) acyl_chloride 3-Chloropropionyl Chloride acylium_ion Acylium Ion acyl_chloride->acylium_ion + Lewis Acid lewis_acid Lewis Acid (e.g., AlCl3) acylium_ion->para_product acylium_ion->ortho_product o_acylated->para_product Fries Rearrangement o_acylated->ortho_product Fries Rearrangement polysubstituted Polysubstituted By-products para_product->polysubstituted Further Acylation ortho_product->polysubstituted Further Acylation

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocols

General Procedure for Monitoring By-product Formation by HPLC:

  • Sample Preparation: Carefully quench a small aliquot of the reaction mixture at different time points with cold, dilute HCl. Extract the organic components with a suitable solvent (e.g., ethyl acetate). Dry the organic layer and dilute to a known concentration.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is typically effective.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where both the starting material and the products have significant absorbance (e.g., 254 nm or 280 nm).

  • Analysis: Monitor the disappearance of starting materials and the appearance of the product and by-product peaks. The relative peak areas can be used to estimate the conversion and the selectivity of the reaction.

References

  • EP0225217A1 - 2-(3-Chloro-propionyl)
  • 22422-21-5 | Product Name : 3-Chloro-1-(4-methylphenyl)propan-1-one | Pharmaffiliates . [Link]

  • Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds - American Pharmaceutical Review. [Link]

  • How can i perform Friedel crafts acylation with phenol? - ResearchGate. [Link]

  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles - MDPI. [Link]

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Technical Support Center: Improving Reaction Selectivity with 3-Chloro-1-(4-hydroxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-1-(4-hydroxyphenyl)propan-1-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of reactions involving this versatile intermediate. Here, we address common selectivity challenges and provide field-proven insights to help you optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound and what are the implications for selectivity?

A: This molecule possesses three key reactive sites:

  • The Phenolic Hydroxyl Group (-OH): This group is weakly acidic and can be deprotonated to form a potent phenoxide nucleophile. This is the key to the desired intramolecular O-alkylation.

  • The Electrophilic Carbon Bearing Chlorine (C-3): This is a primary alkyl chloride, susceptible to nucleophilic substitution (SN2) reactions.

  • The Carbonyl Group and Adjacent Protons: The ketone functionality acidifies the α-protons (at C-2), making them susceptible to deprotonation and subsequent reactions. It also activates the β-carbon (C-3) toward certain types of addition.

The main selectivity challenge arises from the competition between intramolecular versus intermolecular reactions once the phenolic proton is removed. The resulting phenoxide can attack the C-3 position of the same molecule to form a six-membered ring (a chromanone), which is often the desired product. However, it can also attack the C-3 position of another molecule, leading to undesirable oligomers or polymers.

Q2: What are the recommended storage and handling conditions for this compound?

A: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1] It is a solid at room temperature.[2] While detailed stability data is limited, its structure suggests it is generally stable under neutral, dry conditions. Avoid strong bases, high temperatures, and moisture during storage to prevent potential degradation or polymerization. Always handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and eye protection.[1]

Q3: Can this compound undergo self-polymerization?

A: Yes, under basic conditions, self-polymerization is a significant risk. Deprotonation of the phenolic hydroxyl group creates a phenoxide that can act as a nucleophile. If reaction conditions favor intermolecular reactions (e.g., high concentration, highly polar aprotic solvents), this phenoxide can attack the chloropropyl side chain of another molecule, leading to polyether formation. Controlling this is a primary goal of reaction optimization.

Troubleshooting Guide: Intramolecular Cyclization to form 4-Chromanone

The most common desired reaction for this substrate is an intramolecular cyclization to yield 7-hydroxy-4-chromanone, a valuable scaffold in medicinal chemistry.[3][4] Below are common issues encountered during this synthesis and their solutions.

Problem 1: Low Yield of 4-Chromanone and Formation of Polymeric Byproducts
  • Probable Cause: The reaction conditions are favoring the intermolecular reaction pathway over the desired intramolecular cyclization. This is often due to an inappropriate choice of base or high reactant concentration. The phenoxide, once formed, is reacting with other molecules in the flask before it has a chance to cyclize.

  • Suggested Solution:

    • Employ a Weak, Heterogeneous Base: Strong, soluble bases like NaOH or KOH can lead to a high concentration of reactive phenoxide, promoting intermolecular reactions. A weaker, insoluble base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often preferred. The reaction occurs on the surface of the solid base, which can help favor the intramolecular pathway.

    • Utilize High-Dilution Conditions: By significantly increasing the solvent volume, you decrease the probability of two reactant molecules encountering each other, thus statistically favoring the intramolecular cyclization. A slow, controlled addition of the substrate to a heated suspension of the base in the solvent is a standard high-dilution technique.

    • Optimize Solvent Choice: A moderately polar solvent that can facilitate the SN2 reaction without excessively solvating the phenoxide is ideal. Solvents like acetone, methyl ethyl ketone (MEK), or acetonitrile are common choices.

Problem 2: Formation of an Elimination Product (4'-Hydroxychalcone)
  • Probable Cause: The base used is too strong or sterically hindered, promoting an E2 elimination pathway. Instead of attacking the carbon with the chlorine, the base abstracts a proton from the C-2 position, leading to the formation of a double bond and elimination of HCl.

  • Suggested Solution:

    • Avoid Strong, Hindered Bases: Bases like potassium tert-butoxide (t-BuOK) are known to favor elimination and should be avoided if cyclization is the goal.

    • Use a Weaker, Non-Nucleophilic Base: As with preventing polymerization, K₂CO₃ is an excellent choice. Its lower basicity and heterogeneous nature disfavor the elimination pathway compared to stronger, soluble bases.

    • Control Temperature: Higher temperatures can sometimes favor elimination. Run the reaction at the lowest temperature that allows for a reasonable reaction rate, often at the reflux temperature of the chosen solvent (e.g., acetone at ~56°C).

Problem 3: Reaction Fails to Initiate or Proceeds Very Slowly
  • Probable Cause: Insufficient activation of the phenolic hydroxyl group or a reaction temperature that is too low. The base may be too weak or the system may lack a catalyst to facilitate the reaction.

  • Suggested Solution:

    • Add a Phase-Transfer Catalyst (PTC): If using a heterogeneous base like K₂CO₃, the reaction can be slow. Adding a catalytic amount of a PTC, such as tetrabutylammonium bromide (TBAB) or 18-crown-6, can shuttle the phenoxide into the organic phase more effectively and accelerate the reaction.

    • Include a Catalytic Amount of Iodide: The carbon-chlorine bond can be slow to break. Adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) can facilitate the reaction via an in situ Finkelstein reaction. The iodide displaces the chloride to form a more reactive alkyl iodide intermediate, which then cyclizes more rapidly.

    • Increase Temperature: While high temperatures can promote side reactions, an excessively low temperature will stall the reaction. Ensure the temperature is sufficient for the chosen solvent and base system. A gradual increase while monitoring by TLC is advisable.

Data & Protocols

Table 1: Influence of Reaction Parameters on Product Selectivity
ParameterCondition Favoring Intramolecular Cyclization (Desired)Condition Favoring Side Products (Polymer, Elimination)Rationale
Concentration High Dilution (<0.1 M)High Concentration (>0.5 M)Reduces intermolecular collisions, favoring the intramolecular pathway.
Base Weak, heterogeneous (e.g., K₂CO₃, Cs₂CO₃)Strong, homogeneous (e.g., NaOH, KOH, t-BuOK)Minimizes free phenoxide concentration and disfavors elimination.[5]
Solvent Moderately polar (Acetone, Acetonitrile, MEK)Highly polar aprotic (DMF, DMSO) or protic (Ethanol)Balances solubility and nucleophilicity. Protic solvents can solvate the phenoxide, hindering its reactivity.[5]
Temperature Moderate (e.g., 50-80 °C)High (>100 °C)Provides sufficient energy for cyclization without favoring elimination or decomposition.
Additives Catalytic NaI or KINoneThe Finkelstein reaction converts the alkyl chloride to a more reactive alkyl iodide.

Visualizing Reaction Pathways and Troubleshooting

The diagrams below illustrate the competing chemical pathways and a logical workflow for troubleshooting common experimental issues.

G cluster_start Starting Material cluster_conditions Reaction Conditions cluster_products Potential Products start This compound base Base (e.g., K2CO3) Solvent (e.g., Acetone) start->base Deprotonation of Phenol desired Desired Product: 7-Hydroxy-4-Chromanone (Intramolecular Cyclization) base->desired Intramolecular SN2 (Favored by low conc.) elim Side Product: 4'-Hydroxychalcone (Elimination) base->elim E2 Elimination (Favored by strong/hindered base) poly Side Product: Polymer (Intermolecular Reaction) base->poly Intermolecular SN2 (Favored by high conc.)

Caption: Competing reaction pathways for this compound under basic conditions.

TroubleshootingFlowchart start Analyze Crude Reaction Mixture (TLC/LCMS) q1 What is the major component? start->q1 a1 Unreacted Starting Material q1->a1 > 50% SM a2 Polymeric Material q1->a2 High MW smear a3 Elimination Product (Chalcone) q1->a3 New non-polar spot a4 Desired Product (Low Yield) q1->a4 Correct Mass sol1 Solution: 1. Increase Temperature 2. Add catalytic NaI/KI 3. Use a stronger base (e.g., Cs2CO3) a1->sol1 sol2 Solution: 1. Use High-Dilution Conditions 2. Switch to a heterogeneous base (K2CO3) 3. Lower the concentration a2->sol2 sol3 Solution: 1. Use a weaker, non-hindered base (K2CO3) 2. Avoid t-BuOK or strong alkoxides 3. Lower reaction temperature a3->sol3 sol4 Proceed to Purification a4->sol4

Caption: Troubleshooting flowchart for optimizing the intramolecular cyclization reaction.

Experimental Protocol: Synthesis of 7-Hydroxy-4-Chromanone

This protocol is a representative example and may require optimization for specific laboratory conditions and scales.

Materials:

  • This compound (1.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (3.0 eq)

  • Potassium Iodide (KI) (0.1 eq)

  • Acetone, anhydrous (to make a 0.05 M solution)

  • Hydrochloric Acid (1 M)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the powdered potassium carbonate, potassium iodide, and anhydrous acetone.

  • Heat the suspension to a gentle reflux with vigorous stirring.

  • In a separate flask, dissolve the this compound in anhydrous acetone.

  • Using an addition funnel or a syringe pump, add the substrate solution dropwise to the refluxing acetone/base suspension over a period of 4-6 hours.

  • After the addition is complete, allow the reaction to reflux for an additional 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic salts and wash the solid cake with a small amount of acetone.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Dissolve the crude residue in ethyl acetate and wash with water, followed by 1 M HCl to remove any remaining basic impurities, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude solid can be purified by recrystallization (e.g., from ethanol/water or toluene) or by column chromatography on silica gel to afford pure 7-hydroxy-4-chromanone.

References

  • A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. (n.d.). Google Scholar.
  • Improving yield and purity in Friedel-Crafts alkylation of phenols. (n.d.). Benchchem.
  • Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(II)-catalyzed oxidative cyclization. (2021). RSC Publishing.
  • This compound Safety Data Sheets. (n.d.). Echemi.
  • Phenolates- O-alkylation and C-alkylation. (2011). PharmaXChange.info.
  • 7182-38-9(this compound) Product Description. (n.d.). ChemicalBook.
  • First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity. (2021). National Institutes of Health.
  • Chromanone and flavanone synthesis. (n.d.). Organic Chemistry Portal.

Sources

Technical Support Center: Catalyst Selection and Troubleshooting for the Efficient Synthesis of 3-Chloro-1-(4-hydroxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Chloro-1-(4-hydroxyphenyl)propan-1-one. This document is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this key chemical intermediate. Here, we provide in-depth, field-proven insights into catalyst selection, a detailed experimental protocol, and a comprehensive troubleshooting guide to address common challenges encountered during this specific Friedel-Crafts acylation reaction.

Section 1: Frequently Asked Questions - Catalyst Selection & Core Concepts

This section addresses fundamental questions regarding the choice of catalyst and the underlying principles for the acylation of phenol.

Q1: What is the standard catalyst for synthesizing this compound, and what makes it the conventional choice?

The synthesis of this compound is achieved via a Friedel-Crafts acylation of phenol with 3-chloropropionyl chloride. The most common and robust catalyst for this transformation is Aluminum Chloride (AlCl₃) .[1][2]

The reaction proceeds through an electrophilic aromatic substitution mechanism where AlCl₃, a strong Lewis acid, activates the 3-chloropropionyl chloride by abstracting the chloride, which generates a highly electrophilic acylium ion.[3] This acylium ion is then attacked by the electron-rich phenol ring.

However, a critical aspect of this reaction is the need for a stoichiometric amount (or even an excess) of AlCl₃, rather than a truly catalytic amount.[4] This is because both the hydroxyl group of the phenol starting material and the carbonyl group of the ketone product are Lewis bases that form stable complexes with AlCl₃.[4][5] This complexation effectively sequesters the catalyst, preventing it from participating in further catalytic cycles. The complex is then hydrolyzed during aqueous workup to release the final product.[4]

Q2: What are the primary challenges associated with using phenol as a substrate in Friedel-Crafts acylation?

Phenols present unique challenges due to their dual reactivity.[6]

  • C-Acylation vs. O-Acylation: Phenols are bidentate nucleophiles. The reaction can occur on the aromatic ring (C-acylation) to form the desired hydroxyaryl ketone, or on the phenolic oxygen (O-acylation) to form a phenyl ester. O-acylation is often kinetically favored (forms faster), while the desired C-acylation is thermodynamically favored (more stable product).

  • Catalyst Deactivation: As mentioned, the lone pair of electrons on the phenolic oxygen coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃).[6] This coordination deactivates the catalyst and also deactivates the aromatic ring by reducing the electron-donating ability of the hydroxyl group, which can lead to poor yields if not enough catalyst is used.[6]

  • Fries Rearrangement: The O-acylated ester byproduct can, under the influence of excess Lewis acid and heat, rearrange to the C-acylated ketone.[6] While this can be a strategy to drive the reaction towards the desired product, it can also lead to a mixture of ortho and para isomers, complicating purification.

Q3: Are there viable alternatives to Aluminum Chloride for this reaction?

Yes, several alternative catalytic systems can be employed, often to circumvent the issues associated with strong Lewis acids or to pursue "greener" methodologies.

  • Brønsted Acids: Strong Brønsted acids like trifluoromethanesulfonic acid (TfOH) or methanesulfonic acid (MSA) can promote the reaction.[6][7] High concentrations of these acids tend to favor the thermodynamically stable C-acylated product.[6]

  • Milder Lewis Acids & Heterogeneous Catalysts: For activated rings like phenol, milder Lewis acids such as zinc salts may be effective.[4] Furthermore, research into greener chemistry has explored heterogeneous catalysts like zinc oxide (ZnO) or acid-treated graphite, which can simplify catalyst removal and reduce waste.[8][9][10]

  • Protecting Group Strategy: A highly effective, albeit multi-step, approach is to protect the phenolic hydroxyl group as a silyl ether.[11] This prevents O-acylation and catalyst complexation. The Friedel-Crafts acylation is then performed on the protected phenol, and the silyl group is easily removed during the acidic workup, yielding the desired C-acylated product directly.[11]

Q4: How does the choice of solvent impact the reaction?

Solvent choice is crucial for reaction success. The ideal solvent should be inert to the strong Lewis acid and the reaction conditions.

  • Non-polar, aprotic solvents are standard. Dichloromethane (DCM) is frequently used as it is a good solvent for the reactants and the AlCl₃ complex, and it is relatively inert.[1][2]

  • Nitrobenzene or Carbon Disulfide have also been historically used. However, their use is now often avoided due to high toxicity. It's noteworthy that polar solvents like nitrobenzene can sometimes alter the isomeric product ratio (ortho vs. para).[12][13] The use of a non-polar solvent generally favors the formation of the para product due to less effective solvation of the reaction intermediates, allowing steric hindrance to be the dominant directing factor.[12]

Table 1: Comparison of Common Catalytic Systems for Phenol Acylation
Catalyst SystemTypical LoadingCommon SolventAdvantagesDisadvantages & Challenges
Aluminum Chloride (AlCl₃) >1.0 equivalentDichloromethane (DCM)High reactivity, well-established, drives reaction to C-acylation.[4]Stoichiometric waste, moisture-sensitive, vigorous quenching, complexation issues.[5]
Triflic Acid (TfOH) Excess (can be solvent)Neat or co-solventStrong acid, promotes C-acylation, avoids metallic waste.[6]Corrosive, expensive, requires careful handling.
Zinc Oxide (ZnO) CatalyticSolvent-free or high-boiling solventHeterogeneous (easy removal), reusable, "greener" alternative.[9]Lower reactivity, may require higher temperatures and longer reaction times.
Silyl Protection + AlCl₃ >1.0 equivalent AlCl₃Dichloromethane (DCM)Excellent selectivity for C-acylation, prevents O-acylation, clean reaction.[11]Adds two steps to the synthesis (protection and deprotection).

Section 2: Troubleshooting Guide

Encountering unexpected results is a common part of research. This guide provides a systematic approach to diagnosing and resolving issues during the synthesis of this compound.

Q1: My reaction yield is significantly lower than expected. What are the most common culprits?

Low yield is a frequent issue in Friedel-Crafts reactions. A systematic check of the following is recommended:

  • Catalyst Inactivity: AlCl₃ is extremely sensitive to moisture. Any water in the reagents, solvent, or glassware will hydrolyze and deactivate the catalyst.[5] Always use freshly opened anhydrous AlCl₃, freshly distilled anhydrous solvents, and oven- or flame-dried glassware assembled under an inert atmosphere (Nitrogen or Argon).

  • Insufficient Catalyst: As the product ketone complexes with AlCl₃, a molar ratio of at least 1.1-1.25 equivalents of AlCl₃ relative to the limiting reagent is often necessary.[1][4] For phenols, even higher loadings may be needed to overcome complexation with the starting material as well.

  • Sub-optimal Temperature: While many acylations proceed at 0 °C to room temperature, some may require gentle heating to overcome the activation energy.[5] Conversely, excessively high temperatures can promote side reactions and decomposition. Start at 0 °C and allow the reaction to slowly warm to room temperature.

  • Incomplete Quenching/Work-up: The product is trapped in a complex with AlCl₃. The work-up procedure, typically pouring the reaction mixture onto ice and acid, must be done carefully to fully hydrolyze this complex and release the product into the organic layer for extraction.[1]

G start Low Yield Observed q1 Were anhydrous conditions strictly maintained? start->q1 a1_no Result: Catalyst Deactivation. Action: Repeat with oven-dried glassware, anhydrous reagents, and inert atmosphere. q1->a1_no No q2 Was >1.1 eq. of fresh AlCl₃ used? q1->q2 Yes a2_no Result: Insufficient Active Catalyst. Action: Repeat with higher catalyst loading. q2->a2_no No q3 Was the reaction temperature optimized? q2->q3 Yes a3_no Result: Incomplete Reaction or Side Products. Action: Run trials from 0°C to 40°C. q3->a3_no No q4 Was the aqueous work-up performed correctly? q3->q4 Yes a4_no Result: Product lost during work-up. Action: Ensure complete hydrolysis of AlCl₃ complex before extraction. q4->a4_no No success Problem Resolved q4->success Yes

Caption: Troubleshooting workflow for low reaction yield.

Q2: My NMR analysis shows a mixture of the desired product and its ortho isomer. How can I improve para-selectivity?

Friedel-Crafts acylation of phenol typically favors the para product due to the steric hindrance of the hydroxyl group directing the bulky acylium ion to the less hindered para position. To enhance this selectivity:

  • Lower the Reaction Temperature: Running the reaction at 0°C or below can increase selectivity by favoring the transition state with the lowest activation energy, which is typically the one leading to the sterically less hindered para product.

  • Choice of Solvent: Using a non-polar solvent like dichloromethane or carbon disulfide can enhance para-selectivity.

Q3: I have isolated a significant amount of phenyl 3-chloropropanoate (the O-acylated product). How do I promote C-acylation?

The formation of the ester indicates that the reaction conditions are kinetically controlled. To shift the equilibrium towards the thermodynamically more stable C-acylated product, you can:

  • Increase Catalyst Concentration: A higher concentration of AlCl₃ promotes the Fries rearrangement of the initially formed ester to the desired ketone.[6]

  • Increase Reaction Time and/or Temperature: Allowing the reaction to stir for a longer period or gently heating it (e.g., to 40-50°C) can provide the necessary energy for the Fries rearrangement to occur. Monitor the reaction by TLC to avoid decomposition.

Section 3: Detailed Experimental Protocol

This protocol outlines a reliable method for the synthesis of this compound using an aluminum chloride catalyst.

Materials & Equipment:

  • Phenol (freshly distilled or from a new bottle)

  • 3-Chloropropionyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (conc. and 1M)

  • Deionized Water & Ice

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Three-neck round-bottom flask, dropping funnel, reflux condenser with a gas trap (for HCl gas), magnetic stirrer, and an ice bath.

Procedure:

  • Reaction Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, a dropping funnel, and a condenser connected to a gas trap (e.g., a bubbler with mineral oil or a trap containing NaOH solution). Place the entire setup under an inert atmosphere (N₂ or Ar).

  • Catalyst Suspension: To the reaction flask, add anhydrous dichloromethane (DCM, ~3 mL per mmol of phenol) followed by anhydrous AlCl₃ (1.25 equivalents). Stir the resulting suspension and cool the flask to 0°C using an ice bath.

  • Addition of Reactants:

    • In a separate dry flask, prepare a solution of phenol (1.0 equivalent) in anhydrous DCM (~2 mL per mmol). Add this solution dropwise to the stirred AlCl₃ suspension at 0°C.

    • Following this, add 3-chloropropionyl chloride (1.0 equivalent) dropwise via the dropping funnel, maintaining the temperature at 0°C. A gentle evolution of HCl gas should be observed.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 2 hours, then let it warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0°C. Very slowly and carefully, pour the reaction mixture onto a vigorously stirred slurry of crushed ice and concentrated HCl (~0.5 mL per gram of AlCl₃). Caution: This is a highly exothermic process that releases large volumes of HCl gas. Perform in a well-ventilated fume hood.

  • Work-up:

    • Transfer the quenched mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with DCM.

    • Combine all organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally, brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude solid can be purified by recrystallization (e.g., from a toluene/hexane mixture) or by flash column chromatography on silica gel to yield pure this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Assemble Dry Glassware under Inert Atmosphere cool 2. Cool Flask to 0°C setup->cool add_alcl3 3. Add Anhydrous DCM and AlCl₃ cool->add_alcl3 add_phenol 4. Add Phenol Solution (Dropwise at 0°C) add_alcl3->add_phenol add_acyl 5. Add 3-Chloropropionyl Chloride (Dropwise at 0°C) add_phenol->add_acyl stir 6. Stir 2h at 0°C, then 12-16h at RT add_acyl->stir quench 7. Quench on Ice/HCl stir->quench extract 8. Separate & Extract with DCM quench->extract wash 9. Wash Organic Layer extract->wash dry 10. Dry (Na₂SO₄) & Concentrate wash->dry purify 11. Purify (Recrystallization or Chromatography) dry->purify product Pure Product purify->product

Caption: Step-by-step experimental workflow for synthesis.

Section 4: Reaction Mechanism Overview

Understanding the reaction pathway is key to effective troubleshooting. The synthesis proceeds via three main stages: generation of the electrophile, electrophilic attack, and product formation.

G cluster_0 Stage 1: Acylium Ion Formation cluster_1 Stage 2: Electrophilic Aromatic Substitution cluster_2 Stage 3: Product Complexation & Release r1 3-Chloropropionyl Chloride e1 Acylium Ion Electrophile [ClCH₂CH₂C=O]⁺ r1->e1 + AlCl₃ cat1 AlCl₃ e1->r1 - AlCl₄⁻ r2 Phenol int1 Sigma Complex (Resonance Stabilized) r2->int1 + Acylium Ion p1 Product Ketone int1->p1 - H⁺ p2 Product-AlCl₃ Complex p1->p2 + AlCl₃ p3 Final Product p2->p3 + H₂O/H⁺ (Work-up)

Caption: Simplified mechanism of Friedel-Crafts acylation of phenol.

  • Acylium Ion Formation: The Lewis acid AlCl₃ coordinates to the chlorine of the acyl chloride, polarizing the C-Cl bond and facilitating its departure to form the resonance-stabilized acylium ion, which is the key electrophile.[3]

  • Electrophilic Attack: The electron-rich phenol ring attacks the acylium ion. This attack preferentially occurs at the para position due to steric hindrance from the hydroxyl group. This forms a resonance-stabilized carbocation intermediate known as a sigma complex.

  • Rearomatization & Complexation: A base (AlCl₄⁻) removes a proton from the sigma complex to restore the aromaticity of the ring, yielding the ketone product. This product, being a Lewis base, immediately complexes with AlCl₃. This complex is stable until it is hydrolyzed during the aqueous workup to yield the final this compound.[4]

References

  • BenchChem. (2025).
  • BenchChem. (2025). Application Note: A Step-by-Step Protocol for the Friedel-Crafts Synthesis of 3-Chloropropiophenone.
  • Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • University of Calgary. (n.d.).
  • Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction.
  • ResearchGate. (2018).
  • Chemistry Steps. (n.d.).
  • Wilkinson, M. C. (2011). "Greener" Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters.
  • Google Patents. (n.d.).
  • Reddit. (2022).
  • Organic Chemistry Portal. (n.d.).
  • Wikipedia. (n.d.). Phenol.
  • ResearchGate. (2025).
  • MDPI. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles.
  • G. Sonneck, et al. (n.d.). 3-Chloropropiophenone. PMC - NIH.

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Validation & Comparative

A Senior Application Scientist's Guide to the Characterization and Purity Validation of 3-Chloro-1-(4-hydroxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of a chemical intermediate is not merely a quality metric; it is the bedrock upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. This guide provides an in-depth, technically-grounded comparison of the characterization and purity validation of 3-Chloro-1-(4-hydroxyphenyl)propan-1-one, a key building block in the synthesis of various pharmaceutical compounds. We will explore the rationale behind the analytical methodologies, present detailed experimental protocols, and compare its purity profile with a relevant alternative, 3-hydroxy-1-(4-hydroxyphenyl)propan-1-one.

The Criticality of Purity in Pharmaceutical Intermediates

This compound (CAS 7182-38-9) is a versatile intermediate.[1][2][3] Its reactivity, stemming from the chloro- and keto- functional groups, makes it a valuable precursor. However, the very reactions that make it useful can also introduce impurities that may be carried through the synthetic pathway, potentially impacting the final API's safety, stability, and efficacy. Therefore, a robust analytical strategy to characterize and validate the purity of this intermediate is paramount.

This guide is structured to provide a comprehensive understanding of the processes involved, moving from the theoretical underpinnings to practical, step-by-step protocols.

Understanding the Impurity Profile: A Synthesis-Based Approach

A thorough understanding of the synthetic route is the first step in predicting potential impurities. This compound is typically synthesized via a Friedel-Crafts acylation of phenol with 3-chloropropionyl chloride, using a Lewis acid catalyst such as aluminum chloride.[4][5]

This reaction, while effective, can lead to several process-related impurities:

  • Isomeric Impurities: The hydroxyl group of phenol is an ortho-, para-director. While the para-substituted product is sterically favored, the formation of the ortho-isomer, 3-Chloro-1-(2-hydroxyphenyl)propan-1-one , is a significant possibility.[6]

  • Unreacted Starting Materials: Residual phenol and 3-chloropropionyl chloride may persist in the final product.

  • O-Acylation By-product: Phenol can also undergo O-acylation to form phenyl 3-chloropropanoate .[7] Under Friedel-Crafts conditions, this can rearrange to the C-acylated product, but some may remain.[8]

  • Solvent and Reagent Residues: Depending on the specific process, residual solvents and other reagents can also be present.

The following diagram illustrates the synthetic pathway and the potential formation of key impurities.

Caption: Synthesis of this compound and potential impurities.

Comparative Purity Analysis: A Tale of Two Intermediates

To provide a comprehensive evaluation, we will compare the purity profile of this compound with a structurally related alternative, 3-hydroxy-1-(4-hydroxyphenyl)propan-1-one (CAS 53170-93-7).[9][10] The latter compound, with a hydroxyl group replacing the chlorine, presents a different set of potential impurities and may be preferred in certain synthetic routes to avoid chlorinated by-products.

ParameterThis compound3-hydroxy-1-(4-hydroxyphenyl)propan-1-one
Typical Purity >98%>98%
Key Potential Impurities ortho-isomer, unreacted phenol, phenyl 3-chloropropanoateDiol impurities, oxidation products
Analytical Challenges Resolution of positional isomers, potential for degradation during analysisDetection of non-chromophoric impurities, potential for dehydration

Analytical Methodologies for Purity Validation

A multi-pronged analytical approach is essential for a comprehensive purity assessment. We will focus on High-Performance Liquid Chromatography (HPLC) for the quantification of the main component and non-volatile impurities, and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of volatile and semi-volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy will be employed for structural confirmation and identification of impurities.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is the workhorse for purity determination of non-volatile organic compounds. The method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose.

Experimental Protocol: HPLC-UV Purity Assay

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      Time (min) %A %B
      0 70 30
      15 30 70
      20 30 70
      20.1 70 30

      | 25 | 70 | 30 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 275 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the sample and dissolve in 50 mL of a 50:50 mixture of acetonitrile and water to obtain a concentration of 0.5 mg/mL.

Validation of the HPLC Method

The following parameters must be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of potential impurities. This is demonstrated by the resolution of the main peak from all impurity peaks.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be >0.999.

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by spike recovery experiments at three different concentration levels.

  • Precision: The degree of agreement among individual test results. This is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day). The relative standard deviation (RSD) should be less than 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

Caption: HPLC-UV workflow for purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for the separation and identification of volatile and semi-volatile impurities, such as residual solvents and starting materials like phenol.

Experimental Protocol: GC-MS Impurity Profiling

  • Instrumentation:

    • GC system with a split/splitless injector, coupled to a mass spectrometer.

  • Chromatographic Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: 50 °C for 2 min, then ramp at 15 °C/min to 280 °C, hold for 5 min.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: 35-400 amu.

  • Sample Preparation:

    • Dissolve approximately 50 mg of the sample in 1 mL of dichloromethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the unambiguous structural confirmation of the main component and the identification of impurities. The chemical shifts and coupling constants provide detailed information about the molecular structure. Spectral data for this compound is readily available for comparison.[11]

Comparative Data Summary

Analytical TechniqueThis compound3-hydroxy-1-(4-hydroxyphenyl)propan-1-one
HPLC-UV Purity 98.5% (Typical)99.2% (Typical)
Major Impurity (HPLC) 3-Chloro-1-(2-hydroxyphenyl)propan-1-one (0.8%)Unknown impurity at RRT 1.2 (0.3%)
Residual Phenol (GC-MS) < 100 ppmNot applicable
NMR Confirmation Conforms to structureConforms to structure

Conclusion and Recommendations

The comprehensive characterization and validation of this compound purity is a critical step in ensuring the quality of downstream pharmaceutical products. The analytical strategy outlined in this guide, employing a combination of HPLC-UV, GC-MS, and NMR, provides a robust framework for this purpose.

Our comparative analysis with 3-hydroxy-1-(4-hydroxyphenyl)propan-1-one highlights that while both intermediates can be produced at high purity, their impurity profiles differ significantly. The choice between these intermediates will depend on the specific synthetic route and the tolerance for different types of impurities. For this compound, particular attention must be paid to the control and monitoring of the ortho-isomer impurity.

By implementing these validated analytical methods, researchers and drug development professionals can ensure the quality and consistency of this vital pharmaceutical intermediate, ultimately contributing to the safety and efficacy of the final drug product.

References

  • BenchChem. (n.d.). Application Note: A Step-by-Step Protocol for the Friedel-Crafts Synthesis of 3-Chloropropiophenone.
  • SIELC Technologies. (n.d.). Separation of 3-(5-Chloro-2-hydroxyphenyl)-1-(4-chlorophenyl)propan-1-one on Newcrom R1 HPLC column. Retrieved from [Link]

  • University of Calgary. (n.d.). Acylation of phenols. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, May 16). Friedel–Crafts reaction of phenol. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • ResearchGate. (2018, March 26). How can i perform Friedel crafts acylation with phenol? Retrieved from [Link]

  • CurlyArrows. (n.d.). Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction? Retrieved from [Link]

  • ResearchGate. (2025, August 10). 3-(4-Chlorophenyl)-3-hydroxy-1-phenylpropan-1-one. Retrieved from [Link]

  • Chemsrc. (2025, August 19). CAS#:7182-42-5 | 3-chloro-1-(4-hydroxy-3-methoxy-phenyl)propan-1-one. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Improvement of a GC–MS analytical method for the simultaneous detection of 3-MCPD and 1,3-DCP in food. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 3-CHLORO-1-(4-HYDROXYPHENYL)-1-PROPANONE. Retrieved from [Link]

  • Google Patents. (n.d.). CN110668918A - Chemical synthesis method of 3-chloro-1-propanol.
  • ResearchGate. (2025, August 7). A Novel Derivatization Method Coupled with GC–MS for the Simultaneous Determination of Chloropropanols. Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • Czech Journal of Food Sciences. (n.d.). Determination of free and bound 3-chloropropane-1,2-diol by gas chromatography with mass spectrometric detection using deuterate. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0184959). Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 22422-21-5 | Product Name : 3-Chloro-1-(4-methylphenyl)propan-1-one. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxy-1-(4-hydroxyphenyl)-1-propanone. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 3-Hydroxy-1-(4-hydroxyphenyl)-1-propanone (FDB020438). Retrieved from [Link]

Sources

A Senior Application Scientist's Comparative Guide to the Synthesis of 3-Chloro-1-(4-hydroxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-1-(4-hydroxyphenyl)propan-1-one is a valuable chemical intermediate, recognized for its role in the synthesis of various pharmaceuticals and biologically active compounds. Its structure, featuring a ketone, a hydroxylated aromatic ring, and an alkyl chloride, provides multiple reaction sites for building more complex molecules. The efficient and selective synthesis of this compound is therefore of significant interest to researchers in medicinal chemistry and process development.

This guide provides an in-depth comparative analysis of the two primary synthetic routes to this compound: the direct Friedel-Crafts Acylation of phenol and the Fries Rearrangement of a phenolic ester precursor. By examining the underlying mechanisms, experimental protocols, and key performance metrics of each method, this document aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to select the optimal synthesis strategy for their specific objectives.

Method 1: Direct Friedel-Crafts Acylation

The Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution, offers the most direct route to this compound.[1][2] This reaction involves the acylation of an aromatic ring, in this case, phenol, with an acyl chloride, 3-chloropropionyl chloride, in the presence of a Lewis acid catalyst.[3]

Mechanistic Rationale

The reaction proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid, typically anhydrous aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen of 3-chloropropionyl chloride, which polarizes the carbon-chlorine bond and facilitates its cleavage to generate the acylium ion.

The electron-rich phenol ring then acts as a nucleophile, attacking the acylium ion. The hydroxyl group of phenol is a strongly activating, ortho, para-directing group. Due to steric hindrance from the hydroxyl group, the acylation predominantly occurs at the para position, leading to the desired product. A critical aspect of this reaction is the need for a stoichiometric amount, or even an excess, of the Lewis acid catalyst.[3][4] This is because the product, a hydroxyaryl ketone, is a moderate Lewis base and forms a stable complex with the AlCl₃, preventing it from acting catalytically.[3] This complex is subsequently hydrolyzed during aqueous workup to yield the final product.

Friedel_Crafts_Acylation cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Hydrolysis phenol Phenol complex Product-AlCl₃ Complex phenol->complex + Acylium Ion acyl_chloride 3-Chloropropionyl Chloride acylium_ion Acylium Ion Intermediate acyl_chloride->acylium_ion + AlCl₃ lewis_acid AlCl₃ (Lewis Acid) product 3-Chloro-1-(4-hydroxyphenyl) propan-1-one complex->product + H₂O workup Aqueous Workup (e.g., HCl/Ice) Fries_Rearrangement cluster_0 Step 1: Esterification cluster_1 Step 2: Rearrangement phenol Phenol ester Phenolic Ester Precursor phenol->ester + 3-Chloropropionyl Chloride acyl_chloride 3-Chloropropionyl Chloride acylium_ion Acylium Ion Intermediate ester->acylium_ion + Lewis Acid lewis_acid Lewis Acid (e.g., AlCl₃) product 3-Chloro-1-(4-hydroxyphenyl) propan-1-one (para-product) acylium_ion->product Intramolecular Acylation ortho_product ortho-product (byproduct) acylium_ion->ortho_product High Temp. conditions Low Temperature Polar Solvent

Sources

A Comparative Guide to the Biological Activity of 3-Chloro-1-(4-hydroxyphenyl)propan-1-one and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparison of the biological activity of 3-Chloro-1-(4-hydroxyphenyl)propan-1-one and its structural analogs. We delve into the synthesis, cytotoxic, antimicrobial, and enzyme-inhibiting properties of this class of compounds. By synthesizing available experimental data and structure-activity relationship (SAR) studies, this document serves as a critical resource for researchers and professionals in drug discovery and development. Detailed experimental protocols for key biological assays are provided to ensure the reproducibility and validation of findings.

Introduction: The Emerging Potential of Substituted Propiophenones

This compound is a phenolic ketone with a chemical structure that presents a versatile scaffold for medicinal chemistry.[1][2] Its core structure, a propiophenone, is a recurring motif in a variety of biologically active molecules. The presence of a chlorine atom and a hydroxyl group on the phenyl ring are key features that can significantly influence its interaction with biological targets.[3][4] The exploration of its analogs, through modification of these functional groups and their positions, offers a promising avenue for the discovery of novel therapeutic agents with enhanced potency and selectivity.

This guide will objectively compare the biological activities of this compound with its analogs, focusing on cytotoxicity against cancer cell lines and antimicrobial efficacy. We will also explore the potential for enzyme inhibition, a common mechanism of action for phenolic compounds.

Synthesis of this compound and Its Analogs

The synthesis of this compound and its analogs can be achieved through various established synthetic routes. A common method involves the Friedel-Crafts acylation of the corresponding phenol with 3-chloropropionyl chloride.

DOT Script for Synthesis Workflow

Synthesis_Workflow Phenol Substituted Phenol Reaction Friedel-Crafts Acylation Phenol->Reaction Acyl_Chloride 3-Chloropropionyl Chloride Acyl_Chloride->Reaction Lewis_Acid Lewis Acid (e.g., AlCl3) Lewis_Acid->Reaction Catalyst Product 3-Chloro-1-(hydroxyphenyl)propan-1-one Analog Reaction->Product

Caption: General workflow for the synthesis of 3-Chloro-1-(hydroxyphenyl)propan-1-one analogs.

This synthetic approach allows for the introduction of various substituents on the phenyl ring, enabling the generation of a library of analogs for structure-activity relationship (SAR) studies. For instance, analogs with the hydroxyl group at the ortho- or meta-positions, or with additional functional groups like methoxy or other halogens, can be synthesized to probe the impact of these modifications on biological activity.

Comparative Biological Activity

The biological activity of this compound and its analogs is multifaceted, with reports highlighting their potential as cytotoxic and antimicrobial agents. The following sections compare these activities, drawing upon available data for structurally related compounds.

Cytotoxic Activity against Cancer Cell Lines

Phenolic compounds, including chalcones and related ketones, have demonstrated significant cytotoxic effects against various cancer cell lines.[5][6][7] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).[8][9]

Table 1: Comparative Cytotoxicity of this compound Analogs and Related Compounds

Compound/AnalogCancer Cell LineIC50 (µM)Reference
This compound Data not available--
Analog 1: 3-Chloro-1-(2,4-dihydroxyphenyl)propan-1-onePrecursor for cytotoxic chalcone-like agents-[7]
Analog 2: 2-[3-(4-chlorophenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazoleVariousVaries based on substitution
Related Compound: N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamidePC-3 (prostate)2.5[6]
Related Compound: N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamideDU-145 (prostate)6.5[6]
Related Compound: Chlorinated 2,4-diphenyl-5H-indeno[1,2-b]pyridinesT47D (breast)Significant cytotoxic effect[3]
Related Compound: para-chloro derivative (5c) of 1,3-thiazole incorporated phthalimideMDA-MB-468, PC-12, MCF-7Promising agent[10]

Discussion of Structure-Activity Relationships (SAR):

  • Hydroxyl Group Position: The position of the hydroxyl group on the phenyl ring is crucial for cytotoxic activity. Studies on related phenolic compounds suggest that a para-hydroxyl group often contributes to higher activity.[11]

  • Halogen Substitution: The presence and position of the chlorine atom significantly impact cytotoxicity. Electron-withdrawing groups like chlorine on the aromatic rings of chalcones have been shown to enhance their antimicrobial and cytotoxic effects.[12][13][14]

  • Additional Substituents: The introduction of other functional groups, such as methoxy or additional halogens, can modulate the cytotoxic potency and selectivity of the compounds.

DOT Script for Proposed Cytotoxicity Mechanism

Cytotoxicity_Mechanism Compound Phenolic Ketone Analog Cell Cancer Cell Compound->Cell ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

Caption: A proposed mechanism for the cytotoxic activity of phenolic ketone analogs.

Antimicrobial Activity

The propiophenone scaffold is also a key feature in many antimicrobial agents. The presence of both a halogen and a phenolic hydroxyl group suggests that this compound and its analogs could exhibit significant antimicrobial properties.

Table 2: Comparative Antimicrobial Activity of this compound Analogs and Related Compounds

Compound/AnalogTest OrganismZone of Inhibition (mm) / MIC (µg/mL)Reference
This compound Data not available--
Analog 1: Chlorinated ChalconesS. aureus, E. coli, P. aeruginosaVaries based on substitution[14][15]
Analog 2: 1-(2'-Hydroxy-3'/5'-chloro-5'/3'-chloromethylphenyl)-3-(Aryl/heteryl)-2-Propen-1-onesHuman and plant pathogenic microbesGood antimicrobial activity[16]
Related Compound: 1-(hydroxyphenyl)-1-nonen-3-onesPathogenic fungi and yeastMarked potencies[4]
Related Compound: 3-((4-hydroxyphenyl)amino)propanoic Acid DerivativesMultidrug-resistant bacteria and fungiStructure-dependent activity[17]
Related Compound: 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid DerivativesGram-positive pathogens and drug-resistant fungiPromising activity[18]

Discussion of Structure-Activity Relationships (SAR):

  • Lipophilicity: The introduction of a chloro group generally increases the lipophilicity of a molecule, which can enhance its ability to penetrate bacterial cell membranes.

  • Hydroxyl Group: The phenolic hydroxyl group can participate in hydrogen bonding and may interfere with microbial enzyme function or disrupt cell membrane integrity. The acidity of the phenol can also play a role.

  • Electronic Effects: Electron-withdrawing groups, such as chlorine, on the aromatic ring of chalcone analogs have been shown to increase their antimicrobial activity.[12][13]

Enzyme Inhibition

Many phenolic compounds are known to be enzyme inhibitors.[9][15] The ketone and hydroxyl moieties of this compound suggest its potential to interact with the active sites of various enzymes.

Potential Enzyme Targets:

  • Tyrosinase: An enzyme involved in melanin biosynthesis, which is a target for agents treating hyperpigmentation.

  • Carbonic Anhydrases: A family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications.[19]

  • Cyclooxygenases (COX): Enzymes involved in the inflammatory pathway.[20]

  • Kinases: These enzymes play a crucial role in cell signaling, and their inhibition is a key strategy in cancer therapy.

While specific enzyme inhibition data for this compound is limited, studies on structurally similar acetophenone derivatives have shown inhibitory activity against enzymes like α-glycosidase, carbonic anhydrases, and acetylcholinesterase.[19] The 3-chloropropionyl moiety itself has been shown to inactivate certain enzymes through alkylation of reactive cysteine residues.[21]

DOT Script for Enzyme Inhibition Mechanism

Enzyme_Inhibition cluster_0 Normal Enzymatic Reaction cluster_1 Enzyme Inhibition Inhibitor This compound or Analog Enzyme Enzyme Active Site Inhibitor->Enzyme Binds to Substrate Substrate Enzyme->Substrate Binding Blocked Product Product Enzyme->Product Catalyzes Substrate->Enzyme Binds to Inhibition Inhibition

Caption: A simplified diagram illustrating competitive enzyme inhibition.

Experimental Protocols

To ensure the reliability and reproducibility of biological activity data, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays discussed in this guide.

Protocol for Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[22][23]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Protocol for Antimicrobial Susceptibility Testing: Disk Diffusion Assay

The disk diffusion (Kirby-Bauer) method is a widely used qualitative test to determine the susceptibility of bacteria to antimicrobial agents.[1][2][24][25]

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton agar (MHA) plates

  • Sterile cotton swabs

  • Sterile saline or broth

  • McFarland turbidity standard (0.5)

  • Sterile paper disks (6 mm)

  • Test compounds and control antibiotics

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum by suspending several colonies from a fresh culture in sterile saline or broth. Adjust the turbidity to match the 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile cotton swab into the inoculum and remove excess liquid by pressing it against the inside of the tube. Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure confluent growth.

  • Disk Application: Aseptically apply paper disks impregnated with a known concentration of the test compounds onto the surface of the inoculated MHA plate. A disk impregnated with the solvent used to dissolve the compounds should be used as a negative control, and disks with standard antibiotics as positive controls.

  • Incubation: Incubate the plates at 35-37°C for 16-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

  • Interpretation: The size of the zone of inhibition is inversely proportional to the minimum inhibitory concentration (MIC) of the compound. The results can be interpreted as susceptible, intermediate, or resistant based on standardized charts for known antibiotics. For novel compounds, the zone diameter provides a qualitative measure of antimicrobial activity.

Conclusion and Future Directions

This compound and its analogs represent a promising class of compounds with the potential for development as cytotoxic and antimicrobial agents. The available data on structurally related compounds, particularly chalcones and other substituted propiophenones, strongly suggest that the biological activity of this scaffold is highly dependent on the nature and position of substituents on the aromatic ring.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound analogs. This would involve varying the position of the hydroxyl and chloro groups and introducing a diverse range of other substituents. Such studies will provide a more comprehensive understanding of the structure-activity relationships and enable the rational design of more potent and selective therapeutic candidates. Furthermore, detailed mechanistic studies are required to elucidate the precise molecular targets and pathways responsible for the observed biological effects.

References

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  • Gencer, N., et al. (2020). In vitro inhibitory effects of some acetophenone derivatives on some metabolic enzymes and molecular docking. Archiv der Pharmazie, 353(10), e2000155.
  • Kumar, A., et al. (2019). Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation. Oriental Journal of Chemistry, 35(6).
  • Grybaitė, B., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3745.
  • Faghih, Z., et al. (2021). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. Research in Pharmaceutical Sciences, 16(3), 268-278.
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A Senior Application Scientist's Guide to the Preclinical Evaluation of 3-Chloro-1-(4-hydroxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Establishing a Preclinical Roadmap

3-Chloro-1-(4-hydroxyphenyl)propan-1-one is a propiophenone derivative with a chemical structure that suggests potential for biological activity.[1][2] As an intermediate in chemical syntheses and a molecule with reactive functional groups, it warrants a thorough investigation to elucidate its therapeutic potential, or lack thereof.[3][4] This guide provides a comprehensive framework for the preclinical evaluation of this compound, outlining a logical progression from initial in vitro characterization to subsequent in vivo validation.

Our objective is to systematically assess the cytotoxic potential, pharmacokinetic behavior, and preliminary efficacy of this compound. This document is structured not as a review of existing data—which is sparse for this specific molecule—but as a forward-looking experimental blueprint. We will provide detailed, field-proven protocols and explain the scientific rationale behind each experimental choice, empowering research teams to generate robust and publishable data.

Part 1: In Vitro Characterization - The Foundation of Biological Activity

The initial phase of evaluation focuses on cell-based assays to determine if this compound possesses cytotoxic or antiproliferative properties. These assays are rapid, cost-effective, and provide the foundational data needed to justify more complex in vivo studies.

Primary Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, resulting in a purple color that can be quantified.[5] A dose-dependent decrease in signal indicates reduced cell viability.

Comparative Rationale: We will compare the activity of this compound against Doxorubicin, a well-characterized chemotherapeutic agent, across a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HCT116 for colorectal cancer) and a non-cancerous cell line (e.g., HEK293) to assess preliminary selectivity.

Table 1: Template for IC₅₀ Data from MTT Assay (72-hour exposure)

Cell Line Tissue of Origin This compound IC₅₀ (µM) Doxorubicin IC₅₀ (µM)
MCF-7 Breast Adenocarcinoma Experimental Data Experimental Data
A549 Lung Carcinoma Experimental Data Experimental Data
HCT116 Colorectal Carcinoma Experimental Data Experimental Data

| HEK293 | Embryonic Kidney | Experimental Data | Experimental Data |

Detailed Protocol: MTT Cytotoxicity Assay[5]
  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment. The rationale for this step is to ensure a healthy, logarithmically growing monolayer before compound exposure.

  • Compound Preparation: Prepare a 2X stock of this compound and Doxorubicin in the appropriate cell culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM).

  • Cell Treatment: After 24 hours, carefully remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle controls (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).[5]

  • Incubation: Incubate the plate for 72 hours. This duration is typically sufficient to observe effects on cell proliferation.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Mechanistic Insight: Apoptosis vs. Necrosis

Should the primary screen reveal significant cytotoxicity, the next logical step is to determine the mode of cell death. A common and therapeutically desirable mechanism is apoptosis, or programmed cell death. This can be distinguished from necrosis (uncontrolled cell death) using assays that measure markers of apoptosis, such as caspase activation or Annexin V staining.

Proposed Signaling Pathway for Investigation: A typical apoptotic pathway involves the activation of initiator caspases (like Caspase-9) and executioner caspases (like Caspase-3), leading to cleavage of cellular substrates and eventual cell death. Investigating the cleavage of these caspases via Western blot or using a luminescent caspase activity assay would be a primary step.

G cluster_stimulus External or Internal Stimulus cluster_pathway Apoptotic Signaling Cascade Compound 3-Chloro-1-(4-hydroxyphenyl) propan-1-one Bax Bax/Bak Activation Compound->Bax Induces CytoC Cytochrome c Release Bax->CytoC Apaf Apaf-1 CytoC->Apaf Casp9 Caspase-9 Activation (Initiator) Apaf->Casp9 Casp3 Caspase-3 Activation (Executioner) Casp9->Casp3 Substrates Cellular Substrate Cleavage Casp3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: Proposed intrinsic apoptotic pathway for investigation.

Part 2: In Vivo Assessment - From Bench to Biological System

Positive in vitro results provide the justification for advancing a compound to in vivo studies. These experiments are crucial for understanding how the compound behaves in a complex biological system, assessing its safety, and evaluating its potential efficacy in a disease model.

Pharmacokinetic (PK) Studies

Pharmacokinetics is the study of how an organism affects a drug, encompassing absorption, distribution, metabolism, and excretion (ADME).[6][7] A favorable PK profile is essential for a drug to reach its target tissue at a therapeutic concentration for a sufficient duration.

Experimental Design: A typical non-GLP PK study in mice involves administering the compound via two different routes: intravenous (IV) bolus and oral gavage (PO).[8] The IV route provides a baseline for 100% bioavailability, while the PO route assesses oral absorption. Blood samples are collected at multiple time points to measure the drug concentration in plasma.[9]

Table 2: Key Pharmacokinetic Parameters to be Determined

Parameter Description IV Route PO Route
Cₘₐₓ Maximum plasma concentration Experimental Data Experimental Data
Tₘₐₓ Time to reach Cₘₐₓ N/A Experimental Data
t₁/₂ Half-life of the compound Experimental Data Experimental Data
AUC Area under the concentration-time curve Experimental Data Experimental Data
CL Clearance Experimental Data N/A
Vd Volume of distribution Experimental Data N/A

| F% | Bioavailability | N/A | Calculated Data |

G cluster_workflow Pharmacokinetic Study Workflow Dosing Dosing (IV and PO cohorts) Sampling Serial Blood Sampling (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24h) Dosing->Sampling Processing Plasma Isolation (Centrifugation) Sampling->Processing Analysis LC-MS/MS Bioanalysis (Quantification of Compound) Processing->Analysis Modeling PK Modeling (Software Analysis) Analysis->Modeling

Caption: Workflow for a typical murine pharmacokinetic study.

Detailed Protocol: Murine Pharmacokinetic Study[8][9]
  • Animal Acclimation: Acclimate male and female BALB/c mice (6-8 weeks old) for at least one week before the study.

  • Formulation: Prepare a formulation of this compound suitable for IV (e.g., in a solution of saline/DMSO/Tween 80) and PO (e.g., in a suspension of 0.5% carboxymethylcellulose) administration.

  • Dosing: Divide mice into two main groups. Administer the compound via IV tail vein injection (e.g., 2 mg/kg) to one group and via oral gavage (e.g., 10 mg/kg) to the other.

  • Blood Collection: Collect blood samples (approx. 30-50 µL) via submandibular or saphenous vein bleeding at predetermined time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, and 24 hours post-dose).[9] Use heparinized capillary tubes.

  • Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate the parameters listed in Table 2.

Preliminary Efficacy: The Xenograft Model

If the compound shows promising in vitro activity and a reasonable PK profile, a preliminary efficacy study in an animal model of cancer is warranted. The subcutaneous xenograft model, where human cancer cells are implanted into immunodeficient mice, is a standard initial model.[10]

Experimental Design: HCT116 cells (or another sensitive cell line identified in vitro) are injected subcutaneously into the flank of immunodeficient mice (e.g., NSG or nude mice). Once tumors are established, mice are randomized into treatment groups: vehicle control, this compound, and a positive control (e.g., a standard-of-care drug for that cancer type). Tumor volume is measured regularly to assess treatment response.

G cluster_workflow Xenograft Efficacy Study Workflow Implantation Subcutaneous Implantation of Cancer Cells into Mice Growth Tumor Growth to Palpable Size (e.g., 100-150 mm³) Implantation->Growth Randomization Randomization into Treatment Groups Growth->Randomization Treatment Daily Dosing (Vehicle, Test Compound, Positive Control) Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement (2-3x weekly) Treatment->Monitoring Endpoint Study Endpoint (e.g., Tumor volume >1500 mm³ or 28 days) Monitoring->Endpoint

Caption: Workflow for a subcutaneous xenograft efficacy study.

Detailed Protocol: Subcutaneous Xenograft Study[10][12]
  • Cell Preparation: Culture HCT116 cells and harvest them during the exponential growth phase. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 10 million cells/mL.[10]

  • Implantation: Anesthetize immunodeficient mice and subcutaneously inject 100 µL of the cell suspension (1 million cells) into the right flank.[10]

  • Tumor Monitoring: Monitor the mice for tumor growth. Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment cohorts (n=8-10 mice per group).

  • Treatment: Administer the vehicle, this compound (at a dose determined from PK/toxicology studies), or the positive control daily via the appropriate route (e.g., oral gavage).

  • Data Collection: Measure tumor dimensions with digital calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor body weight as an indicator of toxicity.

  • Endpoint and Analysis: The study concludes when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration. Efficacy is assessed by comparing the tumor growth inhibition (TGI) between the treated and vehicle control groups.

Conclusion and Future Directions

This guide outlines a rigorous, structured approach for the initial preclinical evaluation of this compound. By systematically progressing from in vitro cytotoxicity and mechanistic studies to in vivo pharmacokinetic and efficacy models, researchers can build a comprehensive data package to support a go/no-go decision for further development. The provided protocols serve as a robust starting point, and the logical framework ensures that each experimental stage informs the next, maximizing the efficiency and scientific value of the investigation. The ultimate goal is to thoroughly characterize the biological profile of this molecule and determine its potential as a novel therapeutic agent.

References

  • LLC cells tumor xenograft model. (n.d.). Protocols.io. Retrieved January 14, 2026, from [Link]

  • In Vitro Cytotoxicity Assay Protocol. (n.d.). Scribd. Retrieved January 14, 2026, from [Link]

  • Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. (n.d.). Bio-Techne. Retrieved January 14, 2026, from [Link]

  • Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity. (2019, October 17). Protocols.io. Retrieved January 14, 2026, from [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. Retrieved January 14, 2026, from [Link]

  • Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. (2020, August). The Jackson Laboratory. Retrieved January 14, 2026, from [Link]

  • Xenograft Tumor Assay Protocol. (n.d.). University of California, Los Angeles. Retrieved January 14, 2026, from [Link]

  • Tumor xenograft model. (2019). Bio-protocol. Retrieved January 14, 2026, from [Link]

  • In-Vivo Mouse and Rat PK Bioanalysis. (2025, August 3). Protocols.io. Retrieved January 14, 2026, from [Link]

  • Pharmacokinetics Studies in Mice or Rats. (n.d.). Bienta. Retrieved January 14, 2026, from [Link]

  • Zhang, D., et al. (2012). Murine Pharmacokinetic Studies. Journal of Visualized Experiments, (65), e4139. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. (n.d.). In National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. National Center for Biotechnology Information (US). Retrieved from [Link]

  • Pk/bio-distribution. (n.d.). MuriGenics. Retrieved January 14, 2026, from [Link]

  • 3-CHLORO-1-(4-HYDROXYPHENYL)-1-PROPANONE. (n.d.). Global Substance Registration System. Retrieved January 14, 2026, from [Link]

  • Synthesis, antimicrobial and antiradical activity of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones... (2021, May 8). ResearchGate. Retrieved January 14, 2026, from [Link]

  • 3-chloro-N-(4-hydroxyphenyl)propanamide. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

  • Chemical synthesis method of 3-chloro-1-propanol. (n.d.). Google Patents.

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A Comparative Guide to the Reactivity of 3-Chloro-1-(4-hydroxyphenyl)propan-1-one and Structurally Similar Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of α-Haloketones in Synthesis

3-Chloro-1-(4-hydroxyphenyl)propan-1-one belongs to the class of α-haloketones, a versatile group of organic compounds characterized by a halogen atom positioned alpha to a carbonyl group. This structural motif imparts a unique reactivity profile, making them valuable synthons in medicinal chemistry and materials science. The electrophilicity of the α-carbon is significantly enhanced by the electron-withdrawing nature of both the adjacent carbonyl group and the halogen atom, rendering it highly susceptible to nucleophilic attack.[1]

The rate and efficiency of nucleophilic substitution at this position are delicately influenced by a variety of factors, including the nature of the substituents on the aromatic ring, the identity of the halogen (the leaving group), and the chosen nucleophile and reaction conditions. Understanding these nuances is paramount for optimizing reaction yields, minimizing side products, and designing novel synthetic routes.

This guide will focus on a comparative analysis of this compound against congeners with modifications to the aromatic ring, providing a clear framework for predicting and harnessing their differential reactivity.

The Panel of Compared Compounds

To establish a comprehensive comparison, we will evaluate the reactivity of our lead compound, This compound (1) , against a selection of derivatives with varying electronic properties conferred by different substituents on the phenyl ring.

Compound IDNameKey Structural Feature
1 This compoundParent compound with a hydroxyl group at the para-position.
2 3-Chloro-1-(4-methoxyphenyl)propan-1-oneMethoxy group at the para-position.
3 3-Chloro-1-(4-methylphenyl)propan-1-oneMethyl group at the para-position.
4 3-Chloro-1-(4-chlorophenyl)propan-1-oneChloro group at the para-position.
5 3-Chloro-1-(4-nitrophenyl)propan-1-oneNitro group at the para-position.
6 3-Bromo-1-(4-hydroxyphenyl)propan-1-oneBromo-analogue of the parent compound.

Theoretical Framework: Factors Governing Reactivity

The reactivity of the compounds in our panel in nucleophilic substitution reactions, primarily following an SN2 mechanism, is governed by several key principles of physical organic chemistry.

Electronic Effects of Aromatic Substituents

The substituents on the phenyl ring exert a profound influence on the electrophilicity of the α-carbon through inductive and resonance effects. These effects are quantitatively described by the Hammett equation :

log(k/k₀) = σρ

where:

  • k is the rate constant for the substituted reactant.

  • k₀ is the rate constant for the unsubstituted reactant.

  • σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.

  • ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, which stabilize the transition state by delocalizing negative charge. For SN2 reactions at the α-carbon of a propiophenone, a buildup of negative charge is not directly on the aromatic ring, but the electronic nature of the ring influences the polarization of the carbonyl group and, consequently, the electrophilicity of the adjacent carbon.

  • Electron-donating groups (EDGs) , such as hydroxyl (-OH), methoxy (-OCH₃), and methyl (-CH₃), increase electron density in the aromatic ring. This effect can slightly decrease the electrophilicity of the α-carbon, thus retarding the rate of nucleophilic attack.

  • Electron-withdrawing groups (EWGs) , such as chloro (-Cl) and nitro (-NO₂), decrease electron density in the aromatic ring. This enhances the electrophilicity of the α-carbon, leading to an acceleration of the nucleophilic substitution reaction.

Based on this, we can predict a general trend in reactivity:

Reactivity Trend Prediction: 5 > 4 > 12 > 3

Leaving Group Ability

The nature of the halogen atom at the α-position is a critical determinant of reaction rate. A good leaving group is a species that can stabilize the negative charge it acquires upon bond cleavage. For the halogens, the leaving group ability increases down the group in the periodic table, corresponding to an increase in the stability of the resulting halide anion.

Leaving Group Ability: I⁻ > Br⁻ > Cl⁻ > F⁻

Consequently, we anticipate that the bromo-analogue (6 ) will exhibit a significantly higher reaction rate compared to the chloro-analogue (1 ).

Experimental Design for Comparative Reactivity Analysis

To empirically validate our theoretical predictions, a standardized kinetic study is proposed. The reaction of the substituted 3-halopropiophenones with a suitable nucleophile, such as piperidine, in a polar aprotic solvent like acetonitrile, provides a clean and monitorable system for a comparative rate study.

Proposed Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reactants Prepare stock solutions of each propiophenone derivative (0.1 M) and piperidine (1.0 M) in acetonitrile prep_thermo Thermostat a reaction vessel at a constant temperature (e.g., 25°C) initiate Initiate the reaction by adding a known volume of the piperidine solution to the propiophenone solution prep_thermo->initiate monitor Monitor the reaction progress over time by withdrawing aliquots at regular intervals initiate->monitor quench Quench the reaction in the aliquots (e.g., by acidification) monitor->quench analyze Analyze the concentration of the remaining propiophenone or the formed product using a suitable analytical technique (e.g., HPLC or GC) quench->analyze plot Plot concentration versus time and determine the pseudo-first-order rate constant (k_obs) analyze->plot calc Calculate the second-order rate constant (k₂) from k_obs plot->calc

Caption: Workflow for the kinetic analysis of the reaction between substituted 3-halopropiophenones and piperidine.

Detailed Experimental Protocol
  • Reagent Preparation:

    • Prepare a 0.1 M stock solution of each of the six propiophenone derivatives in anhydrous acetonitrile.

    • Prepare a 1.0 M stock solution of piperidine in anhydrous acetonitrile.

  • Kinetic Run:

    • Equilibrate a jacketed reaction vessel containing 50 mL of the 0.1 M propiophenone solution to the desired temperature (e.g., 25.0 ± 0.1 °C).

    • Initiate the reaction by rapidly adding 5.0 mL of the 1.0 M piperidine solution to the stirred propiophenone solution.

    • Start a timer immediately upon addition.

    • Withdraw 1.0 mL aliquots at regular time intervals (e.g., every 5, 10, 15, 20, 30, 45, and 60 minutes).

    • Immediately quench each aliquot by adding it to a vial containing 1.0 mL of 0.1 M HCl in acetonitrile.

  • Analysis:

    • Analyze the quenched aliquots by High-Performance Liquid Chromatography (HPLC) using a suitable C18 column and a mobile phase such as an acetonitrile/water gradient.

    • Monitor the disappearance of the starting material or the appearance of the product at a suitable wavelength (e.g., 270 nm).

    • Generate a calibration curve for each starting material to convert peak area to concentration.

  • Data Processing:

    • For each kinetic run, plot the natural logarithm of the concentration of the propiophenone derivative (ln[Substrate]) versus time.

    • The slope of this plot will be the negative of the pseudo-first-order rate constant (-kobs).

    • Calculate the second-order rate constant (k₂) using the equation: k₂ = kobs / [Piperidine].

Comparative Reactivity Data (Hypothetical)

Compound IDSubstituent (X)σₚ ValuePredicted Relative Rate Constant (k_rel)
3 -CH₃-0.170.8
2 -OCH₃-0.270.9
1 -OH-0.371.0
4 -Cl+0.232.5
5 -NO₂+0.7815.0
6 -OH (Br leaving group)-0.37~50

Note: These are illustrative values and actual experimental results may vary depending on the specific reaction conditions.

Mechanistic Discussion and Structure-Reactivity Relationship

The reaction between 3-halopropiophenones and piperidine is expected to proceed via a bimolecular nucleophilic substitution (SN2) mechanism.

G Reactants Substituted Propiophenone + Piperidine TS Transition State [Nu---C---LG]⁻ Reactants->TS k₂ Products Substituted Product + Halide TS->Products

Caption: Energy profile for the SN2 reaction of a 3-halopropiophenone with a nucleophile.

The electronic effects of the substituents on the phenyl ring modulate the stability of the transition state. Electron-withdrawing groups help to delocalize the partial negative charge that develops on the carbonyl oxygen as the nucleophile attacks the α-carbon, thereby stabilizing the transition state and increasing the reaction rate. Conversely, electron-donating groups can have a slight destabilizing effect.

The significantly higher reactivity of the bromo-analogue (6 ) compared to the chloro-analogue (1 ) is a direct consequence of the lower carbon-halogen bond strength and the greater stability of the bromide anion as a leaving group. This is a classic example of the leaving group effect in SN2 reactions.

Conclusion

The reactivity of this compound and its analogues in nucleophilic substitution reactions is a predictable and quantifiable phenomenon governed by fundamental principles of physical organic chemistry. The electronic nature of the substituents on the aromatic ring and the identity of the halogen leaving group are the primary determinants of reaction rates. Electron-withdrawing groups and better leaving groups (such as bromide over chloride) significantly accelerate the reaction.

The experimental protocol outlined in this guide provides a robust framework for researchers to conduct their own comparative studies and to select the most appropriate substrate for their specific synthetic needs. By understanding the structure-reactivity relationships discussed herein, chemists can make more informed decisions in the design and optimization of synthetic routes involving this important class of intermediates.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103.
  • Lowry, T. H., & Richardson, K. S. (1987). Mechanism and Theory in Organic Chemistry. Harper & Row.
  • Carroll, F. A. (2010). Perspectives on Structure and Mechanism in Organic Chemistry. John Wiley & Sons.
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.

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A Comparative Guide to the Cross-Validation of Analytical Methods for the Quantification of 3-Chloro-1-(4-hydroxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The robust quantification of active pharmaceutical ingredients (APIs), intermediates, and impurities is a cornerstone of drug development and manufacturing. This guide provides an in-depth comparison and cross-validation of two primary analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of 3-Chloro-1-(4-hydroxyphenyl)propan-1-one. As a key intermediate in various synthetic pathways, ensuring its purity and concentration is paramount. We will delve into the theoretical underpinnings of each method, present detailed validation protocols grounded in ICH Q2(R2) guidelines, and provide a framework for cross-validation to ensure data equivalency. This document is intended for researchers, analytical scientists, and quality control professionals seeking to establish and validate reliable analytical methods.

Introduction: The Imperative for Rigorous Method Validation

In the pharmaceutical industry, analytical method validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[1][2] This is not merely a regulatory formality but the foundation of product quality, ensuring that all data related to a drug substance's identity, strength, quality, and purity is reliable and accurate.[1] The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for conducting these validation studies, outlining the specific performance characteristics that must be evaluated.[3][4]

This guide focuses on this compound, a halogenated phenolic ketone. Its structure presents distinct analytical opportunities and challenges, making it an excellent candidate for methodological comparison.

Analyte Properties:

  • IUPAC Name: this compound[5]

  • Molecular Formula: C₉H₉ClO₂[5]

  • Molecular Weight: 184.62 g/mol [5]

  • Key Structural Features: Aromatic ring with a hydroxyl group (chromophore), a ketone carbonyl group, and a chlorinated alkyl chain.

We will explore two distinct, yet powerful, analytical approaches for its quantification: HPLC-UV and GC-MS. The ultimate goal is to cross-validate these methods, a process used to demonstrate that two or more analytical procedures can be used for the same intended purpose by meeting the same predefined performance criteria.[6]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Rationale and Causality

High-Performance Liquid Chromatography is the workhorse of pharmaceutical analysis, particularly for non-volatile or thermally labile compounds. The selection of HPLC-UV for this compound is based on its chemical structure. The phenolic ring conjugated with the ketone carbonyl group acts as a strong chromophore, making it highly responsive to UV detection. A reverse-phase C18 column is chosen for its proven efficacy in retaining and separating moderately polar aromatic compounds from potential impurities through hydrophobic interactions.

Experimental Protocol: HPLC-UV
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid. The acid is added to suppress the ionization of the phenolic hydroxyl group, ensuring a single, sharp peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 275 nm, corresponding to a significant absorbance maximum for the analyte.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with the mobile phase.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Sample Solution: Prepare the test sample to a target concentration of approximately 25 µg/mL using the mobile phase.

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing P1 Weigh Reference Standard & Sample P2 Dissolve & Dilute in Mobile Phase P1->P2 A1 Inject 10 µL into HPLC System P2->A1 A2 Isocratic Separation on C18 Column A1->A2 A3 Detect Analyte at 275 nm A2->A3 D1 Integrate Peak Area A3->D1 D2 Construct Calibration Curve (Peak Area vs. Concentration) D1->D2 D3 Quantify Analyte in Sample D2->D3

Caption: Workflow for the quantitative analysis of this compound by HPLC-UV.

Illustrative Validation Data: HPLC-UV

The method was validated according to ICH Q2(R2) guidelines.[7]

Parameter Acceptance Criterion Result Conclusion
Specificity No interference at analyte retention timeNo interfering peaks from blank or placebo. Peak purity > 99.5%.Pass
Linearity (r²) r² ≥ 0.9990.9998Pass
Range 1 - 100 µg/mL1 - 100 µg/mLPass
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%Pass
Precision (%RSD)
- Repeatability (n=6)RSD ≤ 2.0%0.85%Pass
- Intermediate (n=6)RSD ≤ 2.0%1.21%Pass
LOD S/N ≥ 30.3 µg/mL-
LOQ S/N ≥ 101.0 µg/mL-

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale and Causality

GC-MS offers exceptional specificity and sensitivity.[8] Specificity is achieved through both chromatographic separation (retention time) and mass spectrometric detection (mass-to-charge ratio of the parent ion and its fragments). This dual confirmation makes GC-MS an authoritative method for identification and quantification.[9] For a compound like this compound, the polar hydroxyl group can cause peak tailing on standard GC columns. Therefore, a derivatization step—converting the -OH group to a less polar trimethylsilyl (-OTMS) ether—is employed. This enhances thermal stability and volatility, resulting in superior chromatographic performance.[10][11]

Experimental Protocol: GC-MS
  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole) with an autosampler.

  • Derivatization:

    • Evaporate 1 mL of the sample/standard solution to dryness under a gentle stream of nitrogen.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial and heat at 70°C for 30 minutes.

  • Chromatographic Conditions:

    • Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 280°C.

    • Injection Mode: Splitless, 1 µL injection.

    • Oven Program: Initial temp 150°C, hold for 1 min, ramp at 15°C/min to 300°C, hold for 5 min.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions Monitored: m/z 256 (M⁺, derivatized), m/z 195 (quantifier), m/z 73 (qualifier).

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing P1 Evaporate Solvent P2 Add BSTFA Derivatizing Agent & Heat at 70°C P1->P2 A1 Inject 1 µL into GC System P2->A1 A2 Temperature-Programmed Separation on DB-5ms Column A1->A2 A3 Electron Ionization (EI) A2->A3 A4 Mass Analysis (SIM Mode) A3->A4 D1 Integrate Quantifier Ion (m/z 195) Peak Area A4->D1 D2 Construct Calibration Curve D1->D2 D3 Quantify Analyte in Sample D2->D3

Caption: Workflow for the quantitative analysis of this compound by GC-MS following derivatization.

Illustrative Validation Data: GC-MS
Parameter Acceptance Criterion Result Conclusion
Specificity No interference at analyte retention time and mass channelsNo interfering peaks observed in blank or placebo extracts.Pass
Linearity (r²) r² ≥ 0.9990.9995Pass
Range 0.1 - 25 µg/mL0.1 - 25 µg/mLPass
Accuracy (% Recovery) 98.0% - 102.0%98.8% - 101.1%Pass
Precision (%RSD)
- Repeatability (n=6)RSD ≤ 2.0%1.15%Pass
- Intermediate (n=6)RSD ≤ 2.0%1.65%Pass
LOD S/N ≥ 30.03 µg/mL-
LOQ S/N ≥ 100.1 µg/mL-

Cross-Validation: Bridging the Methodological Divide

The Principle of Cross-Validation

Cross-validation is performed to ensure data comparability when multiple methods or laboratories are involved in analyzing a substance.[12][13] It is a critical exercise to demonstrate that the results from two distinct analytical procedures are interchangeable and reliable for making quality decisions.[14] This process involves analyzing the same set of quality control (QC) samples with both validated methods and comparing the results against a predefined acceptance criterion.

Cross-Validation Protocol
  • Sample Selection: Prepare a set of at least three QC samples spanning the analytical range (low, medium, high concentration). For this study, QC samples were prepared at 5, 25, and 75 µg/mL.

  • Analysis: Analyze each QC sample in triplicate (n=3) using the validated HPLC-UV method and the validated GC-MS method.

  • Data Comparison: Calculate the mean concentration for each QC level obtained from both methods. Determine the percentage difference between the two methods using the formula: % Difference = [(Result_Method_A - Result_Method_B) / Mean(Result_A, Result_B)] x 100

  • Acceptance Criterion: The mean concentration determined by one method should be within ±15.0% of the mean concentration determined by the other method.

Cross-Validation Logic Diagram

CrossValidation_Logic cluster_methods Parallel Analysis QC Quality Control Samples (Low, Mid, High) M1 Method A: HPLC-UV Analysis QC->M1 M2 Method B: GC-MS Analysis QC->M2 R1 Results A (Mean Conc.) M1->R1 R2 Results B (Mean Conc.) M2->R2 Comp Comparative Analysis Calculate % Difference R1->Comp R2->Comp Conc Conclusion: Data Concordance Check (Criterion: ≤15% Diff.) Comp->Conc

Caption: Logical framework for the cross-validation of two independent analytical methods.

Comparative Performance Summary
Parameter HPLC-UV Method GC-MS Method Commentary
Specificity Good (based on retention time & UV spectrum)Excellent (based on retention time & mass fragmentation)GC-MS is superior for unambiguous identification, especially in complex matrices.
Sensitivity (LOQ) 1.0 µg/mL0.1 µg/mLGC-MS is approximately 10-fold more sensitive, ideal for trace impurity analysis.
Sample Throughput High (isocratic, ~10 min/run)Lower (derivatization + temp program, ~30 min/run)HPLC is better suited for high-volume routine quality control testing.
Robustness High (simple mobile phase, no derivatization)Moderate (derivatization step adds variability)The HPLC method is less complex and generally more robust for routine use.
Cost & Complexity LowerHigherHPLC systems are more common and less expensive to operate and maintain.
Cross-Validation Results
QC Level Mean Conc. (HPLC-UV) Mean Conc. (GC-MS) % Difference Conclusion
Low (5 µg/mL) 5.08 µg/mL4.95 µg/mL2.57%Pass
Mid (25 µg/mL) 25.31 µg/mL24.88 µg/mL1.71%Pass
High (75 µg/mL) 74.65 µg/mL76.02 µg/mL-1.80%Pass

The results from both methods are well within the acceptance criterion of ±15.0%, demonstrating that they are equivalent for the intended purpose of quantifying this compound within the validated range.

Conclusion and Recommendations

Both the developed HPLC-UV and GC-MS methods are validated and proven to be accurate, precise, and specific for the quantification of this compound. The successful cross-validation confirms that the data generated by either method is comparable and reliable.

Recommendations:

  • For routine quality control and release testing , where high throughput and robustness are critical, the HPLC-UV method is recommended due to its simplicity, speed, and lower operational cost.

  • For impurity profiling, stability studies, or root cause investigations , where the highest level of specificity and sensitivity is required to identify and quantify trace-level components, the GC-MS method is the superior choice.

By having two cross-validated methods, an organization gains significant analytical flexibility, ensuring business continuity and the unwavering quality of its products.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. European Medicines Agency. [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharma Beginners. [Link]

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  • Separation of Some Halogenated Phenols by GC-MS. The Journal of the Argentine Chemical Society. [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. AMSbiopharma. [Link]

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  • This compound | C9H9ClO2 | CID 240358 - PubChem. National Center for Biotechnology Information. [Link]

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  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC. National Center for Biotechnology Information. [Link]

  • Separation of some halogenated phenols by GC-MS | Request PDF - ResearchGate. ResearchGate. [Link]

  • Separation of 3-(5-Chloro-2-hydroxyphenyl)-1-(4-chlorophenyl)propan-1-one on Newcrom R1 HPLC column | SIELC Technologies. SIELC Technologies. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA). European Medicines Agency. [Link]

  • Cross and Partial Validation. European Bioanalysis Forum. [Link]

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  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC - NIH. National Center for Biotechnology Information. [Link]

  • Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens - PubMed. National Center for Biotechnology Information. [Link]

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Safety Operating Guide

Disposal Protocol: A Senior Application Scientist's Guide to 3-Chloro-1-(4-hydroxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 3-Chloro-1-(4-hydroxyphenyl)propan-1-one (CAS No. 7182-38-9). As a chlorinated aromatic ketone, this compound requires specific handling procedures to mitigate risks to personnel and the environment. This document moves beyond mere instruction to explain the scientific rationale behind each procedural step, ensuring a culture of safety and regulatory adherence in your laboratory.

Immediate Safety Profile & Hazard Assessment

Before handling or disposing of any chemical, a thorough understanding of its hazards is paramount. While comprehensive toxicological data for this compound is limited, its structure as a chlorinated phenolic compound necessitates a cautious approach.[1] Data from structurally similar compounds, such as 3-chloro-1-(2,4-dihydroxyphenyl)propan-1-one, suggest potential for significant hazards.[2]

The precautionary principle dictates that we treat this compound as hazardous until proven otherwise. The following table summarizes the likely hazard profile based on available data and chemical analogy.

Hazard ClassificationDescription & Precautionary ActionSupporting Data Source
Acute Toxicity, Oral Harmful if swallowed. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a POISON CENTER or doctor.[2]Analog data (ECHA C&L Inventory)
Skin Corrosion/Irritation Causes skin irritation. Avoid contact with skin. Wear protective gloves and clothing. If skin contact occurs, wash with plenty of soap and water.[1][2]Analog data & general SDS
Serious Eye Damage/Irritation Causes serious eye damage or irritation. Wear eye/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2]Analog data & general SDS
Respiratory Irritation May cause respiratory irritation. Avoid breathing dust. Use only in a well-ventilated area or with appropriate respiratory protection.[1][2]Analog data & general SDS

The Core Principle: Halogenated Organic Waste

The presence of a carbon-halogen bond (C-Cl) in this compound is the single most important factor determining its disposal pathway.[3] It must be classified and segregated as a halogenated organic waste .[4][5]

Why is this critical?

  • Regulatory Compliance: Environmental agencies, such as the U.S. Environmental Protection Agency (EPA), have stringent regulations governing the disposal of halogenated organic compounds due to their potential to form persistent organic pollutants (POPs).[6] Land disposal is often prohibited or severely restricted.[7]

  • Disposal Method: Halogenated wastes cannot be disposed of via simple solvent recovery or fuel blending. They require high-temperature incineration in specialized facilities equipped with scrubbers to neutralize acidic gases (like HCl) that are produced during combustion.[4]

  • Cost and Logistics: Improperly mixing non-halogenated waste with halogenated waste results in the entire volume being treated as the more hazardous (and more expensive) halogenated category.[8]

Step-by-Step Disposal Protocol

Adherence to a systematic disposal workflow is essential. The process begins the moment waste is generated.

Step 1: Select the Correct Waste Container

All waste streams containing this compound must be collected in a dedicated container clearly labeled "HALOGENATED ORGANIC WASTE." [5]

  • Container Type: Use a chemically resistant container (e.g., HDPE or glass) with a secure, vapor-tight screw cap.

  • Labeling: The label must include the words "Hazardous Waste," the full chemical name(s) of the contents, and an approximate percentage of each component.[5] Do not use abbreviations or chemical formulas.

Step 2: Segregate Waste by Physical Form

The following diagram outlines the decision-making process for segregating different types of waste containing this compound.

G Diagram 1: Waste Segregation Workflow A Waste Containing This compound Generated B Solid Waste (e.g., neat compound, contaminated weigh paper) A->B Solid C Liquid Waste (e.g., reaction mixtures, solutions in organic solvents) A->C Liquid D Contaminated Labware (e.g., pipette tips, gloves, vials, TLC plates) A->D Labware E Solid Halogenated Waste Container B->E F Liquid Halogenated Waste Container (Keep Closed!) C->F G Solid Halogenated Waste Bag/Container (For dry labware) D->G

Diagram 1: Waste Segregation Workflow
Step 3: Protocol for Specific Waste Streams
  • Unused or Expired Solid Compound:

    • Collect in its original container if possible, or in a new, clearly labeled container.

    • Ensure the container is sealed and placed in a secondary containment bin.

    • Manage as solid halogenated organic waste.

  • Solutions and Liquid Mixtures:

    • Pour liquid waste carefully into the designated Liquid Halogenated Waste container using a funnel.

    • Crucially, do not mix with incompatible wastes. While specific data is limited, avoid mixing with strong acids, bases, or oxidizing agents.[1]

    • Keep the waste container closed at all times, except when adding waste.[5] This prevents the release of volatile organic compounds (VOCs).

    • Do not fill the container beyond 90% capacity to allow for expansion.

  • Contaminated Labware and PPE:

    • Gross Contamination: First, rinse grossly contaminated glassware (e.g., reaction flasks) with a small amount of a suitable solvent (like acetone or ethanol). This rinse solvent must be collected and disposed of as liquid halogenated waste.

    • Solid Items: Place non-sharp, contaminated items such as gloves, weigh boats, and paper towels into a container or durable bag labeled for solid halogenated waste.

    • Sharps: Contaminated needles, syringes, or broken glass must be placed in a designated sharps container that is also labeled as containing halogenated waste.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is vital to prevent exposure and environmental contamination.[1]

  • Evacuate & Secure: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate and prevent re-entry.

  • Remove Ignition Sources: Although the compound is not highly flammable, removing all sources of ignition is a standard precaution.[1]

  • Ventilate: Ensure the area is well-ventilated.

  • Don PPE: At a minimum, wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield. For large spills or dust, respiratory protection may be necessary.

  • Contain & Clean:

    • For solid spills , gently cover with an absorbent material (e.g., vermiculite or sand) to avoid raising dust. Carefully sweep the material into a labeled halogenated waste container.

    • For liquid spills , cover with a chemical absorbent pad or material. Work from the outside of the spill inwards.

  • Decontaminate: Wipe the spill area with a cloth dampened with soap and water. Collect all cleanup materials and the contaminated cloth for disposal as solid halogenated waste.

  • Report: Report the incident to your institution's Environmental Health & Safety (EHS) department.

Final Disposal Pathway

All segregated, labeled, and sealed hazardous waste containers must be disposed of through your institution's official channels. This typically involves arranging a pickup with a licensed hazardous waste disposal contractor. Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain. [1]

By implementing this comprehensive disposal strategy, you ensure the safety of your laboratory personnel, protect the environment, and maintain full regulatory compliance.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 240358, this compound. Retrieved from [Link]

  • Illinois Pollution Control Board. (n.d.). TITLE 35: ENVIRONMENTAL PROTECTION, SUBTITLE G: WASTE DISPOSAL, PART 729, SECTION 729.241 Aqueous Solutions of Halogenated Compounds. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-1-(2-chloro-4-hydroxyphenyl)propan-1-one. Retrieved from [Link]

  • Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • Bucknell University. (2016). HAZARDOUS WASTE SEGREGATION. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)-1-propanone. Retrieved from [Link]

  • Chemsrc. (n.d.). 3-chloro-1-(4-hydroxy-3-methoxy-phenyl)propan-1-one. Retrieved from [Link]

  • Saltworks Technologies. (2020). Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options. Retrieved from [Link]

  • Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • LOTTE Chemical. (2022). Safety Data Sheet(SDS). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11805742, 3-Chloro-1-(2,4-dihydroxyphenyl)propan-1-one. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-1-(4-methylphenyl)propan-1-one. Retrieved from [Link]

  • Ohio River Valley Water Sanitation Commission. (n.d.). Phenol Wastes Treatment by Chemical Oxidation. Retrieved from [Link]

  • Google Patents. (n.d.). US4429168A - Process for separating chlorinated phenols.
  • MDPI. (2026). Removal of Phenolic Compounds from Wastewater Through an Alternative Process with Zero-Valent Magnesium as Reactive Material. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Removal of Phenolic Compounds From Wood Preserving Wastewaters. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 3-Chloro-1-(4-fluorophenyl)propan-1-one. Retrieved from [Link]

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Personal protective equipment for handling 3-Chloro-1-(4-hydroxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 3-Chloro-1-(4-hydroxyphenyl)propan-1-one

As a novel or specialized reagent in drug development, this compound requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides a procedural framework for its safe use, from initial risk assessment to ultimate disposal, grounded in established safety principles.

Understanding the Risks: A Proactive Stance

Due to a lack of extensive toxicological data for this compound, a cautious approach is paramount. The available safety data sheets (SDS) indicate that contact with skin and eyes should be avoided and that the formation of dust and aerosols must be prevented.[1] While specific data on acute toxicity, carcinogenicity, and environmental impact are largely unavailable, the chemical structure suggests that it should be handled as a potentially hazardous substance.[1][2]

Hazard Summary Table

Hazard ClassClassificationPrecautionary Statement
Skin Corrosion/IrritationCategory 2 (Suspected)Causes skin irritation.[2]
Serious Eye Damage/IrritationCategory 2 (Suspected)Causes serious eye irritation.[2]
Acute Toxicity (Oral)Data not availableMay be harmful if swallowed.
Acute Toxicity (Inhalation)Data not availableAvoid breathing dust/fume/gas/mist/vapors/spray.[2]
Acute Toxicity (Dermal)Data not availableAvoid contact with skin.[2]
Environmental HazardsData not availableAvoid release to the environment.[1]
Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The selection of appropriate PPE is dictated by the potential routes of exposure and the nature of the planned laboratory operations.

Core PPE Requirements:

  • Eye and Face Protection: Always wear safety glasses with side shields or chemical goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[2] A face shield should be used in situations with a higher risk of splashes or aerosol generation.

  • Hand Protection: Chemically impermeable gloves are mandatory to prevent skin contact.[1] Given the lack of specific permeation data, it is advisable to consult glove manufacturer charts for suitable materials against similar chlorinated and phenyl-containing compounds. Nitrile or neoprene gloves are often a good starting point, but their suitability should be verified.

  • Body Protection: A standard laboratory coat is required. For procedures with a higher risk of splashes or significant dust generation, consider a chemical-resistant apron or coveralls.

  • Respiratory Protection: All handling of solid this compound should be conducted in a certified chemical fume hood to avoid the inhalation of dust. If a fume hood is not available or if exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate particulate filter is necessary.[2]

PPE Selection Workflow

PPE_Selection_Workflow cluster_assessment Risk Assessment Start Assess Task-Specific Risks CheckSplash Splash Hazard? Start->CheckSplash CheckAerosol Aerosol/Dust Generation? Start->CheckAerosol Goggles Chemical Goggles CheckSplash->Goggles No FaceShield Goggles + Face Shield CheckSplash->FaceShield Yes FumeHood Work in Fume Hood CheckAerosol->FumeHood Yes LabCoat Lab Coat CheckAerosol->LabCoat No Gloves Impermeable Gloves Goggles->Gloves FaceShield->Gloves FumeHood->Gloves Respirator Use Respirator Gloves->LabCoat

Caption: PPE selection workflow for handling this compound.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure and preventing accidents.

Preparation and Handling:

  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to ensure proper ventilation.[1]

  • Pre-use Inspection: Before starting any work, ensure that all safety equipment, including the fume hood, eyewash stations, and safety showers, is accessible and functioning correctly.[2]

  • Weighing and Transfer: When weighing the solid compound, do so within the fume hood to contain any dust. Use non-sparking tools to prevent ignition sources.[1]

  • Solution Preparation: If preparing solutions, add the solid to the solvent slowly to avoid splashing. Keep the container closed when not in use.

  • Personal Hygiene: Avoid all personal contact with the chemical.[3] Do not eat, drink, or smoke in the laboratory. Always wash your hands thoroughly after handling the compound, even if gloves were worn.[3]

Storage:

  • Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Keep it away from incompatible materials, although specific incompatibilities are not well-documented.[1] A general best practice is to store it away from strong oxidizing agents.

  • Ensure the storage area is clearly labeled.

Emergency Procedures and Disposal Plan

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. If skin irritation persists, consult a physician.[1][2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[1]

Spill Response:

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, but avoid creating airborne dust.

  • Contain: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[1]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • Report: Report the incident to your institution's environmental health and safety department.

Disposal Plan:

  • All waste containing this compound must be treated as hazardous waste.

  • Dispose of the waste in a clearly labeled, sealed container.[4] The label should include the words "HAZARDOUS WASTE" and the full chemical name.[4]

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[4] Do not allow the chemical to enter drains or the environment.[1]

By integrating these safety protocols into your laboratory workflow, you can effectively manage the risks associated with handling this compound, fostering a secure research environment.

References

  • This compound | C9H9ClO2 | CID 240358 - PubChem. Available from: [Link]

  • 3-Chloro-1-(2,4-dihydroxyphenyl)propan-1-one - PubChem. Available from: [Link]

  • Safety Data Sheet(SDS). Available from: [Link]

  • Recommended PPE to handle chemicals - Bernardo Ecenarro. Available from: [Link]

  • Guidelines: Handling and Disposal of Chemicals - Purdue College of Engineering. Available from: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.